molecular formula C11H9BrN2O2 B1386308 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid CAS No. 1153373-21-7

1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Número de catálogo: B1386308
Número CAS: 1153373-21-7
Peso molecular: 281.1 g/mol
Clave InChI: YIISSXHEMUEORU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is a versatile chemical intermediate prized in medicinal chemistry and drug discovery research. This compound features a pyrazole ring substituted with a carboxylic acid group at the 4-position and a 4-bromobenzyl group at the nitrogen, creating a multifunctional scaffold. The carboxylic acid moiety allows for further derivatization through amide coupling or esterification reactions, while the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce diverse aromatic systems. This makes it a valuable precursor for synthesizing compound libraries. Its primary research application is in the development of potential therapeutic agents, where it acts as a core structure for molecules targeting various enzymes and receptors. Researchers utilize this building block in projects ranging from kinase inhibitor development to the creation of novel anti-inflammatory and anticancer compounds. The compound is offered for research purposes and is not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

1-[(4-bromophenyl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-10-3-1-8(2-4-10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIISSXHEMUEORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing a Key Heterocycle

1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The specific substitution pattern of this molecule—featuring a bromobenzyl group at the N1 position and a carboxylic acid at the C4 position—creates a unique combination of lipophilic and hydrophilic domains. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in research and development, particularly in predicting its behavior in biological systems, designing formulation strategies, and establishing robust analytical methods.

This guide provides a comprehensive analysis of the key physicochemical attributes of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, grounded in established chemical principles and supported by detailed, field-proven experimental protocols.

Chemical Structure:

Chemical structure of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Core Physicochemical Data

A summary of the core properties provides a foundational dataset for laboratory work. While extensive experimental data for this specific molecule is not widely published, we can compile its known and predicted attributes.

PropertyValueSource / Method
Molecular Formula C₁₁H₉BrN₂O₂(Calculated)
Molecular Weight 281.11 g/mol (Calculated)
IUPAC Name 1-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid(Nomenclature)
Melting Point Not available. Requires experimental determination.N/A
Predicted XlogP 2.5 - 3.5 (Estimated)(Analogous Structures)[2][3]
pKa 3.5 - 4.5 (Estimated for carboxylic acid)(Analogous Structures)[4][5]

Synthesis and Structural Elucidation

The synthesis of N-substituted pyrazole carboxylic acids can be achieved through several established routes. A common and reliable approach involves the initial formation of the pyrazole ring followed by N-alkylation.

A plausible synthetic pathway could involve the reaction of ethyl 2-formyl-3-oxopropanoate with hydrazine to form ethyl 1H-pyrazole-4-carboxylate. The resulting ester can then be N-alkylated using 4-bromobenzyl bromide in the presence of a suitable base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetonitrile. The final step is the hydrolysis of the ethyl ester to the carboxylic acid, typically under basic conditions (e.g., NaOH or KOH) followed by acidic workup.[6][7][8]

Structural confirmation is critical and relies on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show distinct signals for the aromatic protons of the bromobenzyl group, the methylene (-CH₂-) protons, and the two protons on the pyrazole ring. ¹³C NMR would confirm the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid.[9][10][11]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-N and C=C stretching frequencies characteristic of the pyrazole and benzene rings.[12]

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to confirm the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 peak pattern, providing definitive evidence of the bromine atom's presence.

Solubility Profile: A Tale of Two Moieties

The solubility of a compound is dictated by the principle of "like dissolves like."[13][14] 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is an amphiphilic molecule, containing both a polar, hydrophilic carboxylic acid group and a large, nonpolar, lipophilic bromobenzyl pyrazole backbone.

  • Aqueous Solubility: Due to the dominant nonpolar surface area, the compound is expected to be poorly soluble in neutral water.

  • pH-Dependent Solubility: The presence of the acidic carboxylic acid group means its solubility is highly pH-dependent. In basic aqueous solutions (e.g., 5% NaOH or 5% NaHCO₃), the carboxylic acid will be deprotonated to form a highly polar carboxylate salt, significantly increasing its aqueous solubility.[15] This property is fundamental for designing extraction and purification protocols.

  • Organic Solvent Solubility: The compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like methanol and ethanol.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to classifying the solubility of the compound.[15][16]

  • Preparation: Add approximately 10-20 mg of the compound to four separate, labeled test tubes.

  • Water Test: To the first tube, add 2 mL of deionized water. Agitate vigorously for 60 seconds. Observe if the solid dissolves completely.

  • Aqueous Base Test: To the second tube, add 2 mL of 5% w/v sodium hydroxide (NaOH) solution. Agitate and observe. If the compound was insoluble in water but dissolves here, it indicates the presence of an acidic functional group.

  • Aqueous Acid Test: To the third tube, add 2 mL of 5% v/v hydrochloric acid (HCl). Agitate and observe. (Note: For this specific compound, no significant solubility increase is expected in acid).

  • Organic Solvent Test: To the fourth tube, add 2 mL of a polar organic solvent like DMSO or ethanol. Agitate and observe.

Logical Workflow for Solubility Classification

G start Start with Compound water Test in Water start->water soluble_water Soluble (Polar Compound) water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No naoh Test in 5% NaOH soluble_naoh Soluble (Acidic Compound) naoh->soluble_naoh Yes insoluble_naoh Insoluble naoh->insoluble_naoh No hcl Test in 5% HCl soluble_hcl Soluble (Basic Compound) hcl->soluble_hcl Yes insoluble_water->naoh insoluble_water->hcl

Caption: Solubility testing workflow.

Acidity and Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For this molecule, the carboxylic acid group is the primary determinant of its acidic nature. The pKa value is crucial for predicting the compound's charge state at physiological pH (~7.4), which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and direct method for determining the pKa of an acidic or basic compound.[17]

  • Sample Preparation: Accurately weigh a sample of the compound (e.g., 50 mg) and dissolve it in a suitable co-solvent mixture if it is not readily soluble in water (e.g., 50:50 ethanol:water). The total volume should be known (e.g., 50 mL).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0) and immerse the electrode in the sample solution.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1 mL) from a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve (the steepest part of the 'S' curve). The pKa is the pH value at the half-equivalence point (i.e., the pH when half of the volume of NaOH required to reach the equivalence point has been added).[17][18]

Principle of pKa Determination

G cluster_0 Titration Curve Analysis A Start of Titration (Mostly HA) B Half-Equivalence Point [HA] = [A⁻] pH = pKa C Equivalence Point (Mostly A⁻) D End of Titration label_y pH label_x Volume of NaOH added

Caption: Key points on a titration curve for pKa.

Lipophilicity: The Balance Between Phases (LogP & LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter in drug design. It is quantified by the partition coefficient (P) or its logarithm (LogP), which measures the equilibrium distribution of a neutral compound between two immiscible phases, typically n-octanol and water.[19][20] For ionizable molecules like our target compound, the distribution coefficient (LogD) is used, which is the partition ratio at a specific pH.

A LogP value within a certain range (typically 1-5) is often desirable for oral drug candidates, as described by frameworks like Lipinski's "Rule of Five."[21]

Experimental Protocol: LogP/LogD Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for LogP determination due to its directness and accuracy.[19][21]

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD) and n-octanol. Pre-saturate each solvent with the other by mixing them vigorously and allowing the layers to separate overnight.

  • Sample Addition: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each).[21]

  • Equilibration: Cap the vial and shake or rotate it gently for a sufficient time (e.g., 1-2 hours) to allow the compound to reach partitioning equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical technique, such as HPLC-UV or LC-MS.[22]

  • Calculation: Calculate the LogP or LogD value using the formula: LogP (or LogD) = log₁₀ (C_oct / C_aq)[20]

Shake-Flask Experimental Workflow

G A Prepare Pre-saturated n-Octanol & Buffer B Add Compound (e.g., from DMSO stock) A->B C Shake to Equilibrate B->C D Centrifuge to Separate Phases C->D E Quantify Concentration in each phase (HPLC) D->E F Calculate LogP: log([C]oct / [C]aq) E->F

Caption: Workflow for LogP determination.

Safety and Handling

Based on safety data sheets for structurally related pyrazole carboxylic acids, 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid should be handled with appropriate care.[23][24][25][26]

  • Hazard Classification (Anticipated):

    • Harmful if swallowed (Acute Toxicity, Oral).[23][24]

    • Causes skin irritation.[23][25]

    • Causes serious eye irritation.[23][25]

    • May cause respiratory irritation.[23][24]

  • Recommended Handling Procedures:

    • Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a laboratory coat.[23][27]

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[27]

    • First Aid:

      • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[23]

      • Skin: Wash off with soap and plenty of water.[23]

      • Inhalation: Move the person to fresh air.[23]

      • Ingestion: Rinse mouth with water and consult a physician.[23]

Conclusion

The physicochemical profile of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is defined by the interplay of its lipophilic bromobenzyl pyrazole core and its ionizable carboxylic acid moiety. Its poor aqueous solubility at neutral pH, which is significantly enhanced under basic conditions, is a key consideration for handling, purification, and formulation. Its acidity (pKa) and lipophilicity (LogP/LogD) are critical predictors of its potential behavior in biological systems and are essential parameters to determine experimentally for any drug discovery or development program. The protocols and principles outlined in this guide provide a robust framework for researchers to characterize this and similar molecules, enabling more informed and efficient scientific advancement.

References

Sources

1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The precise characterization of novel pyrazole derivatives is a critical step in drug discovery and development. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the unambiguous structure elucidation of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid . We will move beyond a simple recitation of data to explain the causal logic behind experimental choices, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each protocol is presented as a self-validating system, grounded in authoritative analytical principles to ensure the highest degree of scientific integrity.

The Analytical Strategy: A Multi-faceted Approach

The de novo structure elucidation of a novel small molecule is rarely accomplished with a single technique.[3] It requires a synergistic application of multiple analytical methods, where each provides a unique and complementary piece of the structural puzzle. Our strategy for 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is based on a logical progression from foundational information to fine-detail confirmation.

The workflow begins with Mass Spectrometry to establish the molecular weight and elemental formula. Infrared Spectroscopy follows to provide a rapid screen for key functional groups. The core of the elucidation is then performed using a suite of one- and two-dimensional NMR experiments to map the precise carbon-hydrogen framework and atomic connectivity.[4][5] Finally, where single crystals are obtainable, X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure.[6]

G cluster_0 Initial Analysis cluster_1 Core Structural Framework cluster_2 Final Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula NMR_1D 1D NMR (¹H, ¹³C) Identify Proton/Carbon Environments MS->NMR_1D Provides MW IR Infrared (IR) Spectroscopy Identify Key Functional Groups IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (HSQC, HMBC) Establish Atom Connectivity NMR_1D->NMR_2D Assign Signals Synthesis Synthesize All Data Propose Final Structure NMR_2D->Synthesis Confirms Connectivity XRay X-Ray Crystallography (Optional Gold Standard) Definitive 3D Structure Synthesis->XRay Verify Proposed Structure

Figure 1: The integrated workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Formula

Causality: The first questions in any structure elucidation are "What is its mass?" and "What is its elemental composition?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this. For a molecule containing bromine, MS is particularly diagnostic due to the nearly equal natural abundance of its two major isotopes (⁷⁹Br and ⁸¹Br), which creates a characteristic M/M+2 isotopic pattern.[7]

Experimental Protocol (LC-MS with ESI)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Ionization Mode: Run in both positive and negative ion modes to maximize the chance of observing the molecular ion. For a carboxylic acid, the deprotonated molecule [M-H]⁻ is often prominent in negative mode, while the protonated molecule [M+H]⁺ is expected in positive mode.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the mass accuracy is below 5 ppm to confidently determine the elemental formula.

  • Fragmentation Analysis (MS/MS): Perform a tandem MS experiment (MS²) by isolating the molecular ion and subjecting it to Collision-Induced Dissociation (CID) to observe characteristic fragment ions.[8]

Data Interpretation

The molecular formula for 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is C₁₁H₉BrN₂O₂.

  • Molecular Ion: The calculated monoisotopic mass is 280.9898 Da. In positive ion mode, the [M+H]⁺ ion will appear as a pair of peaks of nearly equal intensity at m/z 281.9976 (containing ⁷⁹Br) and m/z 283.9956 (containing ⁸¹Br).

  • Fragmentation Pattern: The bond between the benzyl CH₂ group and the pyrazole nitrogen is a likely point of cleavage. This benzylic cleavage is a common and energetically favorable fragmentation pathway.[9][10] The primary fragments observed would be:

    • Bromobenzyl cation: A characteristic isotopic pair at m/z 168.9/170.9 . This is often the base peak in the spectrum.

    • Pyrazole carboxylic acid radical cation: A peak at m/z 112.0 .

IonFormulaCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Observation Notes
[M+H]⁺ [C₁₁H₁₀BrN₂O₂]⁺281.9976283.9956Molecular ion; confirms molecular weight.
[C₇H₆Br]⁺ [C₇H₆Br]⁺168.9651170.9630Key fragment; confirms bromobenzyl moiety.
[C₄H₄N₂O₂]⁺ [C₄H₄N₂O₂]⁺112.0273-Confirms the pyrazole carboxylic acid portion.

Table 1: Expected High-Resolution Mass Spectrometry Data.

G Mol [C₁₁H₉BrN₂O₂]⁺ m/z 281/283 Frag1 [C₇H₆Br]⁺ 4-Bromobenzyl Cation m/z 169/171 Mol->Frag1 Benzylic Cleavage Frag2 [C₄H₃N₂O₂]• Pyrazole Radical m/z 111

Figure 2: Primary fragmentation pathway of the target molecule.

Infrared (IR) Spectroscopy: Functional Group Identification

Causality: IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies. For this molecule, we expect to see clear signatures for the carboxylic acid and the aromatic rings.

Experimental Protocol (ATR-IR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Data Interpretation
  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ . This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will appear around 1680-1710 cm⁻¹ . Its position confirms the presence of a conjugated carboxylic acid.

  • C=C and C=N Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic C=C stretching of the phenyl ring and the C=N/C=C stretching of the pyrazole ring.

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[11] ¹H NMR reveals the number and environment of different protons, while ¹³C NMR does the same for carbon atoms. 2D NMR techniques like HSQC and HMBC are then used to piece the puzzle together by establishing direct and long-range correlations between protons and carbons.[4]

Experimental Protocol (¹H, ¹³C, HSQC, HMBC)
  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is often advantageous for carboxylic acids as it helps in observing the exchangeable acidic proton.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct, one-bond correlations between protons and the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. This is crucial for connecting molecular fragments.

Data Interpretation
Proton SignalMultiplicityApprox. δ (ppm)IntegrationAssignment Rationale
-COOHsinglet, broad> 12.01HHighly deshielded, exchangeable proton of the carboxylic acid.
Pyrazole H5singlet~8.31HAromatic proton on the pyrazole ring, adjacent to two nitrogen atoms.[12]
Pyrazole H3singlet~7.91HAromatic proton on the pyrazole ring.
Phenyl H (ortho to CH₂)doublet~7.52HPart of the AA'BB' system of the para-substituted ring.[13]
Phenyl H (ortho to Br)doublet~7.22HPart of the AA'BB' system of the para-substituted ring.
-CH₂-singlet~5.52HMethylene protons, deshielded by the adjacent N-atom of the pyrazole and the aromatic ring.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆).

Carbon SignalApprox. δ (ppm)Assignment Rationale
-COOH~163Carbonyl carbon of the carboxylic acid.
Pyrazole C3~140Aromatic carbon in the pyrazole ring.
Pyrazole C5~138Aromatic carbon in the pyrazole ring.
Phenyl C (ipso-Br)~121Carbon directly attached to bromine.
Phenyl C (ipso-CH₂)~137Quaternary carbon attached to the methylene group.
Phenyl CH (ortho to Br)~132Aromatic CH carbons.
Phenyl CH (ortho to CH₂)~129Aromatic CH carbons.
Pyrazole C4~115Quaternary carbon attached to the carboxylic acid.
-CH₂-~53Aliphatic methylene carbon.

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆).

Key HMBC Correlations for Final Confirmation:

  • Methylene Protons (~5.5 ppm): Will show correlations to the pyrazole carbons C5 and the phenyl ipso-carbon (C-CH₂ ), definitively linking the bromobenzyl group to the N1 position of the pyrazole.

  • Pyrazole Proton H5 (~8.3 ppm): Will show correlations to pyrazole carbons C3 and C4 , confirming the ring structure.

  • Pyrazole Proton H3 (~7.9 ppm): Will show correlations to pyrazole carbons C5 and C4 .

Synthesis of Evidence and Final Conclusion

The collective evidence provides an unambiguous confirmation of the structure. High-resolution mass spectrometry establishes the elemental formula C₁₁H₉BrN₂O₂ and its characteristic fragmentation pattern confirms the presence of a 4-bromobenzyl moiety connected to a pyrazole-4-carboxylic acid core. IR spectroscopy validates the presence of the critical carboxylic acid functional group. Finally, a complete analysis of ¹H, ¹³C, and 2D NMR spectra allows for the definitive assignment of every atom in the molecule, confirming the regiochemistry of substitution on both the pyrazole and phenyl rings. The structure is therefore definitively assigned as 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid . While X-ray crystallography would provide the ultimate proof in the solid state, the spectroscopic data presented here is overwhelmingly conclusive.[14][15]

References

  • Benchchem Technical Support Center. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Retrieved January 19, 2026, from [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. Retrieved January 19, 2026, from [Link]

  • Zhang, L., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Dalton Transactions. Retrieved January 19, 2026, from [Link]

  • Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 264-270. Retrieved January 19, 2026, from [Link]

  • Zhang, L., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. CiteDrive. Retrieved January 19, 2026, from [Link]

  • Mihali, V., et al. (2003). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society, 125(31), 9312–9323. Retrieved January 19, 2026, from [Link]

  • Fuloria, N. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. Retrieved January 19, 2026, from [Link]

  • Thomas, S. P., et al. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 5), 585–595. Retrieved January 19, 2026, from [Link]

  • Molinski, T. F. (2010). Microscale Methodology for Structure Elucidation of Natural Products. Current opinion in drug discovery & development, 13(2), 198–211. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-bromophenyl)-1h-pyrazole-4-carboxylic acid. Retrieved January 19, 2026, from [Link]

  • Avinash, V., & Shrinivas, D. (2017). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1276-1283. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved January 19, 2026, from [Link]

  • Elguero, J., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 60(10), 97-111. Retrieved January 19, 2026, from [Link]

  • PubChemLite. (n.d.). 1-(4-bromophenyl)-1h-pyrazole-4-carboxylic acid (C10H7BrN2O2). Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 19, 2026, from [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved January 19, 2026, from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved January 19, 2026, from [Link]

  • Jimeno, M. L., et al. (2002). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 40(5), 291-294. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl 3 ). Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 19, 2026, from [Link]

  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved January 19, 2026, from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 19, 2026, from [Link]

  • de Oliveira, R. S., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry, 18(12). Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 1-Benzyl-1H-pyrazole-4-carboxylic acid. Retrieved January 19, 2026, from [Link]

  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 24(12), 2651–2677. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved January 19, 2026, from [Link]

Sources

Spectroscopic Characterization of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a predictive and instructive resource for researchers, scientists, and professionals in drug development. By leveraging established principles of spectroscopic analysis and drawing upon data from structurally related compounds, we will delineate the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. This guide is designed to be a self-validating system, explaining the causality behind expected spectral features and providing a robust framework for the interpretation of data for this and similar pyrazole derivatives.

Introduction

1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is a member of the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in drug discovery and development pipelines. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving unambiguous characterization.

This guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid. Our approach is grounded in the fundamental principles of each technique and supported by comparative data from analogous structures reported in the scientific literature.

Molecular Structure and Predicted Spectroscopic Features

The initial step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Compound 1-(4-Bromobenzyl)-1H- pyrazole-4-carboxylic acid NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_NMR 1H NMR Acquisition Spectrometer->H1_NMR C13_NMR 13C NMR Acquisition Spectrometer->C13_NMR FID Raw FID Data H1_NMR->FID C13_NMR->FID Processing Fourier Transform, Phase & Baseline Correction FID->Processing Analysis Spectral Interpretation Processing->Analysis

Figure 2: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Predicted IR Spectrum

The IR spectrum of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is expected to exhibit the following characteristic absorption bands:

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Comparative Insights
3300-2500 (broad)O-H stretchCarboxylic AcidThe very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
~3100C-H stretchAromatic & PyrazoleC-H stretching vibrations of the aromatic and pyrazole rings.
~2900C-H stretchCH₂ (Benzyl)Asymmetric and symmetric stretching of the methylene group.
~1700C=O stretchCarboxylic AcidA strong absorption band characteristic of the carbonyl group in a carboxylic acid.
~1600, ~1480C=C stretchAromatic RingCharacteristic absorptions for the carbon-carbon double bonds in the benzene ring.
~1250C-O stretchCarboxylic AcidStretching vibration of the carbon-oxygen single bond in the carboxylic acid.
~1070C-Br stretchAryl BromideThe C-Br stretching vibration is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS
  • Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule, as it is a soft ionization method that can produce protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements, which can be used to determine the elemental composition.

  • Data Acquisition: A full scan mass spectrum is acquired to determine the molecular ion peak. Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and obtain structural information.

Predicted Mass Spectrum

The mass spectrum of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is expected to show the following key features:

  • Molecular Ion Peak: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

    • For [M+H]⁺ (positive ion mode): m/z corresponding to C₁₁H₉⁷⁹BrN₂O₂ + H⁺ and C₁₁H₉⁸¹BrN₂O₂ + H⁺.

    • For [M-H]⁻ (negative ion mode): m/z corresponding to C₁₁H₉⁷⁹BrN₂O₂ - H⁺ and C₁₁H₉⁸¹BrN₂O₂ - H⁺.

  • Key Fragment Ions: The fragmentation pattern will provide valuable structural information. Some plausible fragmentation pathways include:

    • Loss of the carboxylic acid group (-COOH, 45 Da).

    • Cleavage of the benzyl group, leading to a bromobenzyl cation (m/z 169/171) or a pyrazole-4-carboxylic acid radical cation.

    • Fragmentation of the pyrazole ring, which can follow complex pathways. [2]

G cluster_ionization Ionization cluster_analysis Mass Analysis cluster_output Data Output Sample Analyte Molecule IonSource Ion Source (e.g., ESI) Sample->IonSource Ions [M+H]+ or [M-H]- IonSource->Ions MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Ions->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Interpretation Fragmentation Analysis Spectrum->Interpretation

Figure 3: A simplified workflow for mass spectrometry analysis.

Conclusion

References

  • Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. (URL not available)
  • 4 - The Royal Society of Chemistry. (URL not available)
  • 1-(4-bromophenyl)-1h-pyrazole-4-carboxylic acid (C10H7BrN2O2) - PubChemLite. [Link]

  • Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem - NIH. [Link]

  • 1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde - PubChem. [Link]

  • Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole - Semantic Scholar. [Link]

  • 2-phenyl-1,3-oxazol-5(4H)-one - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • 1-Benzyl-1H-pyrazole-4-carboxylic acid | C11H10N2O2 | CID 6483876 - PubChem. [Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Pyrazole4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes | Request PDF - ResearchGate. [Link]

  • Pyrazole-4-carboxylic acid - CAS Common Chemistry. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

  • Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]

  • 1h-pyrazole-4-carboxylic acid, 3-(((phenylmethylene)hydrazino)sulfonyl)-, ethyl ester. [Link]

  • 3-(4-bromophenyl)-1-phenyl-1h-pyrazole-5-carboxylic acid - PubChemLite. [Link]

  • Wiley-VCH 2007 - Supporting Information. [Link]

  • Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole - Semantic Scholar. [Link]

  • Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives - ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, a compound of interest in medicinal chemistry and drug development.[1][2][3][4] Given the nascent stage of research on this specific molecule, this document emphasizes predictive analysis based on its structural attributes and provides detailed, field-proven methodologies for empirical solubility determination. This approach ensures scientific rigor and equips researchers with the necessary tools to integrate this compound into their research and development pipelines.

Introduction to 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid

1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, which are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][4][5] The structure incorporates a pyrazole-4-carboxylic acid core, a 4-bromobenzyl group at the N1 position of the pyrazole ring, and a carboxylic acid moiety at the C4 position. These features are critical in defining its physicochemical properties and, consequently, its solubility profile.

Molecular Structure:

Understanding the solubility of this compound is paramount for its application in drug discovery, as solubility directly impacts bioavailability, formulation, and in vivo efficacy.[][7]

Physicochemical Properties and Predicted Solubility Profile

Key Structural Features Influencing Solubility:

  • Polar Groups: The carboxylic acid (-COOH) and the pyrazole ring (with two nitrogen atoms) are polar functional groups capable of hydrogen bonding. The carboxylic acid group, in particular, can act as both a hydrogen bond donor and acceptor.[10]

  • Nonpolar Groups: The bromobenzyl group is a large, nonpolar, and hydrophobic moiety. The phenyl ring and the bromine atom contribute to its lipophilicity.

  • Amphoteric Nature: The presence of a carboxylic acid (acidic) and a pyrazole ring (which can be weakly basic) suggests that the molecule is amphoteric. Its solubility is therefore expected to be highly pH-dependent.[11]

Predicted Solubility:

  • Water: The molecule is expected to have low solubility in neutral water due to the dominance of the hydrophobic bromobenzyl group.

  • Aqueous Acids and Bases: Solubility is predicted to increase significantly in aqueous basic solutions (e.g., sodium hydroxide, sodium bicarbonate) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.[11][12] In acidic solutions (e.g., hydrochloric acid), a slight increase in solubility may be observed due to the protonation of the pyrazole nitrogens, though this effect is likely to be less pronounced than in basic media.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are likely to be effective at dissolving the compound due to their ability to engage in hydrogen bonding with the carboxylic acid and pyrazole moieties, while also having some capacity to solvate the nonpolar benzyl group.[10]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in solvents like DMSO and DMF, which are excellent at solvating a wide range of organic molecules. Acetonitrile may be a less effective solvent.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The compound is expected to be poorly soluble in nonpolar solvents due to the presence of the highly polar carboxylic acid and pyrazole groups.

Experimental Determination of Solubility

To empirically determine the solubility of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, a systematic approach is required. The following protocols are recommended for their reliability and reproducibility.[13]

Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in a range of solvents and helps in classifying the compound.[11]

Protocol:

  • Add approximately 10-20 mg of the compound to a series of test tubes.

  • To each tube, add 1 mL of a different solvent (e.g., water, 5% HCl, 5% NaOH, 5% NaHCO3, methanol, ethanol, DMSO, hexane).

  • Vortex each tube vigorously for 30 seconds.

  • Visually inspect for the dissolution of the solid.

  • If the compound dissolves, it is classified as "soluble." If it remains as a solid, it is "insoluble."

Logical Flow for Qualitative Solubility Testing:

G Start Start with Unknown Compound Water Test Solubility in Water Start->Water Litmus Test with Litmus Paper Water->Litmus Soluble NaOH Test Solubility in 5% NaOH Water->NaOH Insoluble Ether Test Solubility in Diethyl Ether Litmus->Ether HCl Test Solubility in 5% HCl H2SO4 Test Solubility in conc. H2SO4 HCl->H2SO4 Insoluble Result Result HCl->Result Soluble (Base) NaOH->HCl NaHCO3 Test Solubility in 5% NaHCO3 NaOH->NaHCO3 Soluble NaHCO3->Result Soluble (Strong Acid) NaHCO3->Result Insoluble (Weak Acid) Inert Inert Compounds (e.g., Alkanes, Alkyl Halides) H2SO4->Inert Insoluble

Caption: A flowchart for systematic qualitative solubility analysis.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining equilibrium solubility.[13]

Protocol:

  • Add an excess amount of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid to a known volume of the selected solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used.

  • Dilute the sample with a suitable solvent.

  • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the solubility in mg/mL or mol/L.

Experimental Workflow for Quantitative Solubility:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Add excess compound to solvent B Equilibrate with shaking (24-48h at constant T) A->B C Separate solid and liquid (centrifuge/filter) B->C D Collect supernatant C->D E Dilute sample D->E F Analyze by HPLC-UV E->F G Calculate concentration (mg/mL or mol/L) F->G

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise format to facilitate comparison and interpretation.

Table 1: Predicted and Experimental Solubility of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid

Solvent SystemPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
Water (pH 7)LowTo be determined
0.1 M HClLow to ModerateTo be determined
0.1 M NaOHHighTo be determined
MethanolHighTo be determined
EthanolHighTo be determined
Dimethyl Sulfoxide (DMSO)Very HighTo be determined
AcetonitrileModerateTo be determined
HexaneVery LowTo be determined

Conclusion and Future Directions

This technical guide provides a robust framework for understanding and determining the solubility of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid. The predicted solubility profile, based on its chemical structure, suggests low aqueous solubility at neutral pH, with significant increases in basic media and good solubility in polar organic solvents. The provided experimental protocols offer a clear path for the empirical validation of these predictions.

For drug development professionals, obtaining precise solubility data is a critical first step. Future work should focus on generating a comprehensive pH-solubility profile and investigating the impact of different salt forms on aqueous solubility.[] These data will be invaluable for the formulation of this promising compound for preclinical and clinical evaluation.

References

  • Aggarwal, N., & Kumar, R. (2021). Synthesis of pyrazole carboxylic acid intermediate 5 (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid). ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2021). 1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid Safety Data Sheet. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Course Material. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Faculty of Science, Ain Shams University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Material. [Link]

  • Guez-guez, N., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Course Material. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Al-Zoubi, W., & Al-Hamdany, R. (2016). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

  • Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. (n.d.). ResearchGate. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

  • Cole-Parmer. (n.d.). 4-Oxo-4H-1-benzopyran-2-carboxylic acid Material Safety Data Sheet. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Course Material. [Link]

  • Elguero, J., et al. (2011). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Crystal Growth & Design. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

Sources

A Theoretical and Predictive Analysis of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This technical guide provides a comprehensive theoretical and predictive analysis of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, a novel compound built upon the well-established pyrazole scaffold. The pyrazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This document outlines the predicted physicochemical properties, proposes a robust synthetic and characterization workflow, and delves into a quantum chemical analysis to elucidate its electronic and structural characteristics. Furthermore, we explore its potential biological profile and drug-likeness through the lens of computational drug discovery methodologies. This guide is intended to serve as a foundational resource for researchers and scientists, providing the theoretical groundwork necessary to accelerate the evaluation of this compound as a potential lead in drug development programs.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[3] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile binding capabilities with a wide array of biological targets.[4] This has led to the development of pyrazole-containing drugs across diverse therapeutic areas, including anti-inflammatory agents like celecoxib, anticancer drugs, and antimicrobials.[3][5]

The subject of this guide, 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, incorporates three key pharmacophoric features:

  • The 1H-pyrazole core: Provides a rigid and stable scaffold for orienting other functional groups.

  • The 4-carboxylic acid group: A critical functional group that can engage in strong hydrogen bonding and ionic interactions with protein active sites. It also provides a handle for salt formation to modulate physicochemical properties like solubility.

  • The 1-(4-Bromobenzyl) substituent: This group significantly influences the molecule's lipophilicity and steric profile. The bromine atom can participate in halogen bonding, a recognized and important non-covalent interaction in ligand-protein binding.

This document will theoretically dissect these features to build a predictive profile of the molecule's behavior, guiding its potential exploration in drug discovery.

Predicted Physicochemical and Structural Properties (In Silico)

A molecule's therapeutic potential is fundamentally linked to its physicochemical properties. These parameters govern absorption, distribution, metabolism, and excretion (ADME). Using computational models and data from analogous structures like Pyrazole-4-carboxylic acid and 1-Benzyl-1H-pyrazole-4-carboxylic acid, we can predict the core properties of the target molecule.[6][7]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₁H₉BrN₂O₂Defines the elemental composition.
Molecular Weight 281.11 g/mol Falls well within the typical range for small molecule drugs (<500 Da), favoring good absorption.
XLogP3 ~2.5 - 3.0Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability and solubility.
Hydrogen Bond Donors 1 (from carboxylic acid)Allows for key interactions with biological targets.
Hydrogen Bond Acceptors 3 (2 from pyrazole N, 1 from carbonyl O)Provides multiple points for target engagement.
Topological Polar Surface Area (TPSA) ~60-70 ŲSuggests good potential for oral bioavailability.
Predicted pKa ~3.5 - 4.5The acidic nature of the carboxylic acid will result in it being ionized at physiological pH (7.4).
Drug-Likeness (Lipinski's Rule of 5) CompliantMeets all criteria (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).

Proposed Synthesis and Characterization Workflow

A reliable and scalable synthetic route is paramount for the progression of any lead compound. The synthesis of N-substituted pyrazole-4-carboxylic acids can be efficiently achieved through established heterocyclic chemistry protocols, often involving the Vilsmeier-Haack reaction or cyclization of hydrazine precursors.[8]

Proposed Synthetic Pathway

A plausible and efficient two-step synthesis is proposed, starting from commercially available ethyl 4-pyrazolecarboxylate. This approach offers high regioselectivity for the N1-alkylation.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A Ethyl 4-pyrazolecarboxylate + 4-Bromobenzyl bromide B Ethyl 1-(4-bromobenzyl)-1H- pyrazole-4-carboxylate A->B Base (e.g., K₂CO₃) Solvent (e.g., DMF) C Ethyl 1-(4-bromobenzyl)-1H- pyrazole-4-carboxylate D 1-(4-Bromobenzyl)-1H- pyrazole-4-carboxylic acid C->D Base (e.g., NaOH or LiOH) Solvent (e.g., EtOH/H₂O) Followed by acid workup (HCl)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Prophetic)

Causality Statement: This protocol is designed for self-validation. The choice of potassium carbonate as a base in Step 1 is to deprotonate the pyrazole nitrogen with minimal side reactions. The subsequent saponification in Step 2 uses a standard and reliable method to hydrolyze the ester to the desired carboxylic acid. Each step includes a purification and characterization checkpoint to ensure the integrity of the intermediates and the final product.

Step 1: Synthesis of Ethyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate

  • To a stirred solution of ethyl 4-pyrazolecarboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-bromobenzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure ester intermediate.

  • Characterization Checkpoint: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Synthesis of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

  • Dissolve the purified ester intermediate from Step 1 in a mixture of ethanol and water.

  • Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at 50 °C until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and acidify to pH 2-3 using 1M hydrochloric acid (HCl).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

  • Final Characterization: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, FT-IR, High-Resolution Mass Spectrometry (HRMS), and Elemental Analysis. The FT-IR spectrum is expected to show a broad O-H stretch for the carboxylic acid and the disappearance of the ester C=O stretch.[9]

Theoretical Quantum Chemical Analysis

To understand the intrinsic electronic properties and reactivity of the molecule, quantum chemical calculations based on Density Functional Theory (DFT) are invaluable. These computational methods provide insights that are difficult to obtain experimentally.[10]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower reactivity.

FMO cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Accepts Electrons HOMO HOMO (Highest Occupied Molecular Orbital) Donates Electrons axis_start axis_end Energy axis_start->axis_end homo_level lumo_level gap_start gap_end gap_start->gap_end ΔE = E_LUMO - E_HOMO homo_label HOMO Level lumo_label LUMO Level

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMO).

For 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, the HOMO is expected to be localized primarily on the electron-rich pyrazole and bromophenyl rings, while the LUMO is likely distributed over the electron-deficient carboxylic acid and pyrazole moieties. This distribution suggests that the molecule can act as both an electron donor and acceptor, facilitating various intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting non-covalent interactions and sites of reactivity.[10][11]

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atoms of the carboxylic acid and the pyrazole nitrogens. These are prime sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atom of the carboxylic acid. This is a site for nucleophilic attack and hydrogen bond donation.

  • Halogen Bonding Site: A region of positive potential (a "sigma-hole") is predicted on the bromine atom, making it a potential halogen bond donor.

Predictive Biological Profile and Drug Discovery Potential

Given the extensive history of pyrazole derivatives in medicine, we can hypothesize potential biological activities for this novel compound.[12][13] Pyrazole carboxylic acids have been identified as potent inhibitors of enzymes like long-chain L-2-hydroxy acid oxidase (Hao2).[14] Furthermore, related structures have shown significant antimicrobial activity.[15][16]

In Silico Screening Workflow

A modern drug discovery campaign would leverage computational tools to screen this molecule against various targets before committing to expensive wet lab experiments.

workflow A Molecule Design (1-(4-Bromobenzyl)-1H- pyrazole-4-carboxylic acid) B Target Identification (Based on scaffold analogy, e.g., Kinases, Oxidases) A->B C Molecular Docking (Predict binding mode & affinity) B->C D ADMET Prediction (Assess drug-like properties) C->D E Lead Candidate for In Vitro Synthesis & Testing D->E

Caption: A typical workflow for in silico drug discovery.

Protocol for a Molecular Docking Experiment (Prophetic)

Causality Statement: This protocol outlines a standard procedure to predict the binding affinity and pose of the molecule within a target protein's active site. The choice of a known kinase inhibitor's target (e.g., EGFR) is illustrative, based on the prevalence of pyrazoles as kinase inhibitors.[5] Software like AutoDock or Schrödinger Suite would be used, as they are industry standards for reliable docking simulations.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., Epidermal Growth Factor Receptor, EGFR) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign correct protonation states for amino acid residues at physiological pH.

    • Perform energy minimization on the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate a 3D conformation of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Grid Generation:

    • Define the binding site (active site) on the protein, typically centered on the location of a known co-crystallized inhibitor.

    • Generate a grid box that encompasses this entire binding site.

  • Docking Simulation:

    • Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore possible binding poses of the ligand within the grid box.

    • Generate a set of potential binding poses (e.g., 10-50 poses).

  • Analysis:

    • Cluster the resulting poses based on root-mean-square deviation (RMSD).

    • Analyze the lowest-energy (best-scoring) pose to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds).

    • Compare the predicted binding energy (scoring function) to that of known inhibitors to estimate its potential potency.

Conclusion

1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid presents a compelling profile as a candidate for further investigation in drug discovery. Its structure is built upon a privileged pyrazole scaffold, and in silico analysis predicts favorable physicochemical properties compliant with established drug-likeness criteria. Theoretical quantum chemical studies highlight key electronic features that could drive potent biological activity. The proposed synthetic route is robust and amenable to scale-up for further studies. Based on this comprehensive theoretical analysis, this molecule represents a promising starting point for developing novel therapeutics, particularly in areas like oncology and infectious diseases where pyrazole derivatives have historically shown significant promise.

References

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available at: [Link]

  • ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]

  • PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

  • MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Available at: [Link]

  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. Available at: [Link]

  • ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. Available at: [Link]

  • National Institutes of Health. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available at: [Link]

  • ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5.... Available at: [Link]

  • ACS Publications. Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Available at: [Link]

  • PubMed. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

  • PubChem. Pyrazole-4-carboxylic acid. Available at: [Link]

  • SciELO. Synthesis and antileishmanial activity of new 1-aryl-1H-pyrazole-4-carboximidamides derivatives. Available at: [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Pyrazole-4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes | Request PDF. Available at: [Link]

  • ResearchGate. Synthesis and Antileishmanial Activity of New 1-Aryl-1H-Pyrazole-4-Carboximidamides Derivatives. Available at: [Link]

  • PubMed Central. Current status of pyrazole and its biological activities. Available at: [Link]

  • PubChem. 1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • PubChem. 1-Benzyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

  • PubMed Central. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Available at: [Link]

  • ResearchGate. An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF. Available at: [Link]

  • Google Patents. CN111072630A - Preparation method and application of bromopyrazole compound intermediate.

Sources

discovery and history of pyrazole-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Pyrazole-4-Carboxylic Acids

Abstract

The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have rendered it a "privileged scaffold" in drug discovery. This technical guide delves into the specific and highly influential subset of this family: the pyrazole-4-carboxylic acids. We will trace the historical arc from the foundational discovery of the pyrazole ring to the development of sophisticated synthetic methodologies for introducing the C4-carboxylic acid functionality. Through a critical analysis of synthetic strategies, mechanistic principles, and key applications in drug development, this document provides researchers and scientists with a comprehensive understanding of this vital chemical entity. We will explore the causality behind experimental choices in seminal synthetic routes and examine the role of the pyrazole-4-carboxylic acid moiety as both a critical pharmacophore and a target for bioisosteric replacement to overcome pharmacokinetic challenges.

The Genesis of a Scaffold: Early Pyrazole Chemistry

The story of pyrazole-4-carboxylic acids begins with the discovery of the parent ring system. The first synthesis of a substituted pyrazole was achieved in 1883 by German chemist Ludwig Knorr.[1][2][3] In a reaction that would become a fundamental pillar of heterocyclic chemistry, Knorr demonstrated that the condensation of ethyl acetoacetate (a 1,3-dicarbonyl compound) with phenylhydrazine yielded a pyrazolone derivative.[3] Shortly thereafter, in 1889, Hans von Pechmann synthesized the unsubstituted parent pyrazole.[3] These initial discoveries unlocked a new realm of heterocyclic chemistry, paving the way for the exploration of pyrazole's vast chemical space.

The Knorr Pyrazole Synthesis: A Foundational Reaction

The Knorr synthesis remains one of the most direct and reliable methods for constructing the pyrazole core.[1] It involves the acid-catalyzed cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[4][5] The elegance of this reaction lies in its simplicity and modularity, allowing for the generation of a wide array of substituted pyrazoles by varying the two starting components.

The causality behind the choice of an acid catalyst is rooted in the need to activate the carbonyl groups of the 1,3-dicarbonyl compound towards nucleophilic attack by the hydrazine. Protonation of a carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the initial attack by a nitrogen atom of the hydrazine to form a hemiaminal intermediate, which then dehydrates to an imine.

Mechanism of the Knorr Synthesis

The reaction mechanism proceeds through a series of well-defined steps.[4][6] The initial attack can occur at either carbonyl carbon, which can lead to a mixture of regioisomers if both the hydrazine and the dicarbonyl compound are unsymmetrical.[1]

  • Initial Condensation: One nitrogen atom of the hydrazine attacks one of the protonated carbonyl groups of the 1,3-dicarbonyl compound.

  • Dehydration: The resulting intermediate eliminates a molecule of water to form a hydrazone/imine.

  • Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group.

  • Final Dehydration: A second elimination of water occurs, leading to the formation of the aromatic pyrazole ring.

Knorr_Mechanism cluster_start Starting Materials Hydrazine Hydrazine (R1-NH-NH2) Protonation Acid-Catalyzed Protonation of Carbonyl Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Protonation Attack1 Nucleophilic Attack by Hydrazine Protonation->Attack1 Intermediate1 Hemiaminal Intermediate Attack1->Intermediate1 Dehydration1 Dehydration (-H2O) Intermediate1->Dehydration1 Hydrazone Hydrazone Intermediate Dehydration1->Hydrazone Tautomerism Tautomerism (optional) Hydrazone->Tautomerism Cyclization Intramolecular Nucleophilic Attack Tautomerism->Cyclization Intermediate2 Cyclic Hemiaminal Cyclization->Intermediate2 Dehydration2 Final Dehydration (-H2O) Intermediate2->Dehydration2 Product Pyrazole Product Dehydration2->Product

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Synthetic Strategies for Pyrazole-4-Carboxylic Acids

Directly installing a carboxylic acid at the C4 position of the pyrazole ring is not trivial. The electron-rich nature of the pyrazole ring can lead to challenges with regioselectivity in electrophilic substitution reactions. Consequently, synthetic chemists have developed two primary strategic approaches: (1) constructing the pyrazole ring with the C4-substituent already in place or in the form of a precursor, and (2) functionalizing the C4-position after the ring has been formed.

Strategy 1: The Vilsmeier-Haack/Oxidation Workflow

A robust and widely used method for accessing pyrazole-4-carboxylic acids involves the Vilsmeier-Haack reaction to install a "handle" at the C4 position, which is then oxidized.[2][7] This two-step process provides excellent regioselectivity for the C4 position.

  • Vilsmeier-Haack Formylation: A pre-formed pyrazole is treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride, POCl₃, and a formamide like N,N-dimethylformamide, DMF). This electrophilic aromatic substitution reaction selectively installs a formyl group (-CHO) at the C4 position to yield a pyrazole-4-carbaldehyde.

  • Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Vilsmeier_Workflow Start Substituted Pyrazole Step1 Vilsmeier-Haack Reaction (POCl3, DMF) Start->Step1 Intermediate Pyrazole-4-carbaldehyde Step1->Intermediate Step2 Oxidation (e.g., KMnO4) Intermediate->Step2 Final Pyrazole-4-carboxylic Acid Step2->Final

Caption: Vilsmeier-Haack/Oxidation workflow for synthesis.

Experimental Protocol: Vilsmeier-Haack Formylation and Subsequent Oxidation

This protocol is a representative example and may require optimization for specific substrates.

Part A: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 10 mL) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.5 mL) dropwise to the cooled DMF with vigorous stirring over 30 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture for an additional 30 minutes at 0 °C.

  • Substrate Addition: Dissolve 1,3-diphenyl-1H-pyrazole (5 mmol) in DMF (5 mL) and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice (100 g). Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the pyrazole-4-carbaldehyde.

Part B: Oxidation to 1,3-diphenyl-1H-pyrazole-4-carboxylic acid

  • Setup: In a round-bottom flask, suspend the pyrazole-4-carbaldehyde (4 mmol) from Part A in a mixture of acetone (20 mL) and water (5 mL).

  • Oxidation: While stirring vigorously, add potassium permanganate (KMnO₄, 8 mmol) portion-wise over 1 hour, maintaining the temperature below 30 °C. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Completion: Stir the reaction at room temperature for 12 hours or until TLC analysis shows complete consumption of the starting material.

  • Quenching: Add a saturated solution of sodium sulfite (Na₂SO₃) until the purple color of permanganate disappears and the brown MnO₂ is consumed.

  • Isolation: Filter the reaction mixture to remove any remaining solids. Acidify the clear filtrate with 2M hydrochloric acid (HCl) to a pH of ~2. The carboxylic acid product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure pyrazole-4-carboxylic acid.

Strategy 2: Direct Oxidation of C4-Alkyl Precursors

An alternative and more atom-economical approach involves the direct oxidation of a 4-alkylpyrazole, most commonly a 4-methylpyrazole. This strategy avoids the use of halogenated reagents like POCl₃. Patent literature describes methods for preparing pyrazole-4-carboxylic acids via the catalytic oxidation of 4-methylpyrazoles using an oxygen-containing gas in the presence of a metal catalyst.[8]

This choice of methodology is driven by industrial scalability and environmental considerations ("green chemistry"). The use of molecular oxygen as the terminal oxidant is highly desirable, as the only byproduct is water. The metal catalyst, typically involving cobalt and manganese salts, facilitates the radical-chain oxidation of the methyl group through to the carboxylic acid.[8]

Experimental Protocol: Catalytic Oxidation of 1,4-dimethylpyrazole

This protocol is adapted from patent literature and is intended for instructional purposes. Reactions under pressure should only be performed by trained personnel with appropriate safety equipment.[8]

  • Reactor Charging: To a high-pressure autoclave reactor, add acetic acid (50 mL), 1,4-dimethylpyrazole (50 mmol), cobalt(II) acetate tetrahydrate (1 mmol), manganese(II) acetate tetrahydrate (0.5 mmol), and sodium bromide (2 mmol).

  • Pressurization: Seal the autoclave and pressurize with oxygen gas to 45 kg/cm ².

  • Reaction: Heat the mixture to 160 °C with vigorous stirring. Maintain the temperature and pressure for 2 hours.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess oxygen.

  • Isolation: Transfer the reaction mixture from the autoclave. The product, 1-methylpyrazole-4-carboxylic acid, can be isolated by removing the acetic acid under reduced pressure and purifying the residue by crystallization or chromatography. The reported yield for this transformation is high, often exceeding 85%.[8]

The Role of Pyrazole-4-Carboxylic Acids in Drug Discovery

The pyrazole-4-carboxylic acid scaffold is a recurring motif in pharmacologically active compounds.[9] The carboxylic acid group is a potent hydrogen bond donor and acceptor and can form strong ionic interactions (salt bridges) with basic residues like arginine or lysine in a protein's active site. Its planar, aromatic nature allows it to serve as a versatile scaffold for orienting other pharmacophoric groups.[10]

The Carboxylic Acid Moiety: A Double-Edged Sword

While the carboxylic acid is often crucial for target binding and potency, it can also impart undesirable physicochemical properties.[11][12] The ionizable nature of the group (pKa typically 4-5) means it is negatively charged at physiological pH. This can:

  • Limit Membrane Permeability: The negative charge hinders passive diffusion across biological membranes, such as the gut wall (limiting oral bioavailability) and the blood-brain barrier.

  • Increase Metabolic Liabilities: Carboxylic acids are susceptible to metabolism via phase II conjugation reactions, particularly forming acyl glucuronides. While often a detoxification pathway, some acyl glucuronides can be reactive metabolites.[13]

The Rise of Bioisosteric Replacement

To mitigate these drawbacks while retaining the key binding interactions, medicinal chemists frequently employ the strategy of bioisosteric replacement.[11][12] A bioisostere is a functional group that retains similar steric and electronic properties to the original group, resulting in similar biological activity. For carboxylic acids, this is a cornerstone of drug optimization.

The goal is to replace the carboxyl group with a surrogate that mimics its acidic proton and hydrogen bonding capabilities but has improved properties, such as a higher pKa (reducing ionization at pH 7.4) or better metabolic stability.

Table 1: Comparison of Carboxylic Acid and Common Bioisosteres

IsostereRepresentative StructureTypical pKaKey Features & Rationale for Use
Carboxylic Acid -COOH4-5Strong H-bond donor/acceptor; often key for potency.[12]
Tetrazole -CN₄H4.5-5Closely mimics pKa and geometry of a carboxylic acid; metabolically more stable to glucuronidation.[14][15]
Acyl Sulfonamide -CO-NH-SO₂R4-6pKa is tunable based on 'R' group; can improve lipophilicity and permeability.[14]
Hydroxamic Acid -CO-NH-OH8-9Can act as a metal chelator; weaker acid.
Hydroxyisoxazole 4-5Acidic proton on the heterocycle mimics the carboxylic acid.
Case Study Context: Celecoxib and Rimonabant

While not all famous pyrazole drugs are 4-carboxylic acids, their development highlights the importance of the core and its functionalization.

  • Celecoxib (Celebrex®): A selective COX-2 inhibitor, Celecoxib is a 1,5-diarylpyrazole.[16][17] Its synthesis utilizes the Knorr condensation, demonstrating the foundational importance of this reaction in producing complex pharmaceutical scaffolds.[18] The discovery of Celecoxib ignited immense interest in the pyrazole core as a framework for anti-inflammatory agents.[19]

  • Rimonabant (Acomplia®): An inverse agonist for the cannabinoid receptor CB1, Rimonabant is a pyrazole-3-carboxylic acid derivative.[20][21] Its synthesis involves the hydrolysis of a pyrazole-3-carboxylate ester to the final carboxylic acid, underscoring the critical role of the carboxylate group in its pharmacological activity.[20] The challenges associated with Rimonabant's CNS side effects also spurred research into bioisosteric replacements of its pyrazole core and peripheral groups to modulate its properties.[22][23][24]

These examples showcase the strategic importance of the pyrazole scaffold and the carboxylic acid functional group in designing potent and selective therapeutic agents.

Conclusion and Future Outlook

The journey of pyrazole-4-carboxylic acids from a laboratory curiosity to a cornerstone of modern drug discovery is a testament to the power of synthetic chemistry. Beginning with Knorr's foundational cyclocondensation reaction, chemists have developed an arsenal of sophisticated and efficient methods, such as the Vilsmeier-Haack/oxidation sequence and direct catalytic oxidation, to produce these valuable building blocks. The inherent pharmacological utility of the pyrazole-4-carboxylic acid moiety, coupled with the strategic application of bioisosterism to fine-tune its properties, has cemented its place in the medicinal chemist's toolbox.

Looking ahead, the field will continue to evolve. The development of novel C-H activation and functionalization techniques may soon provide even more direct and sustainable routes to these compounds. Furthermore, as our understanding of complex biological targets deepens, the unique electronic and steric profile of the pyrazole-4-carboxylic acid scaffold will undoubtedly be leveraged to design the next generation of innovative therapeutics.

References

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • Britannica, The Editors of Encyclopaedia. (n.d.). Pyrazole. In Encyclopædia Britannica. [Link]

  • Fahmy, H., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry. [Link]

  • Tagat, J. R., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Google Patents. (1995).
  • Neshan, F. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Bawa, S. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. EC Pharmacology and Toxicology. [Link]

  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Matera, C., et al. (2020). “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant. PMC - PubMed Central. [Link]

  • Ferraz, V., et al. (2020). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. [Link]

  • Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Micale, N., et al. (2010). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant. Journal of Medicinal Chemistry. [Link]

  • El Hassani, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Celecoxib type Pyrazole Derivatives useful as potential Anti-inflammatory Agents. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Igel, P., et al. (2021). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. PubMed Central. [Link]

  • Ghorab, M. M., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. [Link]

  • Igel, P., et al. (2021). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ACS Medicinal Chemistry Letters. [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]

  • Ingenta Connect. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Chen, J., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues. [Link]

  • ACS Publications. (2024). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. [Link]

Sources

The Ascendant Therapeutic Trajectory of Bromobenzyl Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and capacity for substitution have rendered it a "privileged scaffold," forming the core of numerous clinically significant pharmaceuticals. From the anti-inflammatory celecoxib to the anti-obesity rimonabant, the therapeutic breadth of pyrazole derivatives is well-established.[1][2] This guide delves into a particularly promising subclass: bromobenzyl pyrazole derivatives. The introduction of a bromobenzyl moiety offers a unique combination of lipophilicity and reactivity, opening new avenues for targeted therapies. Herein, we explore the synthesis, biological potential, and mechanistic underpinnings of these compounds, providing a technical framework for researchers and drug development professionals.

Synthetic Strategy: A Modular Approach to Bromobenzyl Pyrazole Scaffolds

The synthesis of bromobenzyl pyrazole derivatives is typically achieved through a multi-step process that allows for modular variation. A common and effective route begins with a brominated aromatic precursor, leading to the formation of a key hydrazide intermediate, which is then cyclized to form the pyrazole core.

Foundational Synthesis Protocol

This protocol outlines the synthesis of 1-(4-bromobenzoyl)-3-(substituted phenyl)-1H-pyrazole-4-carbaldehyde, a representative bromobenzyl pyrazole derivative.[3]

Step 1: Esterification of p-Bromobenzoic Acid

  • To a solution of p-bromobenzoic acid (30g) in ethanol, add 150ml of concentrated sulfuric acid dropwise at 0-5°C over 30 minutes.

  • Reflux the reaction mixture for 2 hours on a water bath.

  • Pour the cooled reaction mixture into ice-cold water.

  • Filter the solid product, wash with water, and dry to obtain Ethyl-4-bromobenzoate.

Causality: This standard Fischer esterification protects the carboxylic acid and activates it for the subsequent reaction with hydrazine. The use of excess ethanol drives the equilibrium towards the ester product.

Step 2: Formation of 4-Bromobenzohydrazide

  • Warm a mixture of Ethyl-4-bromobenzoate (0.167 mol) and hydrazine hydrate (0.167 mol) in 60ml of ethanol with a few drops of glacial acetic acid.

  • Cool the reaction mixture and filter the solid product.

  • Wash the solid with dilute HCl followed by cold rectified spirit.

  • Recrystallize the dried product from ethanol to yield pure 4-bromobenzohydrazide.[3]

Causality: Hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form the hydrazide. Acetic acid catalyzes the reaction.

Step 3: Synthesis of Substituted Hydrazones

  • Add 0.01 mol of a substituted acetophenone to a mixture of 4-bromobenzohydrazide (0.01 mol) in 30ml of ethanol with a few drops of glacial acetic acid.

  • Reflux the reaction mixture for 1 hour and then cool in an ice bath.

  • Filter, dry, and recrystallize the product from ethanol.[3]

Causality: This condensation reaction forms the hydrazone, a critical precursor for the pyrazole ring formation. The substituent on the acetophenone can be varied to explore structure-activity relationships.

Step 4: Cyclization to Form the Pyrazole Ring

  • Prepare the Vilsmeier-Haack reagent by the dropwise addition of phosphorous oxychloride (0.015 mol) to an ice-cold solution of N,N-dimethylformamide (20ml).

  • Add the substituted hydrazone (0.005 mol) to the Vilsmeier-Haack reagent.

  • Reflux the reaction mixture for 2 hours.

  • Pour the cooled mixture into ice-cold water and neutralize with an excess of sodium bicarbonate solution.

  • Wash the product with water and recrystallize from ethanol to obtain the final 1-(4-bromobenzoyl)-3-(substituted phenyl)-1H-pyrazole-4-carbaldehyde.[3]

Causality: The Vilsmeier-Haack reaction is a formylation reaction that also facilitates the cyclization of the hydrazone into the stable aromatic pyrazole ring.

G cluster_0 Synthesis of Bromobenzyl Pyrazole Derivatives p-Bromobenzoic Acid p-Bromobenzoic Acid Ethyl-4-bromobenzoate Ethyl-4-bromobenzoate p-Bromobenzoic Acid->Ethyl-4-bromobenzoate Esterification (H2SO4, Ethanol) 4-Bromobenzohydrazide 4-Bromobenzohydrazide Ethyl-4-bromobenzoate->4-Bromobenzohydrazide Hydrazinolysis (Hydrazine Hydrate) Substituted Hydrazone Substituted Hydrazone 4-Bromobenzohydrazide->Substituted Hydrazone Condensation (Substituted Acetophenone) Bromobenzyl Pyrazole Derivative Bromobenzyl Pyrazole Derivative Substituted Hydrazone->Bromobenzyl Pyrazole Derivative Cyclization (Vilsmeier-Haack)

Caption: Synthetic workflow for bromobenzyl pyrazole derivatives.

Anticancer Potential: Targeting the Machinery of Cell Proliferation

Bromobenzyl pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic activity against a range of human cancer cell lines.[4] Their mechanisms of action are often multifaceted, targeting key pathways involved in tumor growth and survival.

Inhibition of Protein Kinases: EGFR and VEGFR

Many pyrazole derivatives function as inhibitors of critical protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] These receptors are pivotal in tumor development, angiogenesis, and metastasis. By blocking the ATP-binding site of these kinases, bromobenzyl pyrazole derivatives can halt the downstream signaling cascades that promote cell proliferation and survival.

G cluster_0 EGFR/VEGFR Signaling Pathway Inhibition Bromobenzyl Pyrazole Derivative Bromobenzyl Pyrazole Derivative EGFR/VEGFR EGFR/VEGFR Bromobenzyl Pyrazole Derivative->EGFR/VEGFR Inhibition PI3K/Akt Pathway PI3K/Akt Pathway EGFR/VEGFR->PI3K/Akt Pathway Activation RAS/MAPK Pathway RAS/MAPK Pathway EGFR/VEGFR->RAS/MAPK Pathway Activation Angiogenesis Angiogenesis EGFR/VEGFR->Angiogenesis Survival Survival PI3K/Akt Pathway->Survival Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation

Caption: Inhibition of EGFR/VEGFR signaling by bromobenzyl pyrazoles.

Disruption of Microtubule Dynamics

Another significant anticancer mechanism of certain pyrazole derivatives is the inhibition of tubulin polymerization.[7] Microtubules are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, these compounds prevent its polymerization into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]

G cluster_0 Tubulin Polymerization Inhibition and Cell Cycle Arrest Bromobenzyl Pyrazole Derivative Bromobenzyl Pyrazole Derivative Tubulin Tubulin Bromobenzyl Pyrazole Derivative->Tubulin Binding Microtubule Formation Microtubule Formation Bromobenzyl Pyrazole Derivative->Microtubule Formation Inhibition Tubulin->Microtubule Formation Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Formation->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Sources

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility in terms of chemical functionalization and its ability to engage in a wide range of biological interactions have led to its incorporation into a multitude of approved drugs and clinical candidates. This guide provides a comprehensive overview of the pyrazole core, from its fundamental synthetic routes to its diverse pharmacological applications and the critical structure-activity relationships that govern its therapeutic efficacy. We will delve into key examples of pyrazole-based drugs, exploring their mechanisms of action and the rationale behind their design, offering field-proven insights for professionals in drug discovery and development.

The Pyrazole Core: Physicochemical Properties and Significance

The pyrazole ring is an aromatic heterocycle, and its unique electronic properties are central to its role in medicinal chemistry.[3] The presence of two nitrogen atoms imparts a dipole moment and the ability to act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.[4] Furthermore, the pyrazole scaffold can serve as a bioisostere for other aromatic rings like benzene or other heterocycles, often leading to improved physicochemical properties such as solubility and metabolic stability.[5][6] This bioisosteric potential allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.

The history of pyrazole in medicine dates back to the synthesis of Antipyrine in 1884, an early analgesic and antipyretic.[7] This early success foreshadowed the vast therapeutic potential of this scaffold, which is now found in drugs treating a wide array of conditions, from inflammation and cancer to obesity and neurological disorders.[8][9]

Synthetic Strategies for Pyrazole Derivatives

The construction of the pyrazole ring is a well-established area of organic chemistry, with several robust synthetic methodologies available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole core, which in turn is guided by structure-activity relationship (SAR) studies.

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

One of the most common and versatile methods for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound or its equivalent.[10] This approach allows for the introduction of a wide variety of substituents at different positions of the pyrazole ring.

Experimental Protocol: A General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added the substituted hydrazine (1.0-1.2 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

The causality behind this experimental choice lies in its simplicity and the ready availability of a wide range of starting materials, enabling the generation of diverse chemical libraries for screening.

G cluster_workflow General Synthetic Workflow for Pyrazole Derivatives Start 1,3-Dicarbonyl Compound + Substituted Hydrazine Process1 Cyclocondensation Reaction (e.g., Reflux in Ethanol) Start->Process1 Reactants Process2 Work-up and Purification (e.g., Recrystallization, Chromatography) Process1->Process2 Crude Product End Functionalized Pyrazole Scaffold Process2->End Purified Product

Caption: A generalized workflow for the synthesis of pyrazole scaffolds.

1,3-Dipolar Cycloaddition

Another powerful method for constructing the pyrazole ring is the [3+2] cycloaddition of a diazo compound with an alkyne.[10] This approach offers excellent control over regioselectivity, which is crucial for establishing precise structure-activity relationships.

The Pharmacological Landscape of Pyrazole-Based Scaffolds

The true value of the pyrazole scaffold lies in its ability to serve as a core structural motif for drugs targeting a wide range of diseases.[1][11]

Anti-inflammatory Agents

Mechanism of Action of Celecoxib: Inflammation is mediated by prostaglandins, which are synthesized by COX enzymes.[16][17] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced during inflammation.[15] Celecoxib's diaryl-substituted pyrazole structure, featuring a sulfonamide side chain, allows it to selectively bind to the active site of the COX-2 enzyme, inhibiting the production of prostaglandins and thereby reducing inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[7][18][19]

G cluster_pathway Celecoxib's Mechanism of Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Signaling pathway illustrating Celecoxib's selective inhibition of COX-2.

Anticancer Agents

The pyrazole scaffold is a key component in numerous anticancer agents, targeting various pathways involved in tumor growth and proliferation.[9][20][21] Many pyrazole derivatives function as protein kinase inhibitors.[2][14][22] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[23]

Examples of Pyrazole-Based Anticancer Targets:

  • Epidermal Growth Factor Receptor (EGFR): Some pyrazole derivatives have shown potent inhibitory activity against EGFR, a key driver in several cancers.[9][24]

  • Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, pyrazole-containing compounds can arrest the cell cycle and induce apoptosis in cancer cells.[9][24]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Targeting VEGFR with pyrazole-based inhibitors can disrupt angiogenesis, the formation of new blood vessels that supply tumors.[9]

A notable example is Crizotinib , an inhibitor of ALK and ROS1 tyrosine kinases, used in the treatment of non-small cell lung cancer.[2][9]

Neurodegenerative Diseases

There is growing interest in the application of pyrazole-based compounds for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10][25][26] The neuroprotective effects of some pyrazole derivatives are attributed to their ability to modulate various targets, including monoamine oxidase (MAO), glycogen synthase kinase-3β (GSK-3β), and cannabinoid receptors.[27][28]

Other Therapeutic Areas

The versatility of the pyrazole scaffold extends to a wide range of other therapeutic areas, including:

  • Antimicrobial agents: Pyrazole derivatives have demonstrated activity against various bacteria and fungi.[8]

  • Antiviral agents: Some pyrazole-containing compounds have shown promise as antiviral agents, including against HIV.[1]

  • Anti-obesity agents: The cannabinoid receptor 1 (CB1) antagonist Rimonabant , which contains a pyrazole core, was developed as an anti-obesity drug.[1][29]

Structure-Activity Relationship (SAR) Studies

The biological activity of pyrazole-based compounds is highly dependent on the nature and position of substituents on the pyrazole ring.[30][31] SAR studies are therefore crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

For instance, in the case of cannabinoid receptor antagonists like Rimonabant, SAR studies have revealed that:

  • A para-substituted phenyl ring at the 5-position is crucial for potent CB1 receptor antagonistic activity.[29][32]

  • A carboxamido group at the 3-position is a key pharmacophoric feature.[29][32]

  • A 2,4-dichlorophenyl substituent at the 1-position enhances selectivity and potency.[29][32]

Such insights are invaluable for the rational design of new and improved therapeutic agents.

Case Studies of FDA-Approved Pyrazole-Containing Drugs

The success of the pyrazole scaffold in drug discovery is underscored by the number of FDA-approved drugs that incorporate this moiety.[2][33][34]

Drug Name (Brand Name)Therapeutic AreaMechanism of Action
Celecoxib (Celebrex®)Anti-inflammatorySelective COX-2 inhibitor[16]
Rimonabant (Acomplia®)Anti-obesitySelective CB1 receptor antagonist[1]
Sildenafil (Viagra®)Erectile DysfunctionPDE5 inhibitor (contains a pyrazolopyrimidinone core)
Crizotinib (Xalkori®)AnticancerALK and ROS1 tyrosine kinase inhibitor[2][9]
Ruxolitinib (Jakafi®)Anticancer, MyelofibrosisJAK1 and JAK2 inhibitor[2]

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a fertile ground for drug discovery.[35] The ongoing exploration of novel synthetic methodologies, coupled with advanced computational modeling and a deeper understanding of disease biology, is expected to yield a new generation of pyrazole-based therapeutics with enhanced efficacy and safety profiles. The ability of the pyrazole core to be readily functionalized ensures its continued relevance in the development of targeted therapies for a wide range of diseases, from cancer and inflammation to neurodegenerative and infectious diseases.[36][37] This in-depth guide has provided a comprehensive overview of the critical role of pyrazole-based scaffolds in modern medicinal chemistry, offering a foundation for further research and development in this exciting field.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google Vertex AI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Li, X., Yu, Y., Liu, H., & Li, Z. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(5), 1202. [Link]

  • Becerra, D., & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(1), 1-15. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Mini-Reviews in Medicinal Chemistry, 24. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

  • Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-10.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2023). Molecules, 28(13), 5122. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5406. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 180-192.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Mini-Reviews in Medicinal Chemistry, 24(1), 1-15. [Link]

  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved January 19, 2026, from [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023).
  • Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. (2014). Current Medicinal Chemistry, 21(24), 2821-2837.
  • Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (2023). Mini-Reviews in Medicinal Chemistry, 23(12), 1331-1349.
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie. [Link]

  • Li, X., Yu, Y., Liu, H., & Li, Z. (2021). Pyrazole scaffold synthesis, functionalization, and applications in Alzheimer's disease and Parkinson's disease treatment (2011-2020). Molecules, 26(5), 1202. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5406. [Link]

  • Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281–8289.
  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. (2023).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International journal of molecular sciences, 24(16), 12724. [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Celecoxib. In StatPearls.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776.
  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(8), 1947-1951.
  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (2006). Journal of Medicinal Chemistry, 49(22), 6583-6593.
  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (2023).
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). World Journal of Pharmaceutical Research, 14(5), 1-20.
  • Li, X., Yu, Y., Liu, H., & Li, Z. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(5), 1202. [Link]

  • Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. (2022). Mini Reviews in Medicinal Chemistry, 22(1), 115-163.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2020). Pharmaceuticals, 13(10), 283.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2024). Future Medicinal Chemistry, 16(1), 1-18.
  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 19, 2026, from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2013). Molecules, 18(11), 13837-13861.
  • Current Perspectives on Pyrazole Scaffolds and Their Potential Impact on Alzheimer's Disease. (2025).
  • Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. (2023).
  • Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com. Retrieved January 19, 2026, from [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025).
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Archiv der Pharmazie, 356(3), e2200424.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2025).
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (n.d.). OUCI. Retrieved January 19, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2024). RSC Medicinal Chemistry, 15(1), 1-20.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 660893.
  • Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. (2008). Journal of Medicinal Chemistry, 51(17), 5397-5412.

Sources

1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Molecular Weight of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, a compound of significant interest in medicinal chemistry and materials science. Beyond a simple statement of the value, this document details the principles of its calculation, the empirical methods for its verification, and its critical role in experimental design and data interpretation. We will explore the theoretical underpinnings of molecular weight determination, present standardized protocols for its experimental confirmation via mass spectrometry, and discuss the implications of this fundamental property in a research and development context. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this key molecular attribute.

Introduction: The Significance of Molecular Weight in Chemical Research

Molecular weight is a cornerstone of chemical identity and purity. For a specific compound like 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, an accurate molecular weight is indispensable for a multitude of reasons. It is fundamental for stoichiometric calculations in reaction synthesis, for the preparation of solutions of known molarity, and for the interpretation of data from various analytical techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography. In the realm of drug discovery, molecular weight is a key parameter in Lipinski's Rule of Five, which helps predict the oral bioavailability of a potential drug candidate. Therefore, establishing the correct molecular weight is the first step in validating the synthesis and ensuring the integrity of any subsequent experimental work.

Chemical Identity of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Before delving into its molecular weight, it is essential to define the molecule itself.

  • IUPAC Name: 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylic acid

  • Synonyms: 1-((4-bromophenyl)methyl)-1H-pyrazole-4-carboxylic acid

  • CAS Number: 109341-76-6

  • Molecular Formula: C11H9BrN2O2

The structure consists of a pyrazole ring, a carboxylic acid group at the 4-position, and a 4-bromobenzyl group attached to one of the pyrazole nitrogen atoms. This specific arrangement of atoms dictates its chemical properties and, consequently, its molecular weight.

Theoretical Calculation of Molecular Weight

The molecular weight (more precisely, the molar mass) is the sum of the atomic weights of all atoms in the molecular formula. The calculation is based on the isotopic abundances of the elements on Earth. We will use the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

The molecular formula C11H9BrN2O2 contains:

  • 11 Carbon (C) atoms

  • 9 Hydrogen (H) atoms

  • 1 Bromine (Br) atom

  • 2 Nitrogen (N) atoms

  • 2 Oxygen (O) atoms

The calculation proceeds as follows, using the atomic weights of the most common isotopes for monoisotopic mass and standard atomic weights for the average molecular weight.

Data Presentation: Atomic Weights and Molecular Weight Calculation
ElementSymbolQuantityStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC1112.011132.121
HydrogenH91.0089.072
BromineBr179.90479.904
NitrogenN214.00728.014
OxygenO215.99931.998
Total Average Molecular Weight: 281.119 g/mol

The average molecular weight, calculated using standard atomic weights, is 281.12 g/mol . For high-resolution mass spectrometry, the monoisotopic mass is often used, which is calculated using the mass of the most abundant isotope for each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). This results in a monoisotopic mass of 280.00 g/mol .

Experimental Verification of Molecular Weight

While theoretical calculation provides an expected value, experimental verification is a critical step for structure confirmation and purity assessment. Mass spectrometry is the definitive technique for this purpose.

Principle of Mass Spectrometry

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. A molecule is introduced into the ion source, where it is converted into gaseous ions. These ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. A detector then records the abundance of each ion species. For 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, techniques like Electrospray Ionization (ESI) are commonly used, which can produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Experimental Protocol: ESI Mass Spectrometry

Objective: To confirm the molecular weight of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid.

Materials:

  • 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF)

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute this solution to a final concentration of 1-10 µg/mL for infusion.

  • Ionization Mode Selection: For this molecule, containing a carboxylic acid, negative ion mode (ESI-) is often preferred as the acidic proton is easily lost, forming the [M-H]⁻ ion.

  • Instrument Setup:

    • Set the mass spectrometer to scan a relevant m/z range (e.g., 100-500 m/z).

    • Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire data for several minutes to obtain a robust averaged spectrum.

  • Data Analysis:

    • Identify the peak corresponding to the deprotonated molecule [M-H]⁻. Given the monoisotopic mass of 280.00 Da, the expected m/z for the [M-H]⁻ ion would be approximately 279.00.

    • Crucially, observe the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal height and separated by approximately 2 m/z units. This pattern is a definitive signature for the presence of a single bromine atom.

Workflow for Molecular Weight Determination

The following diagram illustrates the integrated workflow for determining and verifying the molecular weight of a novel compound like 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid.

G cluster_0 Theoretical Analysis cluster_1 Experimental Verification cluster_2 Validation & Application a Define Molecular Formula (C11H9BrN2O2) b Sum Atomic Weights of Constituent Elements a->b c Calculate Average Molecular Weight (281.12 g/mol) b->c d Calculate Monoisotopic Mass (280.00 Da) b->d i Compare Experimental Mass with Theoretical Value c->i Expected Value d->i Expected Value e Prepare Sample Solution f Perform Mass Spectrometry (e.g., ESI-MS) e->f g Acquire Mass Spectrum f->g h Analyze m/z Data and Isotopic Pattern g->h h->i Observed Value j Confirm Structure and Purity i->j k Utilize in Further Research (Stoichiometry, Bioassays) j->k

Caption: Workflow for the determination and validation of molecular weight.

Conclusion

The molecular weight of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is a fundamental parameter, theoretically calculated to be 281.12 g/mol (average) and with a monoisotopic mass of 280.00 g/mol . This value is not merely academic; it is a prerequisite for accurate and reproducible scientific research. Experimental verification, primarily through mass spectrometry, is essential to confirm the identity and purity of the synthesized compound. The characteristic isotopic pattern of bromine serves as an unambiguous diagnostic tool in this analysis. A thorough understanding and confirmation of the molecular weight empower researchers to proceed with confidence in applications ranging from synthetic chemistry to drug development, ensuring the integrity and validity of their results.

References

  • Title: 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid Source: Mol-Instincts URL: [Link]

Methodological & Application

synthesis of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

Pyrazole carboxylic acids are a significant class of heterocyclic compounds, serving as crucial building blocks in the synthesis of a wide array of biologically active molecules.[1][2] Their derivatives are known to possess diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The title compound, 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, is a functionalized scaffold that offers multiple avenues for further chemical modification, making it a valuable intermediate for drug discovery and materials science. The presence of the carboxylic acid group provides a handle for amide bond formation, while the bromobenzyl moiety is suitable for cross-coupling reactions.

This application note provides a detailed, two-step protocol for the synthesis of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, commencing from commercially available ethyl 1H-pyrazole-4-carboxylate. The synthetic strategy involves an initial N-alkylation followed by a basic hydrolysis (saponification) of the ester intermediate. The rationale behind each procedural step is explained to provide researchers with a comprehensive understanding of the reaction mechanism and to ensure reliable and reproducible outcomes.

Overall Synthetic Pathway

The synthesis is accomplished via a two-step process. First, the pyrazole nitrogen is alkylated using 4-bromobenzyl bromide. Second, the ethyl ester is hydrolyzed to the corresponding carboxylic acid.

G Start Ethyl 1H-pyrazole-4-carboxylate Intermediate Ethyl 1-(4-Bromobenzyl)-1H- pyrazole-4-carboxylate Start->Intermediate Step 1: N-Alkylation (4-Bromobenzyl bromide, K2CO3, Acetonitrile) End 1-(4-Bromobenzyl)-1H-pyrazole- 4-carboxylic acid Intermediate->End Step 2: Saponification (NaOH, EtOH/H2O, then HCl)

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of Ethyl 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylate

This initial step involves the regioselective N-alkylation of the pyrazole ring. The choice of a weak base and a polar aprotic solvent is critical for the success of this reaction.

Mechanism and Rationale

N-alkylation of pyrazoles proceeds via a nucleophilic substitution reaction.[3] The pyrazole ring contains two nitrogen atoms, but due to tautomerization, they have similar reactivity.[4] In this protocol, potassium carbonate (K₂CO₃) acts as a mild base to deprotonate the N-H of the pyrazole, generating a pyrazolate anion. This anion is a potent nucleophile that attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide ion and forming the C-N bond.[5] Acetonitrile is an ideal polar aprotic solvent as it effectively dissolves the reactants and facilitates the Sₙ2 reaction without interfering with the nucleophile. The reaction typically yields the N1-alkylated product as the major regioisomer.[5][6]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)
Ethyl 1H-pyrazole-4-carboxylateC₆H₈N₂O₂140.145.0 g35.7
4-Bromobenzyl bromideC₇H₆Br₂249.949.8 g39.3 (1.1 eq)
Potassium Carbonate (anhydrous)K₂CO₃138.217.4 g53.5 (1.5 eq)
Acetonitrile (anhydrous)CH₃CN41.05150 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
BrineSaturated NaCl(aq)-As needed-
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed-
Experimental Protocol

G cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up & Isolation node_A 1. Add ethyl 1H-pyrazole-4-carboxylate (5.0 g), K2CO3 (7.4 g), and acetonitrile (150 mL) to a 250 mL round-bottom flask. node_B 2. Stir the suspension at room temperature. node_A->node_B node_C 3. Add 4-bromobenzyl bromide (9.8 g) to the suspension. node_B->node_C node_D 4. Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. node_C->node_D node_E 5. Monitor reaction progress by TLC. node_D->node_E node_F 6. Cool to room temperature and filter off the inorganic salts. node_G 7. Concentrate the filtrate under reduced pressure. node_F->node_G node_H 8. Dissolve residue in ethyl acetate, wash with water and then brine. node_G->node_H node_I 9. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. node_H->node_I node_J 10. Purify the crude product by recrystallization or column chromatography. node_I->node_J

Caption: Workflow for the N-alkylation of ethyl pyrazole-4-carboxylate.

Part 2: Synthesis of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

The final step is the conversion of the ethyl ester to the carboxylic acid via base-catalyzed hydrolysis, a classic reaction known as saponification.[7][8]

Mechanism and Rationale

Ester hydrolysis in basic conditions is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) from NaOH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate.[9] This intermediate then collapses, expelling the ethoxide ion (EtO⁻) as a leaving group to form the carboxylic acid. In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the strong base (ethoxide or hydroxide) to yield a carboxylate salt.[7] This acid-base reaction drives the equilibrium towards the products, making the saponification effectively irreversible.[10] A final acidification step with a strong acid like HCl is required to protonate the carboxylate salt and precipitate the desired carboxylic acid product.

G cluster_mechanism Saponification Mechanism Ester Ester (R-COOEt) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic Attack by OH- CarboxylicAcid Carboxylic Acid (R-COOH) Tetrahedral->CarboxylicAcid 2. Elimination of Ethoxide (EtO-) Carboxylate Carboxylate Salt (R-COO- Na+) CarboxylicAcid->Carboxylate 3. Deprotonation (fast) FinalProduct Final Product (R-COOH) Carboxylate->FinalProduct 4. Acidification with H+

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)
Ethyl 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylateC₁₃H₁₃BrN₂O₂309.1610.0 g32.3
Sodium Hydroxide (NaOH)NaOH40.002.6 g65.0 (2.0 eq)
Ethanol (EtOH)C₂H₅OH46.07100 mL-
WaterH₂O18.0250 mL-
Hydrochloric Acid (concentrated)HCl36.46As needed (to pH 2-3)-
Experimental Protocol
  • Dissolution: In a 250 mL round-bottom flask, dissolve the ethyl ester intermediate (10.0 g) in ethanol (100 mL).

  • Add Base: Prepare a solution of sodium hydroxide (2.6 g) in water (50 mL) and add it to the flask.

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) for 2-3 hours. The reaction can be monitored by TLC until the starting ester is fully consumed.

  • Solvent Removal: After cooling to room temperature, remove the ethanol from the reaction mixture using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is between 2 and 3. A white precipitate should form.

  • Isolation: Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight to yield the final product, 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid.

Product Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • Infrared Spectroscopy (IR): To observe the disappearance of the ester C=O stretch and the appearance of the carboxylic acid C=O and broad O-H stretches.

  • Melting Point: To assess the purity of the final solid product.

Safety and Troubleshooting

  • Safety: 4-Bromobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Concentrated acids and bases are corrosive and should be handled with care.

  • Troubleshooting (Alkylation): If the reaction is sluggish, ensure all reagents and solvents are anhydrous. The use of a stronger base like cesium carbonate or a different solvent like DMF may improve yields. Incomplete reaction may require longer reflux times or the addition of a phase-transfer catalyst.

  • Troubleshooting (Hydrolysis): If the product does not precipitate upon acidification, it may be due to insufficient acidification or high solubility in the aqueous medium. Ensure the pH is low enough, and if necessary, extract the product with a suitable organic solvent like ethyl acetate after acidification.

References

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • BYJU'S. (n.d.). Ester Hydrolysis with H2SO4. Retrieved from [Link]

  • Testbook. (n.d.). Ester Hydrolysis with NaOH - Mechanism, Synthesis & FAQs. Retrieved from [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Wiley Online Library. (n.t.). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Bentham Science. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • Bentham Science. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

Sources

Application Notes and Protocols for the Multi-Component Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold and the Efficiency of Multi-Component Reactions

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3][4][5] Its metabolic stability and versatile biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties, have established it as a "privileged scaffold".[2][3][4] The demand for structurally diverse libraries of pyrazole derivatives for high-throughput screening has driven the development of efficient and sustainable synthetic methodologies.

Traditional multi-step syntheses of complex molecules are often plagued by low overall yields, tedious purification of intermediates, and significant waste generation. In contrast, multi-component reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis.[6][7][8] MCRs combine three or more reactants in a single "one-pot" operation to afford a final product that incorporates a substantial portion of the starting materials.[7] This approach offers significant advantages, including:

  • Atom and Step Economy: MCRs maximize the incorporation of starting material atoms into the final product, minimizing waste.[6][7]

  • Operational Simplicity: The one-pot nature of MCRs reduces the number of reaction and purification steps, saving time, energy, and resources.[7][9]

  • Increased Efficiency: By circumventing the isolation of intermediates, MCRs can lead to higher overall yields and faster reaction times.[6][9]

  • Green Chemistry Alignment: The reduced solvent usage, energy consumption, and waste generation make MCRs an environmentally benign synthetic approach.[6][8][9]

This guide provides an in-depth exploration of MCRs for the synthesis of pyrazole derivatives, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Visualizing the MCR Workflow for Pyrazole Synthesis

The general workflow for a multi-component reaction leading to pyrazole derivatives can be visualized as a convergent process where multiple starting materials are combined in a single reaction vessel to generate a complex product.

MCR_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Final Product A Component A (e.g., Aldehyde) Reaction Multi-Component Reaction Vessel (Catalyst, Solvent, Conditions) A->Reaction B Component B (e.g., Malononitrile) B->Reaction C Component C (e.g., Hydrazine) C->Reaction D Component D (e.g., β-Ketoester) D->Reaction Product Pyrazole Derivative Reaction->Product Single Operation

Caption: General workflow of a four-component reaction for pyrazole synthesis.

Three-Component Synthesis of Substituted Pyrazoles

A common and versatile approach for synthesizing polysubstituted pyrazoles involves the three-component condensation of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative.[10][11][12]

Mechanistic Rationale

The reaction typically proceeds through a cascade of condensation and cyclization reactions. A plausible mechanism involves the initial formation of a hydrazone from the reaction of the aldehyde and hydrazine. Concurrently, the 1,3-dicarbonyl compound can exist in equilibrium with its enol tautomer. The hydrazone can then react with the enol, followed by an intramolecular cyclization and dehydration to yield the pyrazole core. The use of a Lewis acid catalyst can activate the carbonyl groups and facilitate the condensation steps.[11][12]

Three_Component_Mechanism Aldehyde Aldehyde Hydrazone Hydrazone Intermediate Aldehyde->Hydrazone Hydrazine Hydrazine Hydrazine->Hydrazone Dicarbonyl 1,3-Dicarbonyl Enol Enol Tautomer Dicarbonyl->Enol Tautomerization Addition_Product Addition Product Hydrazone->Addition_Product Enol->Addition_Product Michael Addition Pyrazoline Pyrazoline Intermediate Addition_Product->Pyrazoline Cyclization Pyrazole Pyrazole Product Pyrazoline->Pyrazole Dehydration

Caption: Plausible mechanism for the three-component synthesis of pyrazoles.

Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a general procedure for the synthesis of 1,3,5-trisubstituted pyrazoles using an aldehyde, a β-diketone, and phenylhydrazine, often catalyzed by a Lewis acid like Yb(PFO)₃ or an ionic liquid.[11][12]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • 1,3-Diketone (e.g., acetylacetone) (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Catalyst (e.g., Yb(PFO)₃, 2 mol%)[11][12]

  • Solvent (e.g., ethanol, 5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), 1,3-diketone (1.0 mmol), phenylhydrazine (1.0 mmol), and the catalyst (e.g., Yb(PFO)₃, 2 mol%).

  • Add the solvent (e.g., ethanol, 5 mL) to the flask.

  • Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 15-20 minutes.

  • The precipitated solid product is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 1,3,5-trisubstituted pyrazole.

Self-Validation: The identity and purity of the synthesized pyrazole derivative can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the product should also be determined and compared with literature values if available.

Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that exhibit a wide range of biological activities.[6][13] Their synthesis is efficiently achieved through a one-pot, four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate.[6][12][13]

Mechanistic Rationale

This reaction is a classic example of a domino reaction where multiple transformations occur sequentially in the same pot. The reaction is believed to initiate with two parallel reactions: the Knoevenagel condensation of the aldehyde and malononitrile to form an arylidene malononitrile, and the condensation of the β-ketoester and hydrazine to form a pyrazolone intermediate.[6][10][12] The arylidene malononitrile then acts as a Michael acceptor for the pyrazolone. The resulting adduct undergoes an intramolecular cyclization followed by tautomerization to yield the final pyrano[2,3-c]pyrazole product.[6][12]

Four_Component_Mechanism Aldehyde Aldehyde Knoevenagel Arylidene Malononitrile Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Knoevenagel Condensation Ketoester β-Ketoester Pyrazolone Pyrazolone Intermediate Ketoester->Pyrazolone Hydrazine Hydrazine Hydrazine->Pyrazolone Condensation Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Pyrazolone->Michael_Adduct Michael Addition Cyclized_Product Cyclized Intermediate Michael_Adduct->Cyclized_Product Intramolecular Cyclization Final_Product Pyrano[2,3-c]pyrazole Cyclized_Product->Final_Product Tautomerization

Caption: Plausible mechanism for the four-component synthesis of pyrano[2,3-c]pyrazoles.

Protocol: Green Synthesis of Pyrano[2,3-c]pyrazoles using a Nanocatalyst

This protocol highlights a green chemistry approach, often employing water as a solvent and a reusable catalyst, such as magnetic nanoparticles, to facilitate the reaction under mild conditions.[6]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Magnetic Fe₃O₄ nanoparticles (6 mol%)[6]

  • Water (5 mL)

Procedure:

  • In a 25 mL round-bottom flask, disperse the magnetic Fe₃O₄ nanoparticles (6 mol%) in water (5 mL).

  • Add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol) to the flask.

  • Stir the mixture vigorously at room temperature. The reaction is often rapid and can be completed within 15-30 minutes.[6] Monitor the reaction by TLC.

  • Upon completion, collect the solid product by filtration.

  • Wash the product with water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • The catalyst can be recovered from the filtrate using an external magnet, washed with ethanol, dried, and reused for subsequent reactions.[6]

  • The crude product can be purified by recrystallization from ethanol to yield the pure pyrano[2,3-c]pyrazole.

Self-Validation: Characterize the product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The reusability of the catalyst should be assessed by monitoring the product yield over several cycles.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst can significantly impact the efficiency of the multi-component synthesis of pyrazole derivatives. The following table summarizes the performance of various catalytic systems for the synthesis of pyrano[2,3-c]pyrazoles.

CatalystSolventConditionsReaction TimeYield (%)Reference
L-tyrosineH₂O-EthanolMicrowave25 min88[6]
Magnetic Fe₃O₄ NPsWaterRoom Temp.15 minHigh[6]
TaurineWater80 °C2 h85-92[13]
ZnS NPsWaterUltrasonic-Excellent[6]
Nano SiO₂WaterRoom Temp.40 sExcellent[6]
Catalyst-freeWaterUltrasonic-Excellent[6]

Applications in Drug Discovery

The pyrazole scaffold is a key component in a number of approved drugs with diverse therapeutic applications.[2][3] The ability of MCRs to rapidly generate libraries of structurally diverse pyrazole derivatives makes this synthetic strategy particularly valuable for lead discovery and optimization in drug development programs.[7][13] Examples of pyrazole-containing drugs include:

  • Celecoxib: A selective COX-2 inhibitor used as an anti-inflammatory drug.[3]

  • Sildenafil: Used to treat erectile dysfunction and pulmonary hypertension.[2]

  • Ruxolitinib: A kinase inhibitor for the treatment of myelofibrosis.[2]

The continued development of novel MCRs for pyrazole synthesis will undoubtedly accelerate the discovery of new therapeutic agents.

References

  • Ahmad, A., Rao, S., & Shetty, N. S. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. [Link]

  • (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]

  • (2024). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Becerra, D., Abonia, R., & Castillo, J. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]

  • (2023). MCR for the synthesis of pyrazole derivatives 277. ResearchGate. [Link]

  • (2023). Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. [Link]

  • (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. [Link]

  • (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Bentham Science. [Link]

  • (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. [Link]

  • (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols: 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document provides detailed application notes and protocols for the investigation of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid , a promising, yet underexplored, member of this chemical class. We present a robust, hypothetical synthesis protocol and outline detailed methodologies for exploring its potential applications as an antimicrobial agent, a cytotoxic agent against cancer cell lines, and as an inhibitor of key metabolic and epigenetic enzymes. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyrazole derivatives.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[3] Its unique chemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its conformational rigidity, allow for precise interactions with biological targets.[4] The incorporation of a carboxylic acid moiety at the 4-position of the pyrazole ring provides a critical handle for forming various derivatives such as esters and amides, further expanding the chemical space for drug discovery.[5] The 1-(4-Bromobenzyl) substituent introduces a lipophilic and metabolically stable group that can engage in hydrophobic interactions within target protein binding pockets. The bromine atom can also serve as a site for further chemical modification through cross-coupling reactions.

Synthesis of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

The synthesis of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid can be achieved through a multi-step process, culminating in a Vilsmeier-Haack reaction followed by oxidation. This synthetic route is adaptable and has been widely used for the preparation of various pyrazole-4-carbaldehydes, which are precursors to the corresponding carboxylic acids.[3][6]

Synthetic Workflow Diagram

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization cluster_2 Step 3: Oxidation A 4-Bromoacetophenone C 1-(1-(4-Bromophenyl)ethylidene)-2-benzylhydrazine A->C B Benzylhydrazine B->C E 1-(4-Bromobenzyl)-3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde C->E D Vilsmeier Reagent (POCl3/DMF) D->E G 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid E->G F Oxidizing Agent (e.g., KMnO4) F->G

Caption: Synthetic workflow for 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid.

Detailed Synthesis Protocol

Step 1: Synthesis of 1-(1-(4-Bromophenyl)ethylidene)-2-benzylhydrazine

  • To a solution of 4-bromoacetophenone (1.0 eq) in ethanol, add benzylhydrazine (1.0 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the hydrazone.

Step 2: Synthesis of 1-(4-Bromobenzyl)-3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF, 10 vol) with constant stirring.[7]

  • After the addition is complete, stir the mixture at 0°C for 30 minutes.

  • Add the hydrazone from Step 1 (1.0 eq) portion-wise to the Vilsmeier reagent, maintaining the temperature below 5°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours.[3]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The crude product will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Step 3: Oxidation to 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

  • Dissolve the pyrazole-4-carbaldehyde from Step 2 (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Add an oxidizing agent, for example, potassium permanganate (KMnO₄, 2.0 eq), portion-wise while maintaining the temperature at 0-5°C.

  • After the addition, stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated solution of sodium sulfite.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid.

Potential Applications in Drug Discovery

Based on the extensive literature on pyrazole derivatives, 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid holds potential in several therapeutic areas.[1][4] The following sections detail protocols for investigating some of these potential applications.

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[8] The following protocol describes a method to assess the antimicrobial potential of the title compound.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][9]

Materials:

  • Test compound stock solution (e.g., 1 mg/mL in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Compound Dilution:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 1.4 x 10⁵ CFU/mL.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined visually or by measuring the optical density at 600 nm.

G A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Serial Dilution of Test Compound in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Visual/OD600) D->E G cluster_0 Xanthine Oxidase Pathway cluster_1 ALKBH1 Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Inhibitor 1-(4-Bromobenzyl)-1H- pyrazole-4-carboxylic acid Xanthine Oxidase Xanthine Oxidase Inhibitor->Xanthine Oxidase 6mA-DNA 6mA-DNA Adenine-DNA Adenine-DNA 6mA-DNA->Adenine-DNA ALKBH1 Inhibitor2 1-(4-Bromobenzyl)-1H- pyrazole-4-carboxylic acid ALKBH1 ALKBH1 Inhibitor2->ALKBH1

Caption: Hypothesized inhibitory action on Xanthine Oxidase and ALKBH1 pathways.

Data Presentation and Interpretation

All quantitative data from the described assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of Biological Activity for 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Assay TypeTargetEndpointResult
AntimicrobialS. aureusMIC (µg/mL)TBD
AntimicrobialE. coliMIC (µg/mL)TBD
AnticancerHCT116IC₅₀ (µM)TBD
AnticancerMCF-7IC₅₀ (µM)TBD
Enzyme InhibitionXanthine OxidaseIC₅₀ (µM)TBD
Enzyme InhibitionALKBH1IC₅₀ (µM)TBD

TBD: To be determined.

Conclusion

1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid represents a molecule of significant interest for drug discovery, stemming from a well-validated and biologically active chemical class. The synthetic and screening protocols provided in this document offer a comprehensive framework for its synthesis and for the systematic evaluation of its potential as a novel therapeutic agent. The exploration of its activity against microbial, cancer, and enzymatic targets may unveil new avenues for the development of much-needed medicines.

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

  • (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]

  • Zhang, L., et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 138, 1036-1046. [Link]

  • Li, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry, 67(17), 15456-15475. [Link]

  • Alam, M. J., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. In Materials Horizons: From Nature to Nanomaterials Nanostructured Biomaterials (pp. 229-306). Springer Singapore.
  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Reddy, C. D., et al. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Bioorganic & Medicinal Chemistry Letters, 27(5), 1216-1220.
  • Al-Ostoot, F. H., et al. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • Singh, R. P., et al. (2012). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 3(11), 4156-4172.
  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Monatshefte für Chemie - Chemical Monthly, 145(10), 1639-1651.
  • The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Pyrazole4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)
  • ResearchGate. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8407.
  • PubChem. (n.d.). Pyrazole-4-carboxylic acid. [Link]

  • PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2035.
  • Hao, G. F., et al. (2012). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139.
  • PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558.

Sources

analytical methods for 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid

Abstract

This document provides a detailed guide to the analytical methodologies required for the comprehensive structural elucidation and purity assessment of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid. Intended for researchers in medicinal chemistry, drug development, and quality control, this application note details integrated protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. The narrative emphasizes the rationale behind method selection and parameter optimization, ensuring robust and reproducible characterization of this key heterocyclic intermediate.

Introduction: The Importance of Rigorous Characterization

1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core, a structural motif prevalent in a wide array of pharmacologically active molecules.[1] Pyrazole derivatives are known to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] As a synthetic intermediate or a final active pharmaceutical ingredient (API), verifying the identity, structure, and purity of this compound is a critical step mandated by regulatory standards and essential for ensuring the validity of downstream biological or chemical applications.

This guide moves beyond simple procedural lists, offering a scientifically grounded framework for analysis. Each technique is presented as part of a holistic workflow, where the results from one method corroborate and complement the others, leading to an unambiguous characterization of the target molecule.

Molecular Structure and Physicochemical Properties

A foundational step in any analytical workflow is to understand the basic properties of the molecule under investigation.

Structure: Chemical structure of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Table 1: Physicochemical Properties of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid

PropertyValueSource
Molecular Formula C₁₁H₉BrN₂O₂Calculated
Molecular Weight 281.11 g/mol Calculated
Monoisotopic Mass 279.9898 DaCalculated
Appearance Typically a white to off-white solidGeneral knowledge
Solubility Soluble in DMSO, DMF, Methanol; Poorly soluble in waterPredicted based on structure

Integrated Analytical Workflow

A multi-technique approach is essential for unequivocal characterization. The following workflow ensures that both the structural identity and the purity of the synthesized compound are confirmed.

Analytical_Workflow cluster_Purity Purity Assessment cluster_Identity Structural Identity Confirmation cluster_Confirmation Functional Group & Elemental Confirmation HPLC HPLC (Purity & Quantification) NMR NMR Spectroscopy (¹H, ¹³C) Primary Structure HPLC->NMR If >95% Pure MS Mass Spectrometry (Molecular Weight) NMR->MS FTIR FTIR Spectroscopy (Functional Groups) MS->FTIR EA Elemental Analysis (Elemental Composition) FTIR->EA Final Final EA->Final Characterization Complete Synthesis Synthesized Compound Synthesis->HPLC Initial Check

Caption: Integrated workflow for the characterization of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid.

Primary Characterization: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Causality in Spectral Interpretation: The chemical shifts (δ) are dictated by the electron density around the nuclei, while spin-spin coupling provides information about adjacent, non-equivalent protons. For 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylic acid, we expect distinct signals for the pyrazole ring protons, the benzylic methylene protons, the bromobenzyl aromatic protons, and the acidic proton.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
Carboxylic Acid (-COOH)~12.5-13.5 ppm (s, 1H)~162 ppmHighly deshielded acidic proton.
Pyrazole H-3~8.0 ppm (s, 1H)~140 ppmAromatic proton on an electron-deficient ring.
Pyrazole H-5~8.5 ppm (s, 1H)~135 ppmAdjacent to two nitrogen atoms, highly deshielded.
Benzyl (-CH₂-)~5.5 ppm (s, 2H)~52 ppmMethylene group attached to an aromatic ring and a nitrogen atom.
Bromobenzyl H-2', H-6'~7.2 ppm (d, 2H)~130 ppmAromatic protons ortho to the bromine atom.
Bromobenzyl H-3', H-5'~7.6 ppm (d, 2H)~132 ppmAromatic protons meta to the bromine atom.
Pyrazole C-4N/A~115 ppmCarbon bearing the carboxylic acid group.
Bromobenzyl C-1'N/A~136 ppmQuaternary carbon attached to the methylene group.
Bromobenzyl C-4'N/A~121 ppmQuaternary carbon attached to the bromine atom.

Note: Predicted values are based on typical chemical shifts for similar structural motifs.[3][4][5] Actual values may vary.

Protocol 1: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the carboxylic acid and allows for the observation of the exchangeable acidic proton.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz spectrometer):

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Acquire a broadband-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm. Calibrate the ¹³C spectrum using the DMSO peak at δ 39.52 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Causality in Mass Analysis: Electrospray ionization (ESI) is a soft ionization technique ideal for this molecule, as it will readily form protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation. The presence of bromine is a key validation point, as its two major isotopes (⁷⁹Br and ⁸¹Br) have nearly equal natural abundance, resulting in a characteristic M/M+2 isotopic pattern in the mass spectrum.

Table 3: Expected m/z Values for Molecular Ions

Ion Formula Expected m/z (Monoisotopic) Key Feature
[M-H]⁻C₁₁H₈⁷⁹BrN₂O₂⁻278.9824Bromine isotope pattern (M/M+2)
[M-H]⁻C₁₁H₈⁸¹BrN₂O₂⁻280.9803should be present with ~97% the
[M+H]⁺C₁₁H₁₀⁷⁹BrN₂O₂⁺280.9976intensity of the 278.98 peak.
[M+H]⁺C₁₁H₁₀⁸¹BrN₂O₂⁺282.9956
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Instrumentation (ESI-TOF or ESI-QTOF):

    • HPLC: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% acetonitrile. Use a gradient elution. Formic acid is used as a mobile phase modifier to promote ionization.[6]

    • Mass Spectrometer: Set to operate in both positive and negative ESI modes in separate runs.

    • Mass Range: Scan from m/z 100 to 500.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the compound.

    • Identify the molecular ion peaks ([M+H]⁺ and/or [M-H]⁻).

    • Verify the presence of the characteristic bromine isotopic pattern (two peaks of nearly equal intensity separated by ~2 Da).

    • Compare the measured accurate mass to the theoretical mass. The mass error should be less than 5 ppm.

Secondary Characterization: HPLC, FTIR, and Elemental Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound. A well-developed reverse-phase HPLC method can separate the target compound from starting materials, by-products, and other impurities.

HPLC_Workflow Prep Sample & Mobile Phase Preparation Inject Autosampler Injection Prep->Inject Column C18 Reverse-Phase Column Separation Inject->Column Detect UV Detector (e.g., 254 nm) Column->Detect Data Chromatogram Generation (Retention Time vs. Absorbance) Detect->Data Analysis Purity Calculation (% Area) Data->Analysis

Caption: A typical workflow for HPLC purity analysis.

Protocol 3: HPLC Purity Analysis
  • Sample Preparation:

    • Prepare the sample at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm

Rationale: A C18 column is suitable for this moderately polar molecule. Phosphoric acid is used to protonate the carboxylic acid, ensuring a consistent charge state and sharp peak shape.[6] A gradient elution is employed to ensure separation from both more polar and less polar impurities.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the presence of key functional groups by identifying their characteristic vibrational frequencies.

Expected Absorption Bands:

  • ~3000-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[4]

  • ~1600, ~1500 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and pyrazole rings.[3]

  • ~1200-1300 cm⁻¹: C-O stretch and O-H bend of the carboxylic acid.

  • ~1000-1100 cm⁻¹: C-Br stretch.

Protocol 4: FTIR Analysis
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ for an appropriate number of scans (e.g., 32) to obtain a high-quality spectrum.

  • Analysis: Identify the characteristic peaks and match them to the expected functional groups.

Elemental Analysis

Elemental analysis provides quantitative evidence of the elemental composition (Carbon, Hydrogen, Nitrogen) of the compound, serving as a final check on purity and identity.

Table 4: Theoretical Elemental Composition

Element Theoretical %
Carbon (C)46.99%
Hydrogen (H)3.23%
Nitrogen (N)9.96%
Protocol 5: Elemental Analysis
  • Sample Preparation: Submit ~2-3 mg of the highly purified and dried sample to an analytical service. The sample must be homogenous and free of residual solvent.

  • Analysis: The service will perform combustion analysis to determine the C, H, and N content.

  • Validation: The experimentally determined percentages should be within ±0.4% of the theoretical values to confirm the elemental composition.

Conclusion

The combination of NMR, MS, HPLC, FTIR, and elemental analysis provides a robust and self-validating system for the complete characterization of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid. Following the detailed protocols and understanding the rationale behind each technique ensures the generation of high-quality, reliable data, which is paramount for any subsequent research or development activities.

References

  • Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • PubChem. (n.d.). 1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. (2023). IJDDT. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Journal of Advanced Scientific Research. [Link]

  • Fan, H., et al. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Mihai, C. T., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. [Link]

  • PubChemLite. (n.d.). 1-(4-bromophenyl)-1h-pyrazole-4-carboxylic acid (C10H7BrN2O2). [Link]

  • SpectraBase. (n.d.). 1H-pyrazole-4-carboxylic acid, 3-[[[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]amino]carbonyl]-1-methyl-. [Link]

  • PubChem. (n.d.). Pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Pyrazole-4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes. [Link]

  • Google Patents. (n.d.).
  • In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. (n.d.). International Journal of Multidisciplinary Research and Development. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.... [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • SpectraBase. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

  • SciELO. (2010). Synthesis and antileishmanial activity of new 1-aryl-1H-pyrazole-4-carboximidamides derivatives. [Link]

  • PubMed. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (n.d.). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. [Link]

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. (2011). AFINITICA. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL). (n.d.). Neuroquantology. [Link]

Sources

Application Notes and Protocols: A Guide to the N-Alkylation of Pyrazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of the pyrazole core is a fundamental transformation in medicinal chemistry and drug development, enabling the synthesis of a vast array of biologically active compounds. Pyrazole-4-carboxylic acid, in particular, serves as a versatile scaffold. However, its direct N-alkylation presents a significant chemical challenge due to the presence of two acidic protons: one on the pyrazole nitrogen (pKa ≈ 14) and another on the carboxylic acid (pKa ≈ 4-5). Under basic conditions typically employed for N-alkylation, the more acidic carboxylic proton is preferentially removed, complicating the desired reaction at the nitrogen center. This guide provides a robust and field-proven three-step strategy to achieve clean and efficient N-alkylation, circumventing these challenges. The protocol involves an initial protection of the carboxylic acid as an ethyl ester, followed by a base-mediated N-alkylation of the pyrazole ester, and concluding with a selective hydrolysis to restore the carboxylic acid functionality.

Introduction: The Chemical Rationale

The direct N-alkylation of pyrazole-4-carboxylic acid is often inefficient. The use of a base strong enough to deprotonate the pyrazole NH will invariably form the carboxylate salt. This dianionic species can exhibit poor solubility and altered reactivity, often leading to low yields or undesired side reactions.

To address this, a protection-alkylation-deprotection sequence is the most reliable synthetic route. By converting the carboxylic acid to an ester, we neutralize its acidity, allowing a base to selectively deprotonate the pyrazole NH for subsequent alkylation. The ester group is stable under the alkylation conditions and can be readily removed in a final step. This strategic approach ensures high yields and purity of the desired N-alkylated product.[1][2]

The overall workflow is summarized below:

G cluster_0 Step 1: Protection cluster_1 Step 2: Core Reaction cluster_2 Step 3: Deprotection start Pyrazole-4-Carboxylic Acid ester Ethyl Pyrazole-4-Carboxylate start->ester Esterification (SOCl₂, EtOH) alkyl_ester Ethyl 1-Alkyl-Pyrazole-4-Carboxylate ester->alkyl_ester N-Alkylation (R-X, Base) final_product 1-Alkyl-Pyrazole-4-Carboxylic Acid alkyl_ester->final_product Hydrolysis (Acid or Base)

Caption: A three-step workflow for the N-alkylation of pyrazole-4-carboxylic acid.

Mechanistic Insight: Base-Mediated N-Alkylation

The core N-alkylation step proceeds via a classical nucleophilic substitution (SN2) mechanism. A moderately strong, non-nucleophilic base, such as potassium carbonate (K₂CO₃), is used to deprotonate the pyrazole N-H, creating a pyrazolate anion. This anion is a potent nucleophile that attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the new N-C bond.[3]

G cluster_mechanism N-Alkylation Mechanism Pyrazole\nEster Pyrazole Ester Pyrazolate\nAnion Pyrazolate Anion Pyrazole\nEster->Pyrazolate\nAnion  Base (e.g., K₂CO₃) - HB⁺ Transition\nState Transition State Pyrazolate\nAnion->Transition\nState  + R-X (Alkyl Halide) N-Alkylated\nProduct N-Alkylated Product Transition\nState->N-Alkylated\nProduct  - X⁻

Sources

1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid in the synthesis of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid in the Synthesis of Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Enzyme Inhibition

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is of paramount importance in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] The structural versatility of the pyrazole ring, including its capacity for substitution at multiple positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of pyrazole derivatives as potent and selective inhibitors for a wide range of enzyme classes, including kinases, metalloproteases, and oxidoreductases.[2][3][4]

1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is a particularly valuable building block in this context. It incorporates several key features:

  • The Pyrazole Core: Provides a rigid scaffold and potential hydrogen bond donors/acceptors.

  • The Carboxylic Acid: A versatile functional handle for forming amide, ester, or other linkages, enabling the exploration of diverse chemical space. Amide coupling is a cornerstone of modern medicinal chemistry for linking molecular fragments.

  • The 4-Bromobenzyl Group: Introduces a lipophilic aromatic moiety that can engage in hydrophobic or halogen bonding interactions within an enzyme's active site. The bromine atom also serves as a synthetic handle for further modifications via cross-coupling reactions.

This guide provides a detailed framework for utilizing 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid in the synthesis and evaluation of novel enzyme inhibitors.

Physicochemical Properties of the Starting Reagent

A thorough understanding of the starting material's properties is critical for reaction setup and safety.

PropertyValueSource
IUPAC Name 1-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Molecular Formula C₁₁H₉BrN₂O₂[5]
Molecular Weight 281.11 g/mol [5]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and Methanol
CAS Number 401647-24-3[5]

Part 1: Synthesis of a Representative Pyrazole-Based Inhibitor

This section details a protocol for synthesizing a target inhibitor via amide bond formation, a common and robust strategy in drug discovery. The chosen reaction couples the carboxylic acid of the title compound with a hypothetical primary amine, (R)-1-phenylethan-1-amine, to illustrate the process.

Causality and Experimental Rationale

The selected method is an N,N'-Dicyclohexylcarbodiimide (DCC) mediated coupling, a classic and effective method for amide bond formation.

  • DCC (Coupling Agent): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.

  • DMAP (Catalyst): 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate to form a more reactive DMAP-acylpyridinium salt, accelerating the rate of amide bond formation and improving yields, especially with less reactive amines.

  • DCM (Solvent): Dichloromethane is an excellent solvent for this reaction as it is relatively non-polar and aprotic, dissolving the reactants well without interfering with the coupling mechanism.

  • Purification: The primary byproduct, N,N'-dicyclohexylurea (DCU), is poorly soluble in DCM and many other solvents, allowing for its removal by simple filtration. Final purification by column chromatography ensures the high purity of the target compound.

Synthetic Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification cluster_3 Final Product reagent 1-(4-Bromobenzyl)-1H- pyrazole-4-carboxylic acid stir Stir at 0°C to RT for 12-18 hours reagent->stir Combine reactants amine (R)-1-phenylethan-1-amine amine->stir Combine reactants dmap DMAP (cat.) dmap->stir Combine reactants dcc DCC solvent Anhydrous DCM solvent->stir Combine reactants filter Filter to remove DCU byproduct stir->filter Reaction mixture wash Aqueous Wash (e.g., 1M HCl, NaHCO₃, brine) filter->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Silica gel) concentrate->purify product Target Inhibitor: (R)-1-(4-bromobenzyl)-N-(1-phenylethyl) -1H-pyrazole-4-carboxamide purify->product

Caption: Synthetic workflow for amide coupling.

Detailed Synthesis Protocol

Materials:

  • 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • (R)-1-phenylethan-1-amine (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) and (R)-1-phenylethan-1-amine (1.1 eq) in anhydrous DCM. Add DMAP (0.1 eq).

  • Reagent Addition: Cool the mixture to 0°C using an ice bath. In a separate container, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (N,N'-dicyclohexylurea, DCU) is expected. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Byproduct Removal: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This removes unreacted amine, residual acid, and DMAP.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure target compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Protocol for Enzyme Inhibition Assay

This section provides a generalized protocol for evaluating the inhibitory activity of the newly synthesized compound against a model enzyme, such as a serine hydrolase or kinase, using a spectrophotometric or fluorometric assay.

Assay Principles and Self-Validation

The core of a trustworthy protocol is a clear understanding of its principles and the inclusion of proper controls.[6] This assay measures the rate of an enzymatic reaction by monitoring the formation of a product that absorbs light or fluoresces. The inhibitory effect of the test compound is determined by comparing the reaction rate in its presence to the rate of an uninhibited reaction.

Essential Controls:

  • Negative Control (0% Inhibition): Contains the enzyme, substrate, and assay buffer with the same concentration of vehicle (e.g., DMSO) used to dissolve the inhibitor. This defines the maximum reaction velocity.

  • Positive Control (100% Inhibition): Contains a known inhibitor of the target enzyme to validate that the assay can detect inhibition.

  • Blank Control: Contains the substrate and buffer but no enzyme, to correct for any non-enzymatic substrate degradation or background signal.

Enzyme Inhibition Assay Workflow Diagram

G cluster_0 Plate Preparation cluster_1 Reaction Steps cluster_2 Data Acquisition & Analysis prep Add Assay Buffer to all wells of a 96-well plate inhibitor Add serial dilutions of Synthesized Inhibitor (in DMSO) prep->inhibitor controls Add Controls: - Vehicle (DMSO) for 0% inh. - Known Inhibitor for 100% inh. prep->controls add_enzyme Add Enzyme Solution to all wells (except blank) inhibitor->add_enzyme controls->add_enzyme pre_incubate Pre-incubate for 10-15 min at optimal temperature add_enzyme->pre_incubate add_substrate Initiate reaction by adding Substrate Solution to all wells pre_incubate->add_substrate read_plate Measure Absorbance/Fluorescence kinetically over time add_substrate->read_plate calc_rate Calculate initial reaction velocities (V₀) read_plate->calc_rate calc_inh Calculate % Inhibition for each concentration calc_rate->calc_inh plot_ic50 Plot % Inhibition vs. [Inhibitor] and fit to determine IC₅₀ calc_inh->plot_ic50

Caption: Workflow for IC₅₀ determination.

Detailed IC₅₀ Determination Protocol

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate (chromogenic or fluorogenic)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Synthesized inhibitor stock solution (e.g., 10 mM in 100% DMSO)

  • Known reference inhibitor (positive control)

  • 96-well microplates (e.g., clear flat-bottom for colorimetric assays)

  • Microplate reader

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution series of the synthesized inhibitor in 100% DMSO. For a typical 8-point curve, you might start at 10 mM and perform 1:3 or 1:5 serial dilutions.

  • Plate Setup:

    • Add assay buffer to all wells.

    • Add a small, equal volume (e.g., 1-2 µL) of the serially diluted inhibitor, vehicle (DMSO), or positive control to the appropriate wells. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Enzyme Addition: Add the enzyme, diluted to its working concentration in assay buffer, to all wells except the blank controls.

  • Pre-incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 25°C or 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[7]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate, diluted in assay buffer, to all wells.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the product formation (absorbance or fluorescence) over time (kinetic mode).

  • Data Analysis:

    • For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the signal vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_vehicle - V₀_blank))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Example Inhibition Data
Inhibitor Conc. (nM)% Inhibition
15.2
1015.8
5048.9
10065.1
50088.4
100095.3
500098.1
1000099.2

Part 3: Understanding Structure-Activity Relationships (SAR)

The true power of using building blocks like 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid lies in the ability to systematically probe the SAR.[8][9] The final synthesized molecule can be conceptually divided into three regions originating from the starting material:

  • The N1-Substituent (4-Bromobenzyl group): This group typically explores a hydrophobic pocket. Modifications here, such as changing the substitution pattern on the phenyl ring (e.g., replacing bromo with chloro, methyl, or methoxy) or altering the linker, can dramatically impact potency and selectivity by optimizing van der Waals and potential halogen bonding interactions.

  • The Pyrazole Core: This central scaffold acts as a rigid linker, correctly orienting the other substituents. The nitrogen atoms can act as crucial hydrogen bond acceptors or donors, anchoring the inhibitor to the enzyme's active site.

  • The C4-Carboxamide Linker: The amide bond itself is a key structural element, often forming hydrogen bonds with the protein backbone. The vector and length of this linker are critical. The R-group introduced from the amine (in our example, the (R)-1-phenylethyl group) explores another pocket of the enzyme. Varying this R-group is a primary strategy for modulating inhibitor properties.

Systematic modification of these regions and subsequent biological testing allows researchers to build a robust SAR model, guiding the design of more potent and selective next-generation inhibitors.[4]

Safety and Handling Precautions

As with all laboratory chemicals, proper safety procedures must be followed. Based on safety data for related pyrazole carboxylic acids, the following precautions are advised:

  • Hazard Classification: The starting material and related compounds are often classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[12]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[13]

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.[14]

Conclusion

1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is a highly effective and versatile scaffold for the synthesis of novel enzyme inhibitors. Its inherent structural features and the synthetic tractability of its carboxylic acid group provide a robust platform for medicinal chemistry campaigns. By combining rational synthesis, as detailed in the protocols above, with rigorous biological evaluation and SAR analysis, researchers can leverage this building block to develop potent and selective modulators of enzyme function for therapeutic and research applications.

References

  • Kluge, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry. Available at: [Link]

  • Graneto, M. J., et al. (2002). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Głab, M., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Available at: [Link]

  • Wang, H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gill, C., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. International Journal of Molecular Sciences. Available at: [Link]

  • Khan, K. M., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Boz, E. A., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Hassan, M. Z., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. Available at: [Link]

  • Ali, B., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. ResearchGate. Available at: [Link]

  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • ResearchGate (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. ResearchGate. Available at: [Link]

  • Atlas (N.D.). Enzyme Inhibition lab protocol 2.pdf. Atlas. Available at: [Link]

  • Kumar, S. S., et al. (2019). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. International Journal of Research in Pharmaceutical Sciences. Available at: [Link]

  • National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • PubChem (N.D.). 1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • PubChem (N.D.). Pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Adibekian, A., et al. (2011). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Journal of the American Chemical Society. Available at: [Link]

  • PubChem (N.D.). 1-Benzyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Siddiqa, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals. Available at: [Link]

  • Liu, X., et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, Y., et al. (2021). Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Gill, C., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. International Journal of Molecular Sciences. Available at: [Link]

Sources

Application Notes and Protocols: Functionalization of the Carboxylic Acid Group on the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in numerous blockbuster drugs.[1] Its synthetic versatility allows for extensive molecular tailoring to optimize pharmacological properties. A key handle for this diversification is the carboxylic acid group, which can be readily appended to the pyrazole ring. This guide provides an in-depth exploration of the primary chemical transformations of pyrazole carboxylic acids, offering both the theoretical underpinnings and detailed, field-proven laboratory protocols. We will delve into the causality behind experimental choices to empower researchers to not just follow steps, but to understand and adapt them.

The functionalization strategies discussed herein are fundamental to constructing libraries of novel compounds for high-throughput screening and lead optimization in drug development pipelines.[2][3][4]

Part 1: Amide Bond Formation - The Workhorse Reaction

The conversion of a pyrazole carboxylic acid to a carboxamide is arguably the most common and critical functionalization, enabling the exploration of a vast chemical space through the introduction of diverse amine fragments.[5] The resulting amide bond is a stable, key structural motif in many biologically active molecules.

Mechanistic Considerations & Strategy Selection

Two primary strategies dominate the synthesis of pyrazole carboxamides from their corresponding carboxylic acids:

  • Direct Amide Coupling: This approach utilizes a coupling reagent to activate the carboxylic acid in situ, facilitating its reaction with an amine. This is often preferred for its operational simplicity and mild reaction conditions.

  • Acyl Chloride Formation Followed by Amination: This two-step process involves converting the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with an amine. This method is robust and effective, particularly for less reactive amines or when scaling up.

The choice between these methods depends on factors such as the reactivity and steric hindrance of the coupling partners, the presence of sensitive functional groups, and desired reaction scale.

Workflow for Pyrazole Carboxamide Synthesis

G cluster_0 Synthesis of Pyrazole Carboxylic Acid cluster_1 Amide Formation start β-Ketoester + Hydrazine Derivative ester Pyrazole-carboxylate Ester start->ester Cyclocondensation (e.g., Knorr Synthesis) acid Pyrazole Carboxylic Acid ester->acid Ester Hydrolysis acyl_chloride Pyrazole Acyl Chloride acid->acyl_chloride SOCl₂ or (COCl)₂ amide_direct Pyrazole Carboxamide acid->amide_direct + Amine + Coupling Reagent (e.g., HATU, EDC) amide_acyl Pyrazole Carboxamide acyl_chloride->amide_acyl + Amine

Caption: General workflow for pyrazole carboxamide synthesis.

Protocol 1A: Direct Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent, particularly effective for sterically hindered or less reactive substrates.[6]

Materials:

  • Pyrazole carboxylic acid (1.0 eq)

  • Desired amine (1.1 - 1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)[6]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrazole carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Add the amine (1.1 - 1.2 eq), followed by HATU (1.2 eq).

  • Add DIPEA (2.0 - 3.0 eq) to the stirred solution. The base is crucial to neutralize the reaction mixture and facilitate coupling.[6]

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure pyrazole carboxamide.

Protocol 1B: Amide Formation via an Acyl Chloride Intermediate

This classic method is highly reliable. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used to generate the reactive acyl chloride.[5]

Materials:

  • Pyrazole carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 - 2.0 eq)[5]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[5]

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Desired amine (1.5 eq)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

Procedure:

Step 1: Acyl Chloride Formation

  • Suspend or dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM or THF in a dry flask under an inert atmosphere.

  • Add a catalytic drop of DMF.

  • Slowly add thionyl chloride or oxalyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases. The reaction can be gently heated if necessary.

  • Remove the solvent and excess reagent under reduced pressure. It is critical to ensure all volatile reagents are removed; co-evaporation with toluene can be effective. The resulting crude pyrazole acyl chloride is often used directly in the next step.

Step 2: Amination

  • Dissolve the crude pyrazole acyl chloride in anhydrous DCM or THF.

  • In a separate flask, dissolve the desired amine (1.5 eq) and a base like TEA or pyridine (2.0 eq) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC.

  • Workup and Purification: Follow steps 6-8 as described in Protocol 1A.

Method Coupling Reagent Base Typical Solvents Advantages Disadvantages
Direct Coupling HATU, EDC/HOBt[6]DIPEA, TEA[6]DMF, DCMMild conditions, one-pot, good for sensitive substratesReagents can be expensive, purification can be challenging
Acyl Chloride SOCl₂, (COCl)₂[5]TEA, PyridineDCM, THF, TolueneHigh reactivity, cost-effective, good for scale-upHarsher conditions, requires two steps, sensitive to moisture

Part 2: Esterification

Esterification of pyrazole carboxylic acids is another key functionalization, often used to improve solubility, modify pharmacokinetic properties, or to serve as a protecting group for the carboxylic acid.

Protocol 2A: Fischer Esterification (Acid-Catalyzed)

This is a classic method for forming esters from carboxylic acids and alcohols under acidic catalysis.

Materials:

  • Pyrazole carboxylic acid (1.0 eq)

  • Alcohol (e.g., methanol, ethanol; used in large excess, often as the solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

Procedure:

  • Suspend the pyrazole carboxylic acid in the desired alcohol (e.g., 20-50 mL per gram of acid).

  • Carefully add concentrated sulfuric acid dropwise while stirring.

  • Heat the mixture to reflux for 4-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography or distillation.

Protocol 2B: Esterification via Acyl Chloride

For more sensitive substrates or when using precious alcohols, converting the carboxylic acid to its acyl chloride first is a highly effective strategy.[7]

Materials:

  • Pyrazole acyl chloride (prepared as in Protocol 1B, Step 1) (1.0 eq)

  • Alcohol (1.1 - 1.5 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Anhydrous DCM or THF

Procedure:

  • Dissolve the crude pyrazole acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the alcohol and pyridine in anhydrous DCM.

  • Cool the alcohol/pyridine solution to 0 °C and add the acyl chloride solution dropwise.

  • Stir at room temperature for 2-6 hours, monitoring by TLC.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1A.

Part 3: Decarboxylation - Removing the Handle

Decarboxylation, the removal of the -COOH group, is a useful transformation when the acid functionality has served its purpose as a directing group or synthetic handle and is no longer needed in the final molecule.

Mechanistic Overview

Decarboxylation of pyrazole carboxylic acids can be achieved under thermal, acidic, or basic conditions, sometimes facilitated by a metal catalyst like copper.[8][9][10] The ease of decarboxylation is highly dependent on the substitution pattern of the pyrazole ring.

Decarboxylation Pathways

G start Pyrazole-4-carboxylic Acid acid_cat Acid-Catalyzed (e.g., H₂SO₄, HCl) start->acid_cat Heat (50-220°C) base_cat Base-Catalyzed (e.g., K₂CO₃) start->base_cat Heat (40-150°C) cu_cat Copper-Catalyzed (e.g., Cu₂O) start->cu_cat Heat (40-190°C) product Decarboxylated Pyrazole acid_cat->product base_cat->product cu_cat->product

Caption: Common methods for the decarboxylation of pyrazole carboxylic acids.

Protocol 3: Copper-Catalyzed Decarboxylation

This method is often effective under milder conditions than purely thermal approaches.

Materials:

  • Pyrazole carboxylic acid (1.0 eq)

  • Copper(I) oxide (Cu₂O) or Copper powder (0.05 - 0.5 eq)[9]

  • Quinoline or NMP (solvent)

  • Cesium Carbonate (Cs₂CO₃) (optional, as base)[9]

Procedure:

  • Combine the pyrazole carboxylic acid, copper catalyst, and base (if used) in a flask suitable for high-temperature reactions.

  • Add the high-boiling solvent (e.g., quinoline).

  • Heat the mixture to 150-200 °C under an inert atmosphere. Monitor the reaction by TLC or GC-MS, observing the evolution of CO₂.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with a large volume of an organic solvent like ethyl acetate or DCM.

  • Filter the mixture through a pad of Celite to remove the copper salts.

  • Wash the filtrate extensively with aqueous acid (e.g., 2M HCl) to remove the quinoline solvent.

  • Wash with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or distillation.

Condition Reagents Temperature Range Reference
Acidic H₂SO₄, HCl, HBr50 - 220 °C[9][10][11]
Basic K₂CO₃, Cs₂CO₃40 - 150 °C[9][10][11]
Copper-Catalyzed Cu, Cu₂O40 - 190 °C[9]

Part 4: Rearrangement Reactions for Amine Synthesis

The Curtius and Schmidt rearrangements are powerful methods for converting a carboxylic acid into a primary amine, with the loss of one carbon atom. These reactions proceed through an isocyanate intermediate.[12][13][14]

The Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate.[12][13] The acyl azide is typically generated from the carboxylic acid. The resulting isocyanate can be trapped with various nucleophiles.

Curtius Rearrangement Workflow

G PzCOOH Pyrazole Carboxylic Acid AcylAzide Pyrazole Acyl Azide PzCOOH->AcylAzide e.g., DPPA, Et₃N Isocyanate Pyrazole Isocyanate AcylAzide->Isocyanate Heat (Δ) - N₂ Amine Pyrazole Amine Isocyanate->Amine + H₂O, then heat (- CO₂) Urethane Pyrazole Urethane (Carbamate) Isocyanate->Urethane + R'OH

Caption: The Curtius rearrangement pathway from a carboxylic acid to an amine or urethane.

Protocol 4: One-Pot Curtius Rearrangement

This procedure uses diphenylphosphoryl azide (DPPA) to generate the acyl azide in situ, which then rearranges upon heating. Trapping the isocyanate with tert-butanol yields a Boc-protected amine, a highly versatile synthetic intermediate.

Materials:

  • Pyrazole carboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (TEA) (1.1 eq)

  • tert-Butanol (large excess, often as solvent)

  • Anhydrous Toluene

Procedure:

  • To a solution of the pyrazole carboxylic acid in anhydrous toluene, add TEA (1.1 eq).

  • Add DPPA (1.1 eq) dropwise at room temperature. Stir for 30 minutes.

  • Add tert-butanol (5-10 eq).

  • Heat the reaction mixture to reflux (80-110 °C) and maintain for 2-16 hours, or until TLC analysis indicates the consumption of the starting material. Nitrogen gas will evolve during the reaction.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude Boc-protected amine by flash column chromatography.

The Schmidt reaction offers an alternative route, reacting the carboxylic acid directly with hydrazoic acid under acidic conditions to form the amine.[14][15][16] However, due to the highly toxic and explosive nature of hydrazoic acid, the Curtius rearrangement is often preferred in a laboratory setting.[15]

Part 5: Reduction to Alcohols

The carboxylic acid group can be fully reduced to a primary alcohol using strong hydride-donating reagents.

Protocol 5: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to alcohols.[17] The reaction requires an excess of the reagent because the acidic proton of the carboxylic acid consumes one equivalent of hydride.

Materials:

  • Pyrazole carboxylic acid (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0 - 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • 1M HCl or Rochelle's salt solution (for workup)

Procedure:

  • In a dry flask under an inert atmosphere, suspend LiAlH₄ (2.0 - 3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the pyrazole carboxylic acid in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension. Vigorous hydrogen gas evolution will occur.

  • After the addition is complete, warm the mixture to room temperature and then heat to reflux for 2-8 hours. Monitor by TLC.

  • Workup (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite, washing thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude pyrazole methanol derivative by column chromatography.

Conclusion

The carboxylic acid group on a pyrazole ring is a versatile functional handle that provides access to a wide array of derivatives crucial for drug discovery and materials science. By understanding the mechanisms and applying the robust protocols detailed in this guide—from amide and ester formation to decarboxylation, rearrangement, and reduction—researchers can effectively navigate the synthesis of novel pyrazole-based compounds. The choice of methodology should always be guided by the specific substrate, desired scale, and available laboratory resources.

References

  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
  • Application Note and Protocol: Amide Coupling with Methyl 3-Amino-1H-pyrazole-4-carboxyl
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers (RSC Publishing).
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. [Source not further specified].
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Source not further specified].
  • Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.
  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed.
  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in N
  • Curtius rearrangement. Wikipedia.
  • Schmidt reaction. Wikipedia.
  • Schmidt Reaction. J&K Scientific LLC.
  • Schmidt Reaction. Chemistry LibreTexts.
  • Carboxylic Acids to Alcohols. Chemistry Steps.

Sources

Application Notes & Protocols: A Multi-Tiered Strategy for Screening 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid for Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Its versatility makes it a "privileged scaffold" in drug discovery.[2][3] The compound 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is a novel derivative featuring this core structure. The addition of a bromobenzyl group and a carboxylic acid moiety presents unique electronic and steric properties that warrant a thorough investigation into its potential therapeutic value.

This document provides a comprehensive, multi-tiered strategy for the initial biological screening of this compound. The goal is to efficiently identify and validate potential therapeutic activities using a logical cascade of in vitro assays. We will move from broad, high-throughput primary screens to more focused, mechanism-of-action studies, ensuring a robust and scientifically sound evaluation.

A Hierarchical Screening Strategy

To maximize efficiency and resource allocation, a tiered screening approach is recommended. This strategy begins with broad primary assays to identify potential "hits" in major therapeutic areas. Positive results from this initial phase will then trigger more specific secondary and mechanistic assays to validate the activity and elucidate the mode of action.

G p1 Anticancer Cytotoxicity (MTT Assay) s1 Dose-Response & IC50 Determination p1->s1 If Cytotoxic Hit p2 Anti-inflammatory (COX-2 Enzyme Assay) p2->s1 If Inhibition Hit p3 Antimicrobial (Agar Well Diffusion) s3 Broad-Panel Screening (Expanded Cell Lines / Pathogens) p3->s3 If Antimicrobial Hit s2 Mechanism of Action Study (e.g., NF-κB Pathway Analysis) s1->s2 compound Test Compound: 1-(4-Bromobenzyl)-1H- pyrazole-4-carboxylic acid compound->p1 Primary Evaluation compound->p2 Primary Evaluation compound->p3 Primary Evaluation

Figure 1: A tiered experimental workflow for screening the test compound, moving from broad primary assays to focused secondary validation and mechanistic studies.

Tier 1: Primary Biological Screening

The initial screening phase is designed to cast a wide net, evaluating the compound against three common and high-impact therapeutic targets.

Anticancer Activity: Cellular Proliferation and Viability

Rationale: Many pyrazole derivatives have demonstrated potent anticancer activity.[4][5] A primary screen for cytotoxicity against a panel of human cancer cell lines is a crucial first step. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[6] A reduction in metabolic activity in the presence of the compound suggests potential cytotoxic or cytostatic effects.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be performed on a panel of representative cancer cell lines, such as:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HepG2: Human liver carcinoma[7]

Anti-inflammatory Activity: COX-2 Enzyme Inhibition

Rationale: The anti-inflammatory drug Celecoxib is a well-known pyrazole-based selective COX-2 inhibitor.[8] The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation, and its inhibition is a primary target for anti-inflammatory drugs.[9] A direct enzymatic assay provides a clean and rapid assessment of the compound's potential to inhibit this critical inflammatory pathway.

Methodology: A fluorometric COX-2 inhibitor screening assay will be used.[10][11] This assay measures the peroxidase activity of COX-2. Inhibition of the enzyme by the test compound results in a decrease in fluorescence, which can be quantified.

Antimicrobial Activity: Broad-Spectrum Screening

Rationale: Heterocyclic compounds containing pyrazole are known to possess significant antimicrobial properties.[12][1][13] The agar well diffusion method is a standard, cost-effective technique for preliminary screening of antimicrobial activity.[14][15] It provides a clear visual indication of growth inhibition.

Methodology: The compound will be tested against a panel of representative microorganisms:

  • Gram-positive bacterium: Staphylococcus aureus

  • Gram-negative bacterium: Escherichia coli

  • Fungus: Candida albicans[16]

Tier 2: Mechanistic Insights for Anticancer and Anti-inflammatory Hits

Should the primary screen yield a positive hit in the anticancer or anti-inflammatory assays, a deeper investigation into the underlying mechanism is warranted. The Nuclear Factor-kappa B (NF-κB) signaling pathway is an excellent candidate for this secondary investigation.

Rationale for Targeting NF-κB: The NF-κB pathway is a master regulator of genes involved in inflammation, immunity, cell survival, and proliferation.[17][18] Its constitutive activation is a hallmark of many cancers and chronic inflammatory diseases.[19][20] It drives the expression of pro-inflammatory cytokines (like TNF-α and IL-6) and anti-apoptotic proteins, making it a critical link between inflammation and cancer.[17][20] A compound that inhibits NF-κB could therefore possess dual anti-inflammatory and anticancer properties.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Stimuli (TNF-α, IL-1) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates proteasome Proteasome ikb->proteasome ubiquitination & degradation nfkb NF-κB (p65/p50) nfkb->ikb bound & inactive nfkb_nuc NF-κB nfkb->nfkb_nuc translocates nucleus Nucleus dna DNA (κB sites) nfkb_nuc->dna binds genes Gene Transcription (Inflammation, Survival) dna->genes compound Test Compound Potential Inhibition Point compound->ikk Inhibits?

Figure 2: The canonical NF-κB signaling pathway. The test compound could potentially exert its effect by inhibiting key kinases like the IKK complex, preventing NF-κB activation.

Data Presentation: Hypothetical Screening Results

Quantitative data from the screening assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Anticancer Activity (MTT Assay)

Cell Line Compound IC₅₀ (µM) Doxorubicin IC₅₀ (µM) (Positive Control)
MCF-7 (Breast) 15.2 0.8
A549 (Lung) 28.5 1.2
HepG2 (Liver) 11.8 0.9
HEK293 (Normal) > 100 5.4

IC₅₀: The half-maximal inhibitory concentration.

Table 2: Antimicrobial Activity (Agar Well Diffusion)

Microorganism Zone of Inhibition (mm) Positive Control Zone of Inhibition (mm)
S. aureus 14 Ciprofloxacin (10 µg) 25
E. coli 8 Ciprofloxacin (10 µg) 22
C. albicans 12 Fluconazole (25 µg) 20

Diameter of the well is 6 mm.

Table 3: Anti-inflammatory Activity (COX-2 Inhibition Assay)

Compound Conc. (µM) % Inhibition Celecoxib IC₅₀ (µM) (Positive Control)
1 18.5 0.45
10 45.1
50 78.3
Calculated IC₅₀ (µM) 11.2

IC₅₀: The half-maximal inhibitory concentration.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[21][22]

Materials:

  • Test Compound Stock (e.g., 10 mM in DMSO)

  • Cancer cell lines (MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[21]

  • Solubilization buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[21]

  • Multi-channel pipette, microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[23]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "vehicle control" (medium with DMSO, final concentration ≤0.5%) and "medium only" (no cells, for background).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.[21] Incubate for 3-4 hours at 37°C. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[21]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage relative to the vehicle control: (Abs_sample / Abs_vehicle) * 100. Plot the results to determine the IC₅₀ value.

Protocol 2: Agar Well Diffusion Antimicrobial Assay

This protocol is based on established methods for antimicrobial susceptibility testing.[14][15][24]

Materials:

  • Test Compound Stock (e.g., 1 mg/mL in DMSO)

  • Bacterial strains (S. aureus, E. coli) and fungal strain (C. albicans)

  • Mueller-Hinton Agar (for bacteria), Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes, sterile cotton swabs, sterile cork borer (6 mm)

  • Positive controls (e.g., Ciprofloxacin solution), Negative control (DMSO)

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an agar plate to create a uniform lawn. Allow the plate to dry for 5-10 minutes.

  • Well Creation: Use a sterile 6 mm cork borer to punch uniform wells into the agar.[15]

  • Sample Loading: Carefully pipette a fixed volume (e.g., 50 µL) of the test compound solution, positive control, and negative control into separate wells.[15]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.

  • Data Acquisition: Measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).

  • Analysis: A larger zone of inhibition indicates greater antimicrobial activity. Compare the zone size of the test compound to the positive and negative controls.

Protocol 3: Fluorometric COX-2 Inhibition Assay

This protocol is a generalized procedure based on commercially available kits.[11][25][26]

Materials:

  • Test Compound Stock

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Heme cofactor

  • Positive control (e.g., Celecoxib)

  • Black 96-well microplate

Procedure:

  • Reagent Preparation: Prepare all reagents according to kit instructions. Dilute the COX-2 enzyme to the working concentration in assay buffer on ice.

  • Assay Reaction Setup: To each well of a black 96-well plate, add the following in order:

    • Assay Buffer

    • Heme

    • 10 µL of test compound dilution or control (Celecoxib for positive control, buffer with DMSO for 100% activity).

    • 20 µL of diluted COX-2 enzyme (add buffer only to "no enzyme" control wells).

  • Inhibitor Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the fluorometric probe to all wells. Initiate the enzymatic reaction by adding 10 µL of arachidonic acid to all wells simultaneously using a multi-channel pipette.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader. Measure the kinetic increase in fluorescence (e.g., Ex/Em = 535/587 nm) over 5-10 minutes.

  • Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition relative to the enzyme control: 100 * (1 - (Rate_sample / Rate_enzyme_control)). Plot the results to calculate the IC₅₀ value.

References

  • Xia, Y., et al. (2021). NF‐κB signaling in inflammation and cancer. PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved January 18, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved January 18, 2026, from [Link]

  • Farghaly, T. A., et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. Retrieved January 18, 2026, from [Link]

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Gouda, M. A., et al. (2014). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. Retrieved January 18, 2026, from [Link]

  • Jeong, S. I., & Lee, H. J. (2016). Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. SciSpace. Retrieved January 18, 2026, from [Link]

  • Provost, J. J., & Wallert, M. A. (2019). MTT Proliferation Assay Protocol. ResearchGate. Retrieved January 18, 2026, from [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 18, 2026, from [Link]

  • Ali, I., et al. (2020). Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Aggarwal, B. B. (2011). NF-κB in Cancer: A Matter of Life and Death. AACR Journals. Retrieved January 18, 2026, from [Link]

  • BPS Bioscience. (2022). Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. Retrieved January 18, 2026, from [Link]

  • Pathan, A. S., et al. (2015). Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Shawky, A. M. (2016). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. Retrieved January 18, 2026, from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved January 18, 2026, from [Link]

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Retrieved January 18, 2026, from [Link]

  • AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved January 18, 2026, from [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved January 18, 2026, from [Link]

  • Zeman, S., et al. (n.d.). Emerging Novel High-Throughput Screening Technologies for Cell-Based Assays. Retrieved January 18, 2026, from [Link]

  • El-Metwaly, A. M., et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Organic Communications. Retrieved January 18, 2026, from [Link]

  • Technology Networks. (2024). High-Throughput Screening Methods for Drug Discovery. Retrieved January 18, 2026, from [Link]

  • Zhang, Q., et al. (2024). NF-κB signaling pathway in tumor microenvironment. Frontiers. Retrieved January 18, 2026, from [Link]

  • Balouiri, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Retrieved January 18, 2026, from [Link]

  • Microbe Notes. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved January 18, 2026, from [Link]

  • Kumar, A., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. PubMed. Retrieved January 18, 2026, from [Link]

  • Sharma, P., & Singh, P. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Retrieved January 18, 2026, from [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved January 18, 2026, from [Link]

  • Maresca, G., et al. (2025). Novel synthetic lethality-based cellular assays for cancer drug discovery. AACR. Retrieved January 18, 2026, from [Link]

  • JoVE. (2023). Video: NF-kB-dependent Signaling Pathway. Retrieved January 18, 2026, from [Link]

  • El-Gamal, M. I., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Retrieved January 18, 2026, from [Link]

  • Gupta, S., et al. (2001). Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices. Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Single Cell Discoveries. (2024). High-throughput screening: accelerating drug discovery. Retrieved January 18, 2026, from [Link]

  • Tsolaki, O., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. Retrieved January 18, 2026, from [Link]

  • Rather, M. A., et al. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PMC. Retrieved January 18, 2026, from [Link]

  • Chahal, G., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. Retrieved January 18, 2026, from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved January 18, 2026, from [Link]

  • CLSI. (2018). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

  • Khan, I., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved January 18, 2026, from [Link]

  • Al-Ostath, O. A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. NIH. Retrieved January 18, 2026, from [Link]

  • Science.gov. (n.d.). agar-well diffusion method: Topics. Retrieved January 18, 2026, from [Link]

  • Riendeau, D., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. PubMed - NIH. Retrieved January 18, 2026, from [Link]

  • Kumar, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Nocek, B., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC - NIH. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Enzyme inhibition activities results. Retrieved January 18, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic procedure. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring both high yield and purity.

Synthesis Overview

The synthesis of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is typically achieved in a two-step process starting from a pyrazole-4-carboxylate ester. The overall scheme involves:

  • Step 1: N-Alkylation. A base-mediated SN2 reaction between an alkyl pyrazole-4-carboxylate (e.g., ethyl 1H-pyrazole-4-carboxylate) and 4-bromobenzyl bromide.

  • Step 2: Saponification (Hydrolysis). Hydrolysis of the resulting ester under basic conditions to yield the final carboxylic acid product.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Purification A Ethyl 1H-pyrazole-4-carboxylate D Ethyl 1-(4-bromobenzyl)-1H- pyrazole-4-carboxylate A->D SN2 Reaction B 4-Bromobenzyl bromide B->D SN2 Reaction C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D SN2 Reaction F 1-(4-Bromobenzyl)-1H-pyrazole- 4-carboxylic acid D->F Saponification E Base (e.g., NaOH) Solvent (e.g., EtOH/H₂O) E->F G Acidification (HCl) F->G H Precipitation & Filtration G->H

Figure 1: Overall synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: Why is ethyl 1H-pyrazole-4-carboxylate a common starting material?

A1: Ethyl 1H-pyrazole-4-carboxylate is a readily available and stable precursor.[1] The ester group serves as a protecting group for the carboxylic acid functionality during the N-alkylation step. Carboxylic acids themselves can be deprotonated by the base used in the alkylation, which would render the pyrazole ring less nucleophilic and potentially lead to side reactions. The ester is easily hydrolyzed in the final step to yield the desired product.[2]

Q2: What makes 4-bromobenzyl bromide a suitable alkylating agent?

A2: 4-Bromobenzyl bromide is a highly effective alkylating agent for several reasons. Firstly, as a benzylic halide, it is highly reactive in SN2 reactions due to the stabilization of the transition state by the adjacent benzene ring.[3][4] Secondly, the bromide ion is an excellent leaving group, being the conjugate base of a strong acid (HBr), which facilitates the nucleophilic attack by the pyrazole nitrogen.[5] Its reactivity is significantly higher than the corresponding benzyl chloride.[5]

Q3: Is regioselectivity an issue in the N-alkylation step?

A3: For many unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers.[6][7] However, the starting material, ethyl 1H-pyrazole-4-carboxylate, is symmetrical with respect to the two nitrogen atoms (N1 and N2). Therefore, alkylation will lead to a single, unambiguous product, 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate, simplifying the purification process.

Q4: What is the purpose of the final acidification step after hydrolysis?

A4: The hydrolysis (saponification) is conducted under basic conditions, which results in the formation of the carboxylate salt (e.g., sodium 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate). This salt is typically soluble in the aqueous reaction medium.[8] To obtain the final neutral carboxylic acid product, the reaction mixture must be acidified (e.g., with HCl). This protonates the carboxylate anion, causing the free carboxylic acid, which is often poorly soluble in water, to precipitate out of the solution, allowing for its collection by filtration.[9]

Troubleshooting Guide: Improving Yield

This section addresses common issues encountered during the synthesis that can lead to reduced yields and provides actionable solutions.

Issue 1: Low Yield in the N-Alkylation Step

Q: My N-alkylation reaction has a low yield or fails to go to completion. What are the likely causes and how can I optimize it?

A: Low yields in this SN2 reaction are typically traced back to suboptimal reaction conditions. The key factors to investigate are the base, solvent, temperature, and reagent quality.

Troubleshooting_Alkylation Start Low Yield in N-Alkylation Base Problem: Ineffective Base Solution: Ensure base is strong enough, anhydrous, and finely powdered. Switch to a stronger base like NaH if necessary. Start->Base Check Base Solvent Problem: Incorrect Solvent Solution: Use a polar aprotic solvent (DMF, DMSO, Acetonitrile). Ensure it is anhydrous. Start->Solvent Check Solvent Temp Problem: Suboptimal Temperature Solution: Gently heat the reaction (50-80 °C) to increase rate, but monitor for side products. Start->Temp Check Temperature Reagents Problem: Reagent Degradation Solution: Use fresh 4-bromobenzyl bromide. Check purity of pyrazole ester. Start->Reagents Check Reagents

Figure 2: Troubleshooting logic for the N-alkylation step.

Causality & Solutions:

  • Base Selection: The base's role is to deprotonate the N-H of the pyrazole ring, making the nitrogen a more potent nucleophile.

    • Insight: Weak bases or hydrated bases will be ineffective. Potassium carbonate (K₂CO₃) is a common and effective choice, but it must be anhydrous and preferably finely powdered to maximize surface area.[6]

    • Recommendation: If K₂CO₃ gives poor results, consider a stronger base like sodium hydride (NaH). NaH irreversibly deprotonates the pyrazole, which can drive the reaction to completion. However, it requires an anhydrous solvent and careful handling.[6][7]

  • Solvent Choice: The solvent must solvate the ions involved without hindering the nucleophile.

    • Insight: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for SN2 reactions.[3][6] They solvate the cation (K⁺ or Na⁺) well but do not form a tight "solvent cage" around the pyrazole anion, leaving it free to attack the electrophile. Protic solvents like water or ethanol should be avoided as they can deactivate the nucleophile.[10]

    • Recommendation: Ensure your chosen solvent is anhydrous. Water can hydrolyze the alkylating agent and interfere with the base.

  • Reaction Temperature:

    • Insight: While many N-alkylations proceed at room temperature, gentle heating (e.g., 50-80 °C) can increase the reaction rate.[11] However, excessive heat can lead to side reactions and decomposition of the alkylating agent.

    • Recommendation: Monitor the reaction by TLC. If it is sluggish at room temperature, gradually increase the heat and continue monitoring.

ParameterStandard ConditionAlternative for Higher ReactivityRationale & Citation
Base K₂CO₃ (2.0 eq)NaH (1.1 eq)K₂CO₃ is a safe and effective base. NaH is stronger and can be used for less reactive systems.[6][7]
Solvent DMFDMSOBoth are excellent polar aprotic solvents. DMSO can sometimes offer better solubility or higher reaction rates.[3][6]
Temperature Room Temp to 60 °C60 - 80 °CIncreased temperature enhances reaction kinetics, but must be balanced against potential side reactions.[11]
Issue 2: Incomplete Hydrolysis of the Ester

Q: My hydrolysis reaction is very slow or does not reach completion. How can I resolve this?

A: Incomplete saponification is usually due to insufficient base, low temperature, or poor solubility of the ester intermediate.

Causality & Solutions:

  • Stoichiometry of Base: Saponification is not catalytic; at least one equivalent of base (e.g., NaOH or LiOH) is required per equivalent of ester.

    • Insight: Using a stoichiometric amount may not be enough to drive the reaction to completion, especially if any acidic impurities are present.

    • Recommendation: Use a moderate excess of base (e.g., 2-4 equivalents) to ensure the reaction proceeds at a reasonable rate.

  • Solubility: The ethyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate intermediate may have poor solubility in a purely aqueous medium.

    • Insight: If the ester is not well-dissolved, the reaction becomes a heterogeneous mixture, and the rate will be very slow.

    • Recommendation: Use a co-solvent system. A mixture of ethanol and water is standard. The ethanol helps to dissolve the organic ester, while the water dissolves the hydroxide base, creating a homogeneous solution where the reaction can occur efficiently.[9]

  • Temperature:

    • Insight: Like most reactions, the rate of hydrolysis is temperature-dependent.

    • Recommendation: Heating the reaction mixture to reflux (typically around 80-100 °C for an ethanol/water mixture) is a standard procedure to ensure the reaction completes within a few hours.[2]

Issue 3: Difficulty in Product Purification

Q: My final product is an oil or is difficult to crystallize after acidification. What purification strategies can I use?

A: Purification challenges often arise from residual starting materials, byproducts, or incorrect pH during workup.

Causality & Solutions:

  • Incomplete Reaction: If the N-alkylation or hydrolysis was incomplete, your crude product will be contaminated with starting materials.

    • Insight: Ethyl 1H-pyrazole-4-carboxylate or the intermediate ester can complicate purification.

    • Recommendation: Before workup, confirm reaction completion using TLC or LC-MS. If incomplete, extend the reaction time or adjust conditions as described above.

  • Workup & Crystallization:

    • Insight: The purity of the precipitated product depends heavily on careful pH adjustment and washing. Oily products can result from impurities depressing the melting point.

    • Recommendation: After acidification, check the pH to ensure it is sufficiently acidic (pH 1-2) to fully protonate the carboxylate. If the product precipitates as an oil, try adding a small amount of a miscible "poor" solvent or scratching the inside of the flask to induce crystallization. Wash the filtered solid thoroughly with cold water to remove inorganic salts and with a non-polar solvent like hexanes to remove organic, non-polar impurities.

  • Alternative Purification:

    • Insight: If direct precipitation and washing are insufficient, other methods are needed.

    • Recommendation: Recrystallization is a powerful technique. A solvent system of ethanol/water or acetone/water is often effective. For very impure samples, column chromatography may be necessary, though the carboxylic acid group can make this challenging.[8]

Detailed Experimental Protocols

Protocol 1: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate

Objective: To synthesize ethyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate.

Materials:

  • Ethyl 1H-pyrazole-4-carboxylate (1.0 eq)

  • 4-Bromobenzyl bromide (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add ethyl 1H-pyrazole-4-carboxylate and anhydrous DMF (approx. 5-10 mL per gram of pyrazole).

  • Add the powdered anhydrous potassium carbonate to the solution.

  • Stir the mixture vigorously for 15 minutes at room temperature.

  • Add 4-bromobenzyl bromide to the suspension.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes). If the reaction is slow, gently heat to 50-60 °C.

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water (approx. 10x the volume of DMF used).

  • A solid product should precipitate. If an oil forms, stir vigorously until it solidifies.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove DMF and salts, then with a small amount of cold ethanol or hexanes.

  • Dry the solid under vacuum to yield ethyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate. The product can be used in the next step without further purification if TLC shows high purity.

Protocol 2: Hydrolysis to 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Objective: To hydrolyze the ester to the final carboxylic acid product.

Materials:

  • Ethyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate (1.0 eq)

  • Sodium Hydroxide (NaOH) (3.0 eq)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl), concentrated or 2M

Procedure:

  • In a round-bottom flask, suspend the ester from the previous step in a mixture of ethanol and water (e.g., a 2:1 or 3:1 ratio).

  • Add sodium hydroxide pellets or a concentrated aqueous solution.

  • Heat the mixture to reflux (approx. 85 °C) with stirring.

  • Monitor the reaction by TLC until all the starting ester has been consumed (typically 2-4 hours). The product spot (acid) should be more polar and may streak.

  • Cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add HCl dropwise with vigorous stirring to acidify the solution to pH 1-2 (check with pH paper).

  • A white precipitate of the carboxylic acid will form.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the product in a vacuum oven to obtain pure 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylic acid.

References

  • BenchChem Technical Support. (2025).
  • S. M. M, et al. (n.d.). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. International Journal of Current Pharmaceutical & Clinical Research.
  • BenchChem Technical Support. (2025).
  • ResearchGate. (2025). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
  • ResearchGate. (n.d.).
  • BenchChem Technical Support. (2025).
  • Meador, R., Mate, N. A., & Chisholm, J. D. (2022).
  • Semantic Scholar. (2022).
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • BenchChem Technical Support. (2025). Reactivity Showdown: 4-Chlorobenzyl Chloride vs. 4-Bromobenzyl Bromide in Nucleophilic Substitution.
  • Chemistry LibreTexts. (2024). Characteristics of the SN2 Reaction.
  • Chemistry LibreTexts. (2021). Factors affecting the SN2 Reaction.
  • BenchChem Technical Support. (2025). A Comparative Guide to the Synthetic Utility of 1-Bromo-2-(bromomethyl)-4-chlorobenzene and Other Benzyl Bromides.
  • Chem-Impex. (n.d.).
  • ResearchGate. (2022).

Sources

Technical Support Center: Purification of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid (CAS 1153373-21-7). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key intermediate in a pure form from a crude reaction mixture. We will address common issues through a troubleshooting-focused FAQ and provide detailed, validated protocols.

Introduction

1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically involving the N-alkylation of a pyrazole-4-carboxylate ester followed by saponification, or direct alkylation of pyrazole-4-carboxylic acid, can yield a mixture of starting materials, reagents, and side-products. Achieving high purity (>98%) is critical for subsequent steps and for ensuring the integrity of biological or material data. This guide provides a systematic approach to troubleshooting and executing its purification.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the workup and purification of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid.

Q1: My crude product is a sticky oil or a gummy semi-solid after evaporating the reaction solvent. How can I solidify it?

A: This is a frequent issue, often caused by residual high-boiling solvents like DMF or DMSO, or the presence of non-polar impurities.

  • Probable Cause: Incomplete removal of reaction solvent (e.g., DMF, DMSO); presence of unreacted 4-bromobenzyl bromide or oily side-products.

  • Solution: Trituration.

    • Add a small volume of a non-polar solvent in which your desired product has poor solubility. Good choices include diethyl ether, hexane, or a mixture of ethyl acetate/hexane (e.g., 1:5 v/v).

    • Using a spatula or glass rod, vigorously scrape and stir the oily material. The goal is to wash away the soluble impurities, inducing the precipitation of your more polar carboxylic acid product.

    • If precipitation occurs, continue stirring for 15-30 minutes to maximize recovery.

    • Isolate the resulting solid by vacuum filtration, washing with a small amount of the cold trituration solvent.

Q2: After performing an acid-base workup and acidifying the aqueous layer, I see little to no precipitate, and my yield is extremely low. What went wrong?

A: This suggests that the product either did not fully precipitate or was lost in a previous step.

  • Probable Cause 1: Incomplete Precipitation. The pH of the aqueous layer may not be low enough to fully protonate the carboxylate salt. The protonated carboxylic acid is significantly less water-soluble.

    • Solution: Check the pH of the aqueous layer with pH paper after acidification. Ensure it is strongly acidic (pH 1-2). Add more acid (e.g., 1M or 2M HCl) dropwise if necessary.[1]

  • Probable Cause 2: Product Remains in Organic Layer. If the initial extraction from the organic layer into the aqueous base was inefficient, the product was discarded with the organic phase.

    • Solution: Perform the basic extraction multiple times (e.g., 2-3 times) with fresh aqueous base to ensure complete transfer of the acidic product into the aqueous phase.

  • Probable Cause 3: Moderate Water Solubility. The product may have some residual solubility in the cold, acidic aqueous solution.

    • Solution: After filtering any precipitate, extract the acidic aqueous filtrate with an organic solvent like ethyl acetate or dichloromethane (3 x volume of filtrate). Combine these organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. This will recover any dissolved product.

Q3: My TLC plate shows multiple spots. How do I choose the best purification method?

A: A multi-spot TLC is the primary indicator that a more rigorous purification method than simple precipitation is required. The choice depends on the nature of the impurities.

  • Analysis:

    • Spotting: Spot your crude material alongside the starting materials (e.g., ethyl pyrazole-4-carboxylate and 4-bromobenzyl bromide) on the same TLC plate.

    • Impurity Identification:

      • Non-polar spots (high Rf): Likely unreacted 4-bromobenzyl bromide or non-polar side-products.

      • Intermediate polarity spots: Could be the starting pyrazole ester or the undesired N2-alkylation isomer.

      • Polar spots (low Rf, often streaky): Your desired carboxylic acid product.

  • Method Selection:

    • Recrystallization: Ideal if the impurities are present in small amounts (<10%) and have significantly different solubility profiles.

    • Flash Column Chromatography: The most robust method for separating mixtures with multiple components of varying polarities.[2][3][4] This is the recommended method for complex mixtures.

Q4: I am attempting flash column chromatography, but my product is streaking severely down the column, leading to poor separation.

A: This is the classic behavior of carboxylic acids on standard silica gel. The acidic protons on the silica surface interact strongly and heterogeneously with the carboxylic acid group of the analyte.

  • Probable Cause: Strong ionic interactions between the carboxylic acid product and the acidic silica gel stationary phase.

  • Solution: Modify the Eluent. To suppress the deprotonation of your product and achieve sharp, well-defined bands, add a small amount of a volatile acid to your mobile phase.

    • Recommended Modifier: Add 0.5% to 1% acetic acid or formic acid to your entire eluent system (e.g., for a 50:50 Hexane:Ethyl Acetate eluent, use 49.5:49.5:1 Hexane:Ethyl Acetate:Acetic Acid). This ensures the analyte remains protonated and elutes cleanly.[2]

Data Summary and Impurity Profile

The following table summarizes common issues and impurities.

Problem / Impurity Potential Cause / Identity TLC Profile (Typical) Recommended Solution
Oily Crude Product Residual DMF/DMSO solventN/ATrituration with ether/hexane; Aqueous workup
Low Yield after Acidification Incomplete precipitation (pH too high)N/AAdjust pH to 1-2; Extract aqueous filtrate
Streaking on TLC/Column Carboxylic acid interaction with silicaLow Rf, broad/tailing spotAdd 0.5-1% acetic acid to eluent
Unreacted Starting Material 4-Bromobenzyl BromideHigh Rf (non-polar)Acid-base workup; Column chromatography
Unreacted Starting Material Ethyl 1H-pyrazole-4-carboxylateMedium RfAcid-base workup; Column chromatography
Isomeric Impurity 2-(4-Bromobenzyl)-2H-pyrazole-4-carboxylic acidSimilar Rf to productCareful column chromatography is required

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction and Recrystallization

This method is highly effective for separating the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (1 x 1/2 volume) followed by brine (1 x 1/2 volume) to remove any residual basic reagents.

  • Base Extraction: Extract the organic layer with 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) solution (3 x 1/2 volume). The desired carboxylic acid will move into the aqueous layer as its sodium salt. Retain the aqueous layers and combine them. The neutral impurities (e.g., unreacted 4-bromobenzyl bromide) will remain in the organic layer, which can now be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath. While stirring, slowly add concentrated HCl (or 6M HCl) dropwise until the solution becomes strongly acidic (pH 1-2, check with pH paper). A white precipitate of the pure product should form.

  • Isolation: Stir the cold slurry for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of cold hexane to aid in drying.

  • Drying: Dry the purified solid under high vacuum, preferably in a vacuum oven at 40-50 °C, to a constant weight.

  • (Optional) Recrystallization: For ultimate purity, recrystallize the solid from a suitable solvent system, such as ethanol/water or acetonitrile.

Protocol 2: Purification by Flash Column Chromatography

Use this method when acid-base extraction is insufficient, particularly if isomers are present.

  • Select Eluent System: Using TLC, determine a solvent system that gives your product an Rf value of ~0.2-0.3. A gradient of hexane/ethyl acetate is a good starting point. Crucially, add 0.5-1% acetic acid to both solvents to prevent streaking.

  • Prepare Column: Pack a silica gel column with your chosen initial eluent (e.g., 90:10:1 Hexane:EtOAc:AcOH).

  • Load Sample: Dissolve the crude product in a minimal amount of DCM or the final eluent. Alternatively, create a slurry by adsorbing the crude material onto a small amount of silica gel (dry loading), which often gives better resolution. Load the sample onto the top of the column.

  • Elution: Run the column, gradually increasing the eluent polarity (increasing the percentage of ethyl acetate).

  • Collection & Analysis: Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent and acetic acid in vacuo, using a rotary evaporator. To remove the final traces of acetic acid, you may co-evaporate with toluene or dissolve the residue in EtOAc, wash with water and brine, dry (Na₂SO₄), and re-concentrate.

Visualization of Workflows

Purification Decision Workflow

The following diagram illustrates the logical steps to decide on a purification strategy after the initial reaction workup.

Purification_Workflow Crude Crude Product (Post-Reaction) TLC TLC Analysis Crude->TLC Recryst Recrystallization TLC->Recryst One Major Spot (High Purity) Column Flash Column Chromatography TLC->Column Multiple Spots (Complex Mixture) Pure Pure Product Recryst->Pure Column->Pure

Caption: Decision tree for selecting a purification method.

Troubleshooting Low Yield

This diagram outlines the steps to diagnose and remedy a low product yield after an acid-base extraction.

Low_Yield_Troubleshooting Start Low Yield / No Precipitate Check_pH Check pH of Aqueous Layer Start->Check_pH Extract_Org Was Organic Layer Extracted Multiple Times? Check_pH->Extract_Org pH is 1-2 Add_Acid Add more HCl to reach pH 1-2 Check_pH->Add_Acid pH > 2 Extract_Aq Extract Acidic Aqueous Filtrate with EtOAc Extract_Org->Extract_Aq Yes Re_Extract Re-run experiment, extract organic layer 3x with fresh base Extract_Org->Re_Extract No

Caption: Troubleshooting workflow for low product recovery.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Hacıalioğlu, S. et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. G.U. Journal of Science, Part B: Art, Humanities, Design and Planning. [Link]

  • Klier, L. et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Shaikh, A. R. et al. (2022). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research.
  • Reddy, B. et al. (2018). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry.
  • A.V, A. et al. (2021). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. GSC Biological and Pharmaceutical Sciences.
  • PubChem. (n.d.). 1H-Pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole N-Benzylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole N-Benzylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to overcome common challenges in this crucial synthetic transformation. Pyrazole scaffolds are ubiquitous in pharmaceuticals and agrochemicals, making their selective functionalization a critical area of study.[1][2] This resource aims to equip you with the knowledge to navigate the intricacies of pyrazole N-benzylation with confidence.

Section 1: Foundational Principles of Pyrazole N-Benzylation

The N-benzylation of pyrazoles is a nucleophilic substitution reaction where the pyrazole nitrogen atom attacks an electrophilic benzyl source, typically a benzyl halide. The reaction is generally carried out in the presence of a base to deprotonate the pyrazole's N-H, thereby increasing its nucleophilicity.

The Challenge of Regioselectivity

For unsymmetrical pyrazoles, a primary challenge is controlling the regioselectivity of the benzylation, as it can occur at either the N1 or N2 position, often leading to a mixture of regioisomers that can be difficult to separate.[3] The outcome of this regioselectivity is governed by a delicate interplay of steric and electronic factors.

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[3] Bulky substituents on the pyrazole ring or the use of a sterically demanding benzylating agent will preferentially direct the reaction to the less encumbered nitrogen.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the basicity of the nearby nitrogen, potentially favoring alkylation at the more distant nitrogen.[4]

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the N-benzylation of pyrazoles in a question-and-answer format, providing both the underlying cause and actionable solutions.

Issue 1: Low or No Product Yield

Q: I am observing a very low to non-existent yield of my desired N-benzyl pyrazole. What are the potential causes and how can I improve the outcome?

A: Low or no product yield can stem from several factors, ranging from the choice of reagents to the reaction conditions. Here is a systematic guide to troubleshoot this issue:

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, rendering it nucleophilic.

    • Strength: Ensure the base is strong enough for efficient deprotonation. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[5] For less reactive benzylating agents, a stronger base like NaH might be necessary.[5]

    • Anhydrous Conditions: Water can quench the pyrazolate anion and react with strong bases. Ensure all reagents and solvents are anhydrous, especially when using highly reactive bases like NaH.[5]

    • Stoichiometry: A slight excess of the base is often beneficial to drive the deprotonation to completion.[5]

  • Assess Solubility: Poor solubility of the pyrazole or the base can significantly hinder the reaction rate.

    • Solvent Choice: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[5]

  • Check the Benzylating Agent's Reactivity:

    • Leaving Group: The reactivity of the benzylating agent (Bn-X) is dependent on the leaving group (X). The general trend is I > Br > Cl. If you are using benzyl chloride with slow conversion, consider switching to benzyl bromide or benzyl iodide.[5]

  • Reaction Temperature:

    • Increase Temperature: Many N-benzylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

Issue 2: Poor Regioselectivity in Unsymmetrical Pyrazoles

Q: My reaction is producing a mixture of N1 and N2 benzylated isomers that are difficult to separate. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common challenge. Here are strategies to favor the formation of a single isomer:

  • Favoring N1-Alkylation (Less Hindered Nitrogen):

    • Base and Solvent Combination: The use of potassium carbonate (K₂CO₃) in DMSO or sodium hydride (NaH) in THF often favors alkylation at the less sterically hindered N1 position.[5]

    • Sterically Demanding Benzylating Agent: Employing a bulkier benzylating agent can increase the preference for attack at the less hindered nitrogen.

  • Alternative Strategies for Regiocontrol:

    • Protecting Groups: In some cases, introducing a removable protecting group at one of the nitrogen atoms can direct the benzylation to the other nitrogen.

Issue 3: C-Alkylation as a Side Reaction

Q: I am observing the formation of a C-benzylated pyrazole byproduct. How can I suppress this side reaction?

A: C-alkylation can occur, particularly with pyrazoles bearing electron-withdrawing groups which can increase the acidity of the C-H bonds.[4]

  • Reaction Conditions:

    • Milder Base: Using a milder base may decrease the propensity for C-H deprotonation.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes favor N-alkylation over C-alkylation.

Issue 4: Product Purification Challenges

Q: My N-benzyl pyrazole is difficult to purify by standard column chromatography. What are some alternative purification strategies?

A: Pyrazoles can sometimes be challenging to purify via silica gel chromatography due to their basicity.

  • Deactivating Silica Gel: Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to reduce tailing and improve separation on a silica gel column.[6]

  • Alternative Stationary Phases: Consider using neutral alumina for column chromatography, which can be more suitable for basic compounds.[6]

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.[6] Common solvent systems include ethanol/water or ethyl acetate/hexanes.[6]

  • Acid-Base Extraction: The basic nature of the pyrazole ring can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to re-extract the purified product into an organic solvent.[6]

Section 3: Experimental Protocols & Data

Standard Protocol for Pyrazole N-Benzylation

This protocol provides a general starting point for the N-benzylation of a pyrazole. Optimization may be required for specific substrates.

  • To a stirred solution of the pyrazole (1.0 equiv) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (1.1-1.5 equiv) in one portion.

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation.

  • Add the benzylating agent (1.1 equiv) to the suspension.

  • Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or another appropriate method.[5]

Influence of Base and Solvent on N-Benzylation Yield
EntryBase (equiv)SolventTemperature (°C)Time (h)Yield (%)Reference
1K₂CO₃ (1.5)DMF801285[5]
2Cs₂CO₃ (1.5)DMF80892[5]
3NaH (1.2)THF60695[5]
4K₂CO₃ (1.5)Acetonitrile802465[7]

Yields are representative and will vary depending on the specific pyrazole and benzylating agent used.

Section 4: Visualizing the Process

Reaction Mechanism

G General Mechanism of Pyrazole N-Benzylation pyrazole Pyrazole (N-H) pyrazolate Pyrazolate Anion pyrazole->pyrazolate Deprotonation base Base base->pyrazolate product N-Benzyl Pyrazole pyrazolate->product SN2 Attack benzyl_halide Benzyl Halide (Bn-X) benzyl_halide->product salt Salt (Base-H+ X-)

Caption: General mechanism of pyrazole N-benzylation.

Troubleshooting Decision Tree

G Troubleshooting Low Yield start Low Yield? check_base Is the base strong enough? start->check_base check_solubility Are reactants soluble? check_base->check_solubility Yes stronger_base Use stronger base (e.g., NaH) check_base->stronger_base No check_benzylating_agent Is the leaving group reactive? check_solubility->check_benzylating_agent Yes polar_aprotic Switch to polar aprotic solvent (DMF, DMSO) check_solubility->polar_aprotic No check_temp Is the temperature adequate? check_benzylating_agent->check_temp Yes better_leaving_group Use BnBr or BnI check_benzylating_agent->better_leaving_group No increase_temp Increase reaction temperature check_temp->increase_temp No

Caption: Decision tree for troubleshooting low reaction yield.

References

Sources

Technical Support Center: Synthesis of Pyrazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of pyrazole-4-carboxylic acid and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis. Here, we address common challenges, provide in-depth troubleshooting guides, and offer scientifically-grounded solutions to help you minimize side product formation and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of pyrazole-4-carboxylic acids, especially when using substituted hydrazines?

The most prevalent side product is a regioisomer of the desired pyrazole. For instance, in the common synthesis involving the condensation of an unsymmetrical β-dicarbonyl equivalent (like ethyl 2-formyl-3-oxopropanoate) with a substituted hydrazine (e.g., methylhydrazine), two different pyrazole isomers can be formed: the desired 1-substituted-pyrazole-4-carboxylic acid ester and the undesired 1-substituted-pyrazole-5-carboxylic acid ester.[1][2][3] This lack of regioselectivity is a well-documented challenge in classical pyrazole syntheses like the Knorr synthesis.[4]

Q2: Why do regioisomers form during the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine?

Regioisomer formation stems from the two non-equivalent carbonyl groups of the 1,3-dicarbonyl precursor and the two different nucleophilic nitrogen atoms of the substituted hydrazine. The initial condensation can occur at either carbonyl group, leading to two different intermediate hydrazones. Subsequent intramolecular cyclization and dehydration then produce the two possible regioisomeric pyrazoles. The final ratio of these isomers is highly dependent on the reaction conditions and the electronic and steric properties of the substituents on both reactants.[2][3]

Q3: Can the hydrolysis of the pyrazole-4-carboxylate ester lead to significant side products?

While the primary challenge is often regioselectivity during ring formation, the subsequent hydrolysis of the ester to the carboxylic acid can also present issues if not properly controlled. Harsh basic or acidic conditions, especially at elevated temperatures, can potentially lead to decarboxylation or degradation of the pyrazole ring, although this is generally less common than regioisomer formation. Careful control of pH, temperature, and reaction time is crucial for a clean hydrolysis.

Troubleshooting Guide: Minimizing Regioisomeric Impurities

This guide is structured to help you diagnose and resolve issues related to the formation of unwanted regioisomers during your pyrazole-4-carboxylic acid synthesis.

Issue 1: My final product is a mixture of two pyrazole isomers that are difficult to separate.

Root Cause Analysis: The formation of a regioisomeric mixture is a strong indication that the initial condensation reaction is not selective. This is particularly common when using standard alcoholic solvents like ethanol at reflux temperatures.

Solutions and Scientific Rationale:

  • Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can significantly influence the regioselectivity of the reaction.

    • Recommendation: Consider using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[4]

    • Causality: Fluorinated alcohols can stabilize one of the transition states leading to the desired isomer through hydrogen bonding, thereby increasing the energy barrier for the formation of the undesired isomer. A patent also suggests that organic solvents containing at least one halogen atom can increase the selectivity of the reaction.[1]

  • Temperature Control: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of both isomers, leading to a loss of selectivity.

    • Recommendation: Perform the reaction at lower temperatures, even if it requires a longer reaction time. For many pyrazole syntheses, running the reaction at room temperature or even 0 °C can significantly favor the formation of the thermodynamically more stable isomer.[3]

  • pH Control: The acidity or basicity of the reaction medium can influence which nitrogen of the substituted hydrazine is more nucleophilic and which carbonyl group of the dicarbonyl compound is more electrophilic.

    • Recommendation: Add a catalytic amount of a weak acid (e.g., acetic acid) to the reaction mixture.

    • Causality: The acid can protonate one of the carbonyl groups, making it more susceptible to nucleophilic attack. This can direct the initial condensation step towards the formation of a single intermediate, thus leading to a single pyrazole product.

The following diagram illustrates the competing reaction pathways leading to the formation of regioisomers.

G cluster_start Starting Materials Unsymmetrical Dicarbonyl Unsymmetrical Dicarbonyl Intermediate_A Intermediate_A Unsymmetrical Dicarbonyl->Intermediate_A Attack at C1 Intermediate_B Intermediate_B Unsymmetrical Dicarbonyl->Intermediate_B Attack at C3 Substituted Hydrazine Substituted Hydrazine Substituted Hydrazine->Intermediate_A Substituted Hydrazine->Intermediate_B Product_A Desired Regioisomer (Pyrazole-4-carboxylic acid) Intermediate_A->Product_A Product_B Undesired Regioisomer (Pyrazole-5-carboxylic acid) Intermediate_B->Product_B Cyclization

Caption: Competing pathways in pyrazole synthesis leading to regioisomers.

Issue 2: The reaction is sluggish at lower temperatures, and upon heating, I observe the formation of the undesired isomer.

Root Cause Analysis: This is a classic kinetic versus thermodynamic control problem. The desired isomer may be the thermodynamically favored product, but the reaction leading to it has a higher activation energy. Heating the reaction provides enough energy to overcome both activation barriers, leading to a mixture of products.

Solutions and Scientific Rationale:

  • Catalyst Selection: The use of a suitable catalyst can lower the activation energy for the desired pathway without significantly affecting the undesired one.

    • Recommendation: For certain pyrazole syntheses, Lewis acids or specific metal catalysts can improve regioselectivity. For instance, copper-catalyzed condensation reactions have been shown to be efficient under mild, acid-free conditions.[5]

    • Causality: The catalyst can coordinate to the dicarbonyl compound in a specific orientation, making one carbonyl group more accessible or more electrophilic, thus directing the nucleophilic attack of the hydrazine.

The logical workflow for troubleshooting regioisomer formation is summarized below:

G start Start: Regioisomeric Mixture Observed q1 Are you using a standard alcoholic solvent (e.g., EtOH)? start->q1 sol1 Switch to a fluorinated alcohol (TFE or HFIP). q1->sol1 Yes q2 Is the reaction run at elevated temperature? q1->q2 No sol1->q2 sol2 Lower the reaction temperature (e.g., to room temp or 0°C). q2->sol2 Yes q3 Is the reaction uncatalyzed? q2->q3 No sol2->q3 sol3 Add a catalytic amount of a weak acid (e.g., AcOH) or explore Lewis acid catalysis. q3->sol3 Yes end End: Improved Regioselectivity q3->end No sol3->end

Caption: Troubleshooting workflow for improving regioselectivity.

Quantitative Data Summary

The choice of solvent can have a dramatic impact on the ratio of desired to undesired regioisomers. The following table summarizes findings from a study on the synthesis of N-methylpyrazoles.

Entry1,3-Dicarbonyl PrecursorSolventTemperature (°C)Regioisomeric Ratio (Desired:Undesired)
11-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneEthanolReflux70:30
21-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneTFEReflux90:10
31-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneHFIPReflux97:3

Recommended Experimental Protocol: High-Regioselectivity Synthesis of Ethyl 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate

This protocol is adapted from methodologies that prioritize high regioselectivity through solvent choice.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Methylhydrazine

  • 2,2,2-Trifluoroethanol (TFE)

  • Glacial Acetic Acid (catalytic)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (approx. 5-10 mL per gram of ketoester).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.05 eq) to the solution.

  • Slowly add methylhydrazine (1.05 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the TFE under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography if necessary to yield the pure ethyl 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate.

References

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]

  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. [Link]

  • WO2011064798A1 - Process for the preparation of a pyrazole derivative.
  • Pyrazole-4-carboxylic acid | C4H4N2O2. PubChem. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]

  • EP1678119B1 - Method for producing 2-dihaloacyl-3-amino-acrylic acid esters and 3-dihalomethyl-pyrazole-4-carboxylic acid esters.
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. ResearchGate. [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • ethyl 3-carbamoyl-2H-pyrazole-4-carboxylate. Chemical Synthesis Database. [Link]

  • synthesis of pyrazoles. YouTube. [Link]

Sources

Technical Support Center: Scaling the Synthesis of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid. This document is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to empower you to troubleshoot common issues and confidently scale this synthesis from the bench to pilot plant production.

Overall Synthetic Workflow

The synthesis is a robust two-step process involving an initial N-alkylation of a pyrazole ester followed by saponification. Each stage presents unique challenges and optimization opportunities, particularly during scale-up.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification (Hydrolysis) cluster_2 Purification & Isolation start Ethyl 4-pyrazolecarboxylate reagent1 4-Bromobenzyl bromide Base (e.g., K2CO3) Solvent (e.g., DMF, Acetone) start->reagent1 Reacts with product1 Ethyl 1-(4-bromobenzyl)-1H- pyrazole-4-carboxylate reagent1->product1 Forms reagent2 Base (e.g., NaOH, LiOH) Solvent (e.g., EtOH/H2O) product1->reagent2 Hydrolyzed by product2 1-(4-Bromobenzyl)-1H- pyrazole-4-carboxylic acid reagent2->product2 Yields purification Acidification (e.g., HCl) Crystallization Filtration & Drying product2->purification Isolate via

Caption: High-level workflow for the two-step synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common pitfall when scaling the N-alkylation step?

A1: The primary challenge is controlling regioselectivity. The pyrazole ring has two nitrogen atoms, and alkylation can occur at either N1 or N2, leading to a mixture of regioisomers.[1][2] While the N1 isomer is generally the major product due to steric hindrance from the C5 proton, suboptimal conditions can lead to significant formation of the N2 isomer, complicating purification and reducing the yield of the desired product.

Q2: How can I maximize the formation of the desired N1-alkylated isomer?

A2: Maximizing N1 selectivity hinges on controlling the reaction kinetics and steric environment. Using a bulkier base or a less polar solvent can favor the less sterically hindered N1 position. For instance, employing potassium carbonate in acetone is a common and effective choice that balances reactivity with selectivity and is easier to handle on a large scale than stronger bases like sodium hydride.[3]

Q3: For the hydrolysis step, is there a preferred base?

A3: Both sodium hydroxide (NaOH) and lithium hydroxide (LiOH) are effective. LiOH is often preferred in pharmaceutical settings because it can sometimes lead to cleaner reactions and easier crystallization of the final product. However, for cost-effectiveness on a large scale, NaOH is a very common and reliable choice. The key is to use a sufficient molar excess (typically 2-3 equivalents) to drive the reaction to completion and to ensure thorough mixing.[4]

Q4: What are the critical safety considerations for this process at scale?

A4: There are two main safety concerns. First, 4-bromobenzyl bromide is a lachrymator and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. At scale, a closed-system transfer is recommended. Second, both the alkylation and the initial phase of the hydrolysis can be exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat output.

Troubleshooting Guide

Issue 1: Low Yield in N-Alkylation Step
  • Question: My N-alkylation reaction has stalled, or the yield is consistently below 70%. What should I investigate?

  • Answer: Low yields in this step typically stem from a few core issues:

    • Inactive Base: Potassium carbonate can be hygroscopic. Ensure you are using a freshly opened or properly dried batch. On a large scale, it's good practice to perform a loss-on-drying test on the base.

    • Insufficient Reaction Time or Temperature: While this reaction often proceeds well at room temperature to 60°C, reaction times can be long (12-24 hours). Monitor the reaction by TLC or HPLC to ensure the disappearance of the starting ethyl 4-pyrazolecarboxylate before work-up.[5]

    • Poor Solubility: If using a solvent like acetone, ensure the concentration is not too high, which could cause reagents to precipitate out. A concentration of around 0.5 M for the pyrazole substrate is a good starting point.[3]

    • Competing Side Reaction: 4-bromobenzyl bromide can self-condense or react with moisture. Ensure your solvent is dry and that the base is added promptly.

Issue 2: Significant N2-Isomer Formation
  • Question: I am getting a 10-20% contamination of the N2-isomer in my crude product, which is difficult to separate by crystallization. How can I suppress its formation?

  • Answer: This is a classic regioselectivity problem.[6][7]

    • Mechanism Insight: The pyrazole anion is in equilibrium. The N1 position is less sterically hindered, making it the kinetic site of attack. The N2 position is more sterically hindered but can be favored under certain conditions.

    G cluster_0 Reaction Pathways pyrazole Pyrazole Anion N1 N2 product_N1 N1-Alkylated Product (Major, Kinetic) pyrazole:N1->product_N1  Less Hindered Attack product_N2 N2-Alkylated Product (Minor, Sterically Hindered) pyrazole:N2->product_N2  More Hindered Attack reagent 4-Bromobenzyl bromide

    Caption: Competing N1 vs. N2 alkylation pathways.

    • Troubleshooting Steps:

      • Change Solvent: Switch from a polar aprotic solvent like DMF to a less polar one like acetone or toluene. This can enhance the steric differences between the two nitrogen atoms.

      • Use a Phase-Transfer Catalyst (PTC): In a biphasic system (e.g., toluene/water with solid K2CO3), adding a PTC like tetrabutylammonium bromide (TBAB) can improve selectivity for the N1 position by facilitating the reaction at the interface under milder conditions.[3]

      • Purification: If isomer formation is unavoidable, separation by column chromatography is the most effective method, though it is less ideal for large-scale production. Optimizing crystallization conditions (solvent/anti-solvent systems) may also improve separation.

Issue 3: Incomplete Ester Hydrolysis
  • Question: After acidification, my final product contains a significant amount of the unhydrolyzed ester intermediate. How do I ensure the saponification goes to completion?

  • Answer: Incomplete hydrolysis is almost always due to insufficient base, time, or temperature, or poor mixing at scale.[8]

    • Increase Base Equivalents: Ensure at least 2.0 equivalents of NaOH or LiOH are used. On a large scale, it is wise to use 2.5-3.0 equivalents to overcome any potential issues with reagent purity or titration.

    • Increase Temperature: Gently heating the reaction mixture to 40-50°C can significantly accelerate the hydrolysis. Monitor the reaction by TLC or HPLC until no ester starting material is visible.

    • Improve Mixing: At scale, the reaction mixture can become thick. Ensure the reactor's overhead stirrer is capable of maintaining a homogenous slurry to ensure proper contact between the ester and the aqueous base.

    • Add a Co-solvent: If the ester has poor solubility in the aqueous alcohol, adding THF as a co-solvent can create a more homogenous solution and facilitate complete reaction.

Issue 4: Product Oiling Out During Isolation
  • Question: When I acidify the reaction mixture to precipitate the product, it comes out as a sticky oil instead of a crystalline solid. What's causing this?

  • Answer: "Oiling out" is a common problem during the crystallization of crude products. It usually indicates the presence of impurities or that the precipitation is happening too quickly.

    • Control the Rate of Acidification: Add the acid slowly while maintaining vigorous stirring. This allows for controlled crystal growth rather than rapid, amorphous precipitation.

    • Control Temperature: Cool the mixture to 0-5°C before and during acidification. Lower temperatures often promote better crystal formation.

    • Check pH: The isoelectric point of your carboxylic acid is where it is least soluble. Ensure you are adjusting to the optimal pH for precipitation (typically pH 2-3 for a carboxylic acid). Overshooting to a very low pH can sometimes increase the solubility of certain impurities.

    • "Seed" the Batch: If you have a small amount of pure, crystalline material from a previous batch, adding a few crystals (seeding) during the acidification process can provide nucleation sites and encourage proper crystal formation.

Experimental Protocols: Lab and Scale-Up

Lab-Scale Synthesis (10 g)

Step 1: Ethyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate

  • To a 250 mL round-bottom flask, add ethyl 4-pyrazolecarboxylate (7.0 g, 50 mmol), potassium carbonate (13.8 g, 100 mmol), and acetone (100 mL).

  • Stir the suspension vigorously and add 4-bromobenzyl bromide (12.5 g, 50 mmol).

  • Heat the mixture to a gentle reflux (around 60°C) and maintain for 12-16 hours. Monitor reaction completion by TLC (3:7 Ethyl Acetate:Hexane).

  • Cool the reaction to room temperature and filter off the inorganic solids, washing the filter cake with acetone (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to yield a crude oil or solid.

  • Recrystallize the crude product from ethanol/water to obtain the pure ester as a white solid.

    • Expected Yield: ~13.9 g (90%)

    • Purity (HPLC): >98%

Step 2: 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

  • To a 250 mL round-bottom flask, add the ester from Step 1 (13.9 g, 45 mmol), ethanol (90 mL), and water (45 mL).

  • Add sodium hydroxide pellets (3.6 g, 90 mmol) and stir the mixture at 40°C for 2-4 hours until the reaction is complete by TLC.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath to 0-5°C.

  • Slowly add 2M HCl with vigorous stirring until the pH of the solution is ~2. A thick white precipitate will form.

  • Stir the slurry at 0-5°C for 1 hour to ensure complete precipitation.

  • Filter the solid, wash with cold water (2 x 30 mL), and dry under vacuum at 50°C.

    • Expected Yield: ~12.0 g (95%)

    • Purity (HPLC): >99%

Scale-Up Considerations & Data

When moving from the lab to a pilot plant (e.g., 1 kg scale), several parameters must be adjusted.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Solvent Volume (Alkylation) 100 mL Acetone10 L AcetoneMaintain ~10 volumes for good mixing and heat transfer.
Base (Alkylation) K2CO3 (2.0 eq)K2CO3 (2.2 eq)Slight excess ensures reaction completion with bulk reagents.
Reagent Addition (Alkylation) All at onceControlled addition over 30-60 minManage potential exotherm from alkylation.
Base (Hydrolysis) NaOH (2.0 eq)NaOH (2.5 eq)Ensure sufficient excess to drive reaction to completion.
Acidification Manual additionPumped addition over 1-2 hoursCrucial for controlling crystallization and particle size.
Heat Management Heating mantle / Oil bathJacketed reactor with controlled heating/coolingEssential for precise temperature control and safety.

References

  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
  • BenchChem. (2025).
  • Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. (n.d.). International Journal of Applied Pharmaceutics.
  • Angewandte Chemie International Edition. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Molecules. (n.d.).
  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
  • PubMed. (2022).
  • BenchChem. (2025).
  • MDPI. (2023).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Semantic Scholar. (2022).
  • RSC Publishing. (n.d.).
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Green Synthetic Strategies for Pyrazole Deriv
  • ResearchGate. (2025).
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.
  • MDPI. (n.d.).
  • PubMed. (n.d.).
  • Google Patents. (n.d.). US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems.
  • Reddit. (2022). ester hydrolysis problem.
  • ResearchGate. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid.
  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Pyrazole4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)
  • PubChem. (n.d.). Pyrazole-4-carboxylic acid.
  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.

Sources

Technical Support Center: Refinement of Crystallization Methods for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-quality crystalline material for this important class of heterocyclic compounds. Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals, making robust and reproducible crystallization methods essential for drug development.[1][2] This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific experimental issues.

Section 1: Frequently Asked Questions (FAQs) - The Foundations

This section addresses the fundamental principles and starting points for crystallizing pyrazole derivatives.

Q1: What makes the crystallization of some pyrazole derivatives so challenging?

A: The challenges in crystallizing pyrazole derivatives often stem from their unique structural and physicochemical properties:

  • Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (N-H) and acceptor (N), allowing for the formation of complex hydrogen-bonded networks.[3] This can lead to strong solute-solvent interactions that hinder the release of the molecule from the solution to form a crystal lattice.

  • Molecular Flexibility: Flexible side chains attached to the pyrazole core can adopt multiple conformations, increasing the entropic penalty of ordering into a crystal lattice and sometimes leading to "oiling out".[4]

  • Polymorphism: The ability to form different crystal packing arrangements (polymorphs) is common. These polymorphs can have different stabilities and may convert from one form to another, complicating isolation of a single, desired form.[5]

  • High Solubility: Many derivatives are highly soluble in common organic solvents, making it difficult to achieve the necessary supersaturation for crystallization without resorting to very high concentrations or large volumes of anti-solvent, which can lead to uncontrolled precipitation.[6]

Q2: I am starting with a new pyrazole derivative. How should I select an initial solvent system for screening?

A: A systematic screening approach is crucial. The ideal solvent is one in which your compound is highly soluble when hot and sparingly soluble when cold.

  • Initial Solubility Test: Start with a small amount of your compound (5-10 mg) in a vial and add a small volume (0.2-0.5 mL) of a test solvent at room temperature. Observe the solubility. If it dissolves, the solvent is likely too good for cooling crystallization but may be suitable for anti-solvent or evaporation methods. If it's insoluble, heat the vial to the solvent's boiling point. If it dissolves upon heating, it's a promising candidate for cooling crystallization.

  • Solvent Classes to Screen: Based on the general properties of pyrazoles, a good starting palette of solvents includes alcohols, esters, ketones, and aromatic hydrocarbons. Water is an excellent candidate for an anti-solvent.[7]

Table 1: Recommended Solvents for Initial Crystallization Screening of Pyrazole Derivatives

Solvent ClassExample SolventsRationale & Typical Use
Protic Ethanol, IsopropanolGood general solvents for many organic compounds; often effective for pyrazole derivatives due to hydrogen bonding capabilities.[7][8]
Aprotic Polar Acetone, Ethyl AcetateCan dissolve a wide range of compounds. Acetone is often a "good" solvent, making it suitable for anti-solvent methods.[7][9]
Aromatic TolueneModerate potential; can influence crystal packing through π-π stacking interactions.[10]
Anti-Solvent Water, Hexane/HeptaneUsed to reduce the solubility of the compound in a "good" solvent, thereby inducing crystallization. Water is a common choice when the primary solvent is a water-miscible one like ethanol or acetone.[7][8]

Q3: My crude product is only ~90% pure. Should I attempt crystallization or perform column chromatography first?

A: Attempt crystallization first. Crystallization is a purification technique, and a purity of 90% is often sufficient for obtaining crystalline material, especially if the impurities have different solubility profiles.[10] Structurally related impurities are the most challenging as they can sometimes co-crystallize or inhibit crystal growth.[5][11] If direct crystallization fails or the resulting crystals are still impure, chromatography will be necessary to achieve a higher starting purity (>95%) before re-attempting crystallization.

Section 2: Troubleshooting Common Crystallization Problems

This section provides solutions to specific issues you may encounter during your experiments.

Problem: My compound "oils out" instead of crystallizing.

Q: I've cooled my solution (or added an anti-solvent) and a sticky, viscous liquid has formed at the bottom of my flask instead of solid crystals. What is happening and how do I fix it?

A: This phenomenon is called "oiling out" or liquid-liquid phase separation (LLPS). It occurs when the concentration of the solute exceeds the solubility limit to such a degree that it separates into a second, solute-rich liquid phase instead of nucleating as a solid.[12][13] This is often a kinetic issue driven by achieving supersaturation too quickly.

Causality & Solutions:

  • Cause: The rate of supersaturation is too high. This is common with steep solubility curves where a small drop in temperature or a small addition of anti-solvent causes a massive drop in solubility.

    • Solution: Reduce the rate of supersaturation generation.

      • Slower Cooling: Instead of an ice bath, allow the solution to cool slowly to room temperature on the benchtop, then transfer it to a refrigerator (4°C), and finally to a freezer (-20°C). Insulating the flask (e.g., in a Dewar with foam lid) can further slow the cooling process.[3]

      • Slower Anti-Solvent Addition: Add the anti-solvent dropwise, and ensure vigorous stirring to prevent localized areas of high supersaturation.

  • Cause: The crystallization temperature is below the melting point of the solvated solid (or eutectic temperature), leading to a metastable liquid phase.

    • Solution 1: Increase the Crystallization Temperature. Start the cooling or anti-solvent addition at a higher temperature. This reduces the degree of supersaturation at any given point.

    • Solution 2: Change the Solvent System. Select a solvent system where your compound's solubility is less sensitive to temperature changes. This will "flatten" the solubility curve.[12]

  • Cause: Lack of nucleation sites for crystal growth. The system remains in the metastable liquid state because the energy barrier to form a solid nucleus is too high.

    • Solution: Seeding. Introduce a small number of seed crystals into the solution just as it becomes saturated or slightly supersaturated. This provides a template for growth and bypasses the difficult primary nucleation step.[4][13] If you don't have seed crystals, try scratching the inside of the flask with a glass rod to create microscopic imperfections that can act as nucleation sites.

Troubleshooting Workflow for Oiling Out

G start Oiling Out Observed s1 Is the solution clear before oiling? start->s1 s2 Reduce rate of supersaturation generation (Slower cooling / Slower anti-solvent addition) s1->s2 Yes s8 Filter out solid impurities if present s1->s8 No (Cloudy/Particulates) s3 Did it work? s2->s3 s4 Try Seeding (Add seed crystals at saturation point) s3->s4 No s7 Success: Crystalline Product s3->s7 Yes s5 Did it work? s4->s5 s6 Change Solvent System (Screen for a less steep solubility curve) s5->s6 No s5->s7 Yes s6->s7 Success is likely s8->s2

Caption: A workflow for troubleshooting oiling out.

Problem: I'm getting an amorphous precipitate, not crystals.

Q: My product crashes out of solution as a fine powder with no crystalline features. What causes this and what should I do?

A: The formation of an amorphous precipitate is mechanistically similar to oiling out; it's the result of extremely rapid nucleation caused by a very high level of supersaturation. The molecules do not have sufficient time to arrange themselves into an ordered crystal lattice.

Causality & Solutions:

  • Cause: Extreme supersaturation. This often happens when a solution of your compound is "crashed out" by rapidly adding a large volume of a strong anti-solvent.

    • Solution: All the strategies for preventing oiling out apply here. The primary goal is to slow everything down. Use slower cooling, much slower anti-solvent addition, and operate at a higher temperature.

  • Cause: Impurities inhibiting crystal growth. Some impurities can adsorb to the surface of crystal nuclei and prevent their growth into larger, ordered crystals, leading to an amorphous solid.[11]

    • Solution: Improve the purity of your starting material via chromatography or another purification method before attempting crystallization.

  • Cause: The molecule itself is difficult to crystallize.

    • Solution 1: Slurry Conversion. If you have an amorphous solid, you can try to convert it to a crystalline form by slurrying. Suspend the amorphous powder in a solvent system in which it is only sparingly soluble. Stir the suspension for an extended period (hours to days) at a constant temperature. Over time, the amorphous solid will dissolve and re-precipitate as the more stable crystalline form.[4]

    • Solution 2: Form a Salt. If your pyrazole derivative has a basic nitrogen, you can form an acid addition salt (e.g., with HCl, H₂SO₄, or oxalic acid).[9][14] Salts often have very different (and better) crystallization properties than the neutral parent molecule due to the introduction of strong ionic interactions. After crystallization, the pure salt can be neutralized to recover the free pyrazole.

Problem: My crystals are impure.

Q: I've successfully grown crystals, but analysis (e.g., NMR, LC-MS) shows they are still contaminated with starting materials or by-products. How can I improve the purity?

A: Impurities can be incorporated onto the crystal surface (adsorption), trapped within the crystal as pockets of mother liquor (inclusions), or integrated into the crystal lattice itself (solid solution).[5][15]

Causality & Solutions:

  • Cause: Surface Adsorption. Impurities from the mother liquor adhere to the crystal surfaces and are not removed by simple filtration.

    • Solution: Thorough Washing. After filtering, wash the crystals on the filter with a small amount of cold, fresh crystallization solvent or anti-solvent. This will dissolve surface impurities without significantly dissolving your product.

  • Cause: Inclusions. Rapid crystal growth can trap pockets of impure mother liquor inside the crystal.

    • Solution: Slow Down Crystal Growth. Use the methods described previously (slower cooling, etc.) to ensure crystals grow slowly and perfectly, which allows impurities to be rejected from the growing crystal face.

  • Cause: Co-crystallization / Solid Solution. The impurity is structurally very similar to your product and gets incorporated directly into the crystal lattice. This is the most difficult scenario to resolve.

    • Solution 1: Recrystallization. Perform a second crystallization. The purity of the product should increase with each successive recrystallization.

    • Solution 2: Change the Solvent. A different solvent can alter the way the product and impurity pack, potentially excluding the impurity from the lattice. For example, a hydrogen-bonding solvent might interact differently with the impurity than an aromatic solvent.

    • Solution 3: Salt Formation. As mentioned before, forming a salt drastically changes the molecular interactions. The salt of your product may have a crystal lattice that cannot accommodate the neutral impurity, leading to excellent purification.[9][14]

Problem: I can't get single crystals suitable for X-ray diffraction.

Q: My material crystallizes, but only as a microcrystalline powder or as fine needles. How can I grow larger, single crystals for structural analysis?

A: Growing X-ray quality single crystals requires creating a state of minimal supersaturation and allowing for extremely slow crystal growth, often over several days or weeks, from a very small amount of material.[3]

Recommended Techniques:

  • Vapor Diffusion: This is one of the most effective methods for growing single crystals from milligram quantities.[3][10]

    • Principle: A solution of your compound in a relatively non-volatile "good" solvent is allowed to equilibrate via the vapor phase with a larger reservoir of a volatile "poor" solvent (anti-solvent). The anti-solvent slowly diffuses into the solution, gradually inducing crystallization.

    • Setup: Dissolve your compound (2-10 mg) in a good solvent (e.g., Toluene, THF, CH₂Cl₂) in a small, open vial. Place this inner vial inside a larger, sealed jar containing a few milliliters of a volatile anti-solvent (e.g., pentane, hexane, diethyl ether). Seal the jar and leave it undisturbed.

G cluster_0 Sealed Outer Vial inner_vial Inner Vial: Compound in 'Good' Solvent (e.g., Toluene) reservoir Reservoir: Volatile 'Poor' Solvent (Anti-Solvent) (e.g., Hexane) reservoir->inner_vial Vapor Diffusion

Caption: Setup for vapor diffusion crystallization.

  • Solvent Layering (Liquid-Liquid Diffusion):

    • Principle: A solution of your compound is carefully layered with a miscible anti-solvent of a different density. Crystallization occurs slowly at the interface as the solvents diffuse into one another.[10]

    • Setup: Dissolve your compound in a small amount of a dense solvent (e.g., CH₂Cl₂ or Chloroform) in a narrow tube (like an NMR tube). Carefully layer a less dense, miscible anti-solvent (e.g., hexane or ether) on top. Do not disturb the tube.

  • Slow Evaporation:

    • Principle: The simplest method. A solution of the compound is left in a vial that is loosely covered, allowing the solvent to evaporate over several days.[3]

    • Setup: Dissolve your compound in a single solvent or a solvent mixture. Cover the vial with a cap that has a small hole poked in it, or with parafilm with a few needle holes. The rate of evaporation can be controlled by the number and size of the holes.

Section 3: Key Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: In an appropriately sized flask, dissolve the crude pyrazole derivative in a minimum amount of a pre-selected hot solvent (e.g., isopropanol). Ensure all solid material is dissolved. If some particulates remain, they are likely insoluble impurities and should be removed by hot filtration.[10]

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop, undisturbed.

  • Further Cooling: Once at room temperature, transfer the flask to a refrigerator (~4 °C) for several hours, then to a freezer (-20 °C) to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Addition
  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., acetone) in which it is highly soluble at room temperature.[7]

  • Anti-Solvent Addition: With constant stirring, slowly add a miscible "anti-solvent" (e.g., water) in which the compound is poorly soluble. Add the anti-solvent dropwise until the solution becomes slightly and persistently turbid (cloudy). This is the point of saturation.

  • Induce Crystallization: If crystals do not form, add another drop or two of anti-solvent. If necessary, add a small seed crystal or scratch the inside of the flask.

  • Maturation: Allow the mixture to stand, with or without slow stirring, for a period to allow for complete crystallization. Cooling the mixture in an ice bath can increase the yield.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol, using a mixture of the good solvent and anti-solvent for the washing step.

References

  • Styrylpyrazoles: Properties, Synthesis and Transformations. (2020). National Institutes of Health (NIH). [Link]

  • Method for purifying pyrazoles. (2011).
  • Guide for crystallization. University of Florida. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2015). National Institutes of Health (NIH). [Link]

  • Crystal Growing Tips. (2015). University of Florida. [Link]

  • Process for the purification of pyrazoles. (2009).
  • Inorganic Chemistry Journal. ACS Publications. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Springer. [Link]

  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. National Institutes of Health (NIH). [Link]

  • Synthetic pathway for solvent-free preparations of pyrazole derivatives. ResearchGate. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]

  • Experimental investigation and prediction of oiling out during crystallization process. (2009). ResearchGate. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. (2018). ResearchGate. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). ResearchGate. [Link]

  • Synthesis of pyrazol-4-ols. Canadian Science Publishing. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2015). ResearchGate. [Link]

  • Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation. University of Strathclyde. [Link]

  • A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes. Dalton Transactions. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Institutes of Health (NIH). [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. National Institutes of Health (NIH). [Link]

  • How to get solid 4-Br pyrazolate from oily liquid?. (2017). ResearchGate. [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Acnon Pharma. [Link]

  • Vapor diffusion crystallization techniques. a Hanging drop and b... (2018). ResearchGate. [Link]

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. (2024). National Institutes of Health (NIH). [Link]

  • Insights into crystallization pathways. Monash University. [Link]

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. (2022). Reddit. [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]

Sources

Technical Support Center: Addressing Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide in-depth, practical solutions to one of the most common challenges in the synthesis of unsymmetrical pyrazoles: controlling regioselectivity. As Senior Application Scientists, we understand that obtaining a single, desired isomer is often critical for the efficacy and safety of new chemical entities. This resource combines mechanistic insights with field-proven troubleshooting strategies to help you navigate these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?

A1: In the synthesis of unsymmetrical pyrazoles, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1] This typically arises when a non-symmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, presenting two possible pathways for cyclization.[1][2] The formation of a specific regioisomer is of paramount importance because different isomers can exhibit vastly different biological activities, pharmacological properties, and toxicological profiles.[1] Therefore, controlling the regioselectivity of the reaction to yield a single, desired isomer is a primary objective in drug discovery and materials science.[1]

Q2: What are the key factors that dictate the regiochemical outcome of the Knorr pyrazole synthesis?

A2: The Knorr pyrazole synthesis, a cornerstone method for pyrazole formation, is a classic example where regioselectivity is a major consideration.[2][3][4] The regiochemical outcome is governed by a delicate interplay of several factors:[3][5]

  • Electronic Effects: The inherent electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine are crucial. Electron-withdrawing groups on the dicarbonyl reactant increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for the initial nucleophilic attack by the hydrazine.[1][5][6]

  • Steric Hindrance: The size of the substituents on both reactants plays a significant role. Bulky groups can physically obstruct the approach of the hydrazine's nucleophilic nitrogen, thereby favoring attack at the less sterically hindered carbonyl group.[1][3][5][6]

  • Reaction pH: The acidity or basicity of the reaction medium can dramatically influence the regioselectivity.[1][3][6] Under acidic conditions, the hydrazine can be protonated, which alters the relative nucleophilicity of its two nitrogen atoms and can change the initial site of attack on the dicarbonyl compound.[1][5]

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can have a profound impact on the regioisomeric ratio.[3][6] For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly enhance the formation of a single regioisomer.[1][7]

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the final ratio of the regioisomeric products.[6]

Troubleshooting Guide: My reaction is producing a mixture of regioisomers. What can I do?

This is a common and often frustrating issue. The following troubleshooting workflow provides a systematic approach to diagnosing and solving the problem.

Workflow for Troubleshooting Poor Regioselectivity

G start Problem: Mixture of Regioisomers check_conditions Analyze Current Conditions: - pH - Solvent - Temperature - Reactant Stoichiometry start->check_conditions modify_ph Modify pH: - Acidic (e.g., AcOH) - Basic (e.g., NaOEt) - Neutral check_conditions->modify_ph Is pH a likely factor? change_solvent Change Solvent: - Protic (EtOH, MeOH) - Aprotic (DMF, DMAc) - Fluorinated (TFE, HFIP) check_conditions->change_solvent Is solvent polarity critical? vary_temp Vary Temperature: - Lower for kinetic control - Higher for thermodynamic control check_conditions->vary_temp Kinetic vs. Thermodynamic? adjust_stoichiometry Adjust Reactant Ratio: - Vary diketone:hydrazine ratio check_conditions->adjust_stoichiometry Complex kinetics? analysis Analyze Isomer Ratio: - NMR Spectroscopy - GC-MS / LC-MS modify_ph->analysis change_solvent->analysis vary_temp->analysis adjust_stoichiometry->analysis separation Post-Synthesis Separation chromatography Column Chromatography: - Silica Gel or Alumina - Normal or Reverse Phase separation->chromatography crystallization Fractional Crystallization: - Test various solvent systems separation->crystallization derivatization Derivatization: - Introduce a group for easier separation, then remove it separation->derivatization success Desired Regioisomer Obtained chromatography->success crystallization->success derivatization->success analysis->separation Unacceptable Ratio analysis->success Acceptable Ratio

Caption: A decision-making workflow for troubleshooting and optimizing the regioselectivity of pyrazole synthesis.

In-Depth Troubleshooting Protocols

Issue 1: My NMR spectrum shows two sets of peaks for my pyrazole product.
  • Symptom: The ¹H and ¹³C NMR spectra display duplicate signals, indicating the presence of more than one isomer. TLC analysis also shows multiple spots with close Rf values.

  • Diagnosis: This is the classic signature of a regioisomeric mixture.

  • Solutions:

    • Reaction Condition Optimization (Refer to Workflow Diagram):

      • Solvent Screening: This is often the most impactful variable. As a first step, consider switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE).[7] TFE can significantly alter the reaction pathway, often favoring one regioisomer.[7][8] Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have also been shown to improve regioselectivity, particularly with aryl hydrazines.[2][9]

      • pH Adjustment: The protonation state of the hydrazine is critical. If your reaction is run under neutral conditions, try adding a catalytic amount of acetic acid. Conversely, if you are using acidic conditions, a switch to basic or neutral conditions may reverse or improve the selectivity.[1][5]

    • Post-Synthesis Separation: If optimizing reaction conditions does not yield a single isomer, separation is necessary.

      • Silica Gel Column Chromatography: This is the most common method for separating pyrazole regioisomers.[1][10][11]

        • Protocol:

          • TLC Analysis: First, identify a solvent system (e.g., hexanes/ethyl acetate) that provides the best possible separation of the spots on a TLC plate.

          • Column Packing: Pack a column with silica gel (230-400 mesh) as a slurry in your chosen eluent.

          • Sample Loading: For optimal separation, use the "dry loading" method. Dissolve your crude mixture in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

          • Elution: Elute the column with your chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify and combine those containing the pure, separated isomers.[10]

Issue 2: I can't definitively assign the structure of my major regioisomer.
  • Symptom: You have isolated a major product but are unsure of the substituent positions on the pyrazole ring.

  • Diagnosis: Structural elucidation is required to confirm the regiochemistry.

  • Solutions:

    • Advanced NMR Spectroscopy:

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can confirm the spatial proximity of protons. For example, an NOE correlation between a proton on a substituent at the N1 position and a proton at the C5 position can definitively establish the regiochemistry.

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is invaluable for assigning the C3 and C5 carbons based on their connectivity to known protons.[12]

    • Solid-State NMR (CP/MAS): In the solid state, molecular motion is restricted, and typically only one tautomer is present.[12][13] Comparing the solid-state ¹³C NMR spectrum to the solution-state spectrum can help identify the major tautomer and aid in the assignment of C3 and C5 signals.[12][13]

Data Summary: Impact of Reaction Conditions on Regioselectivity

The following table summarizes experimental data from the literature, illustrating the powerful effect of solvent choice on the regioisomeric ratio in a representative Knorr-type pyrazole synthesis.

1,3-Diketone Substituent (R¹)HydrazineSolventRegioisomeric Ratio (A:B)Reference
PhenylMethylhydrazineEthanol55:45[8]
PhenylMethylhydrazineTFE89:11[8]
PhenylMethylhydrazineHFIP97:3[8]
2-FurylPhenylhydrazineEthanol65:35[8]
2-FurylPhenylhydrazineTFE95:5[8]
2-FurylPhenylhydrazineHFIP>99:1[8]

Regioisomer A corresponds to the 5-aryl/furyl pyrazole, while B is the 3-aryl/furyl pyrazole. TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol.

Mechanistic Insight: The Role of Solvent

The choice of solvent can dramatically influence which carbonyl group of the 1,3-dicarbonyl is attacked first. This is often the regioselectivity-determining step.

G cluster_0 Reaction Pathway cluster_1 Influencing Factors reactants Unsymmetrical 1,3-Diketone + Substituted Hydrazine intermediate_A Intermediate A (Attack at Carbonyl 1) reactants->intermediate_A Pathway 1 intermediate_B Intermediate B (Attack at Carbonyl 2) reactants->intermediate_B Pathway 2 product_A Regioisomer A intermediate_A->product_A Cyclization product_B Regioisomer B intermediate_B->product_B Cyclization solvent Solvent Choice (e.g., EtOH vs. TFE) solvent->reactants Influences pathway selection ph pH (Acidic vs. Basic) ph->reactants Alters hydrazine nucleophilicity sterics Steric Hindrance sterics->reactants Dictates site of attack

Caption: Factors influencing the initial nucleophilic attack, which dictates the final regioisomeric outcome.

References

  • Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis. Benchchem.
  • Column chromatography conditions for separating pyrazole isomers. Benchchem.
  • Katritzky AR, Wang M, Zhang S, Voronkov MV, Steel PJ. Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. ACS Publications.
  • Preparation, separation and characterisation of two pyrazolic regioisomers of high purity.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. 2022.
  • Lei J, Ding Y, Tang DY, Li HY, Xu ZG, Chen ZZ. Efficient Synthesis of Pyrazoles by pH Dependent Isomerization of Enaminodiones. Asian Journal of Organic Chemistry. 2023;12(2).
  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem.
  • regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. 2023.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Deng X, Mani NS. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC. 2025.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. 2019.
  • da Silva JG, de Oliveira SV, Lanza JS, de C. F. de Souza Roma, Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. 2023.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. ACS Publications.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC - NIH.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N -Arylhydrazones and Nitroolefins. Request PDF. ResearchGate. 2025.
  • Troubleshooting common issues in pyrazole synthesis. Benchchem.
  • Technical Support Center: Spectroscopic Analysis of Pyrazoles. Benchchem.
  • The 1H NMR spectrum of pyrazole in a nematic phase. Semantic Scholar.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • The 1H NMR spectrum of pyrazole in a nematic phase.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. 2022.
  • Regioselectivity of pyrazole bromination : r/chemhelp. Reddit. 2022.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. 2025.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH.
  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing).
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
  • Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. Benchchem.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. 2023.

Sources

stability testing of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound.

Introduction

1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is a molecule of interest in pharmaceutical research. Understanding its stability under various environmental conditions is a critical aspect of drug development.[1] Stability testing provides crucial information on how the quality of a drug substance changes over time due to factors like temperature, humidity, and light.[2][3] This data is essential for determining the compound's shelf life, establishing appropriate storage conditions, and ensuring regulatory compliance.[1]

This guide will walk you through potential stability issues and provide structured methodologies for conducting robust stability studies in line with international guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for this molecule?

A1: Based on the structure, which includes a pyrazole ring, a carboxylic acid, and a bromobenzyl group, the primary anticipated degradation pathways are:

  • Hydrolysis: The carboxylic acid group can potentially undergo esterification in the presence of alcohols, or the amide bond in a formulated product could be susceptible to hydrolysis. While the pyrazole ring itself is generally stable, extreme pH and high temperatures can promote hydrolytic degradation.[4][5]

  • Oxidation: The pyrazole ring can be susceptible to oxidation, potentially leading to the formation of hydroxypyrazole derivatives or ring-opening products.[6][7][8] The benzylic position could also be a site for oxidative degradation.

  • Photodegradation: Aromatic systems and compounds with heteroatoms, like this one, can be sensitive to light, leading to the formation of photolytic degradation products.[9][10] The carbon-bromine bond can also be susceptible to photolytic cleavage.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group is a potential degradation pathway.

Q2: I'm observing a loss of potency in my sample stored under ambient conditions. What could be the cause?

A2: A loss of potency under ambient conditions suggests potential instability. Here are the likely culprits and how to investigate them:

  • Moisture Absorption (Hygroscopicity): The carboxylic acid group can make the compound hygroscopic. Absorbed moisture can accelerate hydrolytic degradation.

    • Troubleshooting: Store the compound in a desiccator with a suitable drying agent. Perform Karl Fischer titration to determine the water content of your sample.

  • Oxidation: Exposure to air can lead to oxidative degradation.

    • Troubleshooting: Store the compound under an inert atmosphere (e.g., nitrogen or argon). Include an antioxidant in your formulation if applicable.

  • Light Exposure: Even ambient laboratory light can cause photodegradation over time.

    • Troubleshooting: Store the sample in an amber vial or protect it from light by wrapping the container in aluminum foil. Conduct a confirmatory photostability study as per ICH Q1B guidelines.[9][11][12]

Q3: My HPLC analysis shows several new, small peaks after a short-term stability study. How do I identify them?

A3: The appearance of new peaks indicates the formation of degradation products. A systematic approach is needed for their identification:

  • Forced Degradation Studies: Intentionally degrading the compound under controlled stress conditions (acid, base, oxidation, heat, light) can help generate the degradants in sufficient quantities for characterization.[13][14][15] This process helps to establish the degradation pathways.[13][16]

  • LC-MS/MS Analysis: Liquid Chromatography coupled with tandem Mass Spectrometry is a powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) and fragmentation pattern of the new peaks can provide structural information about the degradation products.

  • NMR Spectroscopy: If a significant degradant can be isolated (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural elucidation.

Troubleshooting Guides

Problem 1: Inconsistent Results in Thermal Stability Studies

Symptom: High variability in degradation levels across different batches or even within the same batch tested at different times.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Non-Uniform Heat Distribution The stability chamber may have "hot spots" leading to inconsistent thermal stress on the samples.1. Map the temperature distribution within your stability chamber. 2. Place samples in a validated, uniform temperature zone.
Inconsistent Sample Preparation Variations in sample weight, solvent, or container can affect degradation rates.1. Use a precise analytical balance for weighing samples. 2. Use the same lot of solvent for all samples. 3. Ensure consistent container type and closure.
Hygroscopicity If the study is not conducted under controlled humidity, moisture uptake can vary and influence degradation.1. Control and monitor the relative humidity (RH) in the stability chamber as per ICH Q1A guidelines.[2] 2. Consider pre-drying the sample if it's known to be hygroscopic.
Problem 2: Unexpected Color Change During Photostability Testing

Symptom: The sample, either in solid or solution form, develops a yellow or brownish tint after exposure to light.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Formation of Chromophoric Degradants Photodegradation can lead to the formation of new chemical entities with chromophores that absorb in the visible region.1. Analyze the sample using a stability-indicating HPLC method with a photodiode array (PDA) detector to observe the UV-Vis spectra of the new peaks. 2. Correlate the appearance of specific peaks with the color change.
Oxidation Light can catalyze oxidative reactions, leading to colored byproducts.1. Repeat the photostability study with the sample blanketed under an inert gas like nitrogen. 2. If the color change is prevented or reduced, oxidation is a likely contributor.
Interaction with Container The sample might be reacting with the container material upon light exposure.1. Test the sample in different types of containers (e.g., borosilicate glass vs. quartz). 2. Run a blank with an empty container to rule out changes in the container itself.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a systematic approach to investigating the stability of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid under various stress conditions.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[13][17]

Methodology:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation (Solid State): 80°C for 48 hours.

    • Thermal Degradation (Solution): 60°C for 24 hours.

    • Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[11]

  • Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed), by a suitable stability-indicating HPLC method.

    • The target degradation is between 5-20%.[16] If degradation is minimal, increase the stress level (temperature, time, or reagent concentration). If degradation is excessive, reduce the stress.

    • Use a PDA detector to check for peak purity and to obtain UV spectra of the parent compound and any degradation products.

    • Utilize LC-MS to obtain mass information on the degradation products.

Visualization of Experimental Workflow

Caption: Forced degradation experimental workflow.

Summary of Stability Data (Hypothetical)

The following table summarizes potential stability data for 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid under ICH recommended long-term storage conditions.

Storage Condition Time Point Assay (%) Total Impurities (%) Appearance
25°C / 60% RH0 Months100.00.1White Powder
3 Months99.80.3White Powder
6 Months99.50.6White Powder
12 Months99.11.0White Powder
40°C / 75% RH0 Months100.00.1White Powder
3 Months98.51.6Off-white Powder
6 Months97.22.9Slightly Yellow Powder

Concluding Remarks

A thorough understanding of the stability of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is paramount for its successful development as a pharmaceutical agent. This guide provides a framework for identifying potential stability issues and for conducting systematic investigations. By following these guidelines and employing a logical, data-driven approach, researchers can ensure the quality, safety, and efficacy of their drug substance.

References

  • USP Hydrolytic Stability Testing - Testing Laboratory. (n.d.).
  • ICH Q1B Photostability Testing - Testing Laboratory. (n.d.).
  • Dolzonek, J., et al. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Chemosphere, 236, 124236. doi: 10.1016/j.chemosphere.2019.06.206.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
  • ICH. (n.d.). Quality Guidelines.
  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products.
  • PharmaGrowthHub. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube.
  • FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products.
  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
  • helago-sk.sk. (n.d.). STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS.
  • Rudenko, A. V., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(15), 4583.
  • Feierberg, I., & Gee, P. (1984). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Journal of Pharmacology and Experimental Therapeutics, 231(1), 87-91.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview.
  • Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview.
  • MedCrave online. (2016). Forced Degradation Studies.
  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
  • Chemistry with Caroline. (2022, April 19).
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ResolveMass Laboratories. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent.
  • Fayed, E. A., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 10(1), 1-15.
  • de Araújo, M. L., et al. (2021). The effect of additives (pyrazine, pyrazole and their derivatives) in the oxidation of 2-butanol with FeCl3‒H2O2 in aqueous solutions.
  • JoVE. (2023). Video: Acidity and Basicity of Carboxylic Acid Derivatives.
  • Khan Academy. (n.d.). Carboxylic acids and derivatives.
  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides.
  • BYJU'S. (2020). Test for Carboxyl Group.
  • Santa Cruz Biotechnology. (n.d.). 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid.
  • Lyalin, B. V., et al. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Russian Journal of Electrochemistry, 46(2), 123-129.
  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Future Medicinal Chemistry, 5(11), 1373-1393.
  • PubChem. (n.d.). Pyrazole-4-carboxylic acid.
  • Claramunt, R. M., et al. (2007). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Crystal Growth & Design, 7(12), 2534-2542.
  • Sreeletha, S., & George, G. (2018). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. International Journal of Research in Pharmaceutical Sciences, 9(4), 1253-1257.
  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • Xia, Y., et al. (2008). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1998.
  • Frézard, F., et al. (2010). Synthesis and antileishmanial activity of new 1-aryl-1H-pyrazole-4-carboximidamides derivatives. European Journal of Medicinal Chemistry, 45(9), 4448-4453.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid: HPLC and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for determining the purity of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, a key intermediate in the synthesis of various therapeutic agents. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, contextualize its performance against viable alternatives like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and provide the experimental rationale to empower you in your analytical strategy.

The Critical Role of Purity Analysis

1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is a precursor in the synthesis of numerous compounds with potential biological activity.[1] Impurities, which can arise from starting materials, intermediates, by-products, or degradation products, can impact the compound's stability, toxicity, and pharmacological profile.[][3] Therefore, a validated, sensitive, and specific analytical method is not merely a quality control check but a fundamental component of drug discovery and development, mandated by regulatory bodies worldwide.[4][5][6]

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis for its versatility, robustness, and ability to separate a wide range of non-volatile and thermally stable compounds.[7] For a polar compound like 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, RP-HPLC is an ideal starting point.[8]

The "Why" Behind the Method: Causality in Experimental Choices

The selection of each HPLC parameter is a deliberate choice aimed at achieving optimal separation and detection of the main compound from any potential impurities.

  • Column: An Eclipse XDB C18 column (150mm x 4.6mm, 5µm) is a suitable choice.[8][9] The C18 stationary phase provides the necessary hydrophobicity to retain the analyte, while the end-capping on the XDB series minimizes peak tailing for acidic compounds, a common issue that can mask small impurity peaks.

  • Mobile Phase: A gradient elution with a mixture of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and Acetonitrile (ACN) (Solvent B) is recommended. The TFA acts as an ion-pairing agent, sharpening the peak of the carboxylic acid by suppressing its ionization.[10] Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution, starting with a higher proportion of aqueous phase and gradually increasing the organic phase, ensures that both polar and non-polar impurities are effectively eluted and separated.

  • Detection: UV detection at a wavelength of approximately 254 nm is appropriate, as the benzene and pyrazole rings in the molecule are expected to have strong absorbance in this region. A photodiode array (PDA) detector is highly recommended to assess peak purity and to develop a more specific method by identifying the optimal wavelength for all components.[10]

Experimental Workflow: A Self-Validating System

A robust analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][11]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2 R1) Sample Dissolve Sample in Diluent Injection Inject into HPLC System Sample->Injection Standard Prepare Reference Standard Solution Standard->Injection Spiked Prepare Spiked Sample (Accuracy) Spiked->Injection Separation C18 Column Separation Injection->Separation Detection PDA Detection Separation->Detection Specificity Specificity / Peak Purity Detection->Specificity Linearity Linearity & Range Detection->Linearity Accuracy Accuracy / Recovery Detection->Accuracy Precision Precision (Repeatability & Intermediate) Detection->Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ Robustness Robustness Detection->Robustness

Caption: HPLC Purity Analysis and Validation Workflow.

Detailed HPLC Protocol
ParameterConditionRationale
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)Good retention for moderately polar compounds and reduced peak tailing for acids.[8][9]
Mobile Phase A 0.1% Trifluoroacetic Acid in WaterSuppresses ionization of the carboxylic acid, leading to sharper peaks.[10]
Mobile Phase B Acetonitrile (ACN)Good elution strength and UV transparency.
Gradient 0-20 min: 30-90% B; 20-25 min: 90% B; 25-30 min: 30% BEnsures elution of a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.[9]
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 10 µLA small volume minimizes band broadening.
Detection PDA Detector, 254 nmAllows for peak purity analysis and detection of chromophoric compounds.[10]
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.Ensures complete dissolution and compatibility with the mobile phase.

Comparative Analysis: HPLC vs. Alternative Methodologies

While HPLC is a powerful tool, other techniques offer distinct advantages, particularly in terms of speed, sensitivity, and specificity.[12]

Method_Comparison cluster_main Purity Analysis of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid cluster_attributes Performance Attributes HPLC HPLC-UV/PDA Speed Speed HPLC->Speed Good Sensitivity Sensitivity HPLC->Sensitivity Good Specificity Specificity HPLC->Specificity Moderate (UV) Cost Cost-Effectiveness HPLC->Cost High Volatility Analyte Volatility HPLC->Volatility Non-Volatile UPLC_MS UPLC-MS UPLC_MS->Speed Excellent UPLC_MS->Sensitivity Excellent UPLC_MS->Specificity Excellent (MS) UPLC_MS->Cost Moderate UPLC_MS->Volatility Non-Volatile GC_MS GC-MS GC_MS->Speed Good GC_MS->Sensitivity Excellent GC_MS->Specificity Excellent (MS) GC_MS->Cost High GC_MS->Volatility Volatile / Derivatizable

Caption: Comparison of Analytical Techniques.

Alternative 1: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC is a significant advancement over HPLC, utilizing columns with sub-2 µm particles.[13][14] This results in faster analysis times, improved resolution, and higher sensitivity.[15][16]

  • Advantages over HPLC:

    • Speed and Throughput: Analysis times can be reduced by a factor of up to nine compared to traditional HPLC.[14] This is invaluable in high-throughput screening environments.

    • Enhanced Resolution and Sensitivity: The smaller particle size leads to sharper, narrower peaks, which improves the separation of closely eluting impurities and increases the signal-to-noise ratio.[13][16]

    • Mass Spectrometry Detection: Coupling UPLC with a mass spectrometer provides molecular weight information, offering a much higher degree of specificity than UV detection.[17] This allows for the tentative identification of unknown impurities without the need for reference standards.[3]

  • Considerations:

    • Higher Cost: UPLC systems and the associated columns are more expensive than their HPLC counterparts.

    • System Demands: The high backpressure generated requires a specialized pumping system.

Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[12] For a carboxylic acid like our target compound, derivatization is typically required to increase its volatility.

  • Advantages over HPLC:

    • Superior Separation Efficiency: Capillary GC columns offer significantly higher separation efficiency than HPLC columns, allowing for the resolution of complex mixtures of impurities.

    • Definitive Identification: The mass spectra generated by electron ionization (EI) are highly reproducible and can be compared against extensive libraries for confident impurity identification.[18]

  • Considerations:

    • Derivatization Requirement: The need to derivatize the carboxylic acid adds an extra step to the sample preparation, which can introduce variability. Silylation is a common derivatization strategy for carboxylic acids.

    • Analyte Stability: The compound must be thermally stable and not degrade in the heated injector or column.

Performance Comparison Summary

FeatureRP-HPLC-PDAUPLC-MSGC-MS (with Derivatization)
Principle Liquid-solid partitioningLiquid-solid partitioningGas-solid partitioning
Speed ModerateVery FastFast
Resolution GoodExcellentExcellent
Sensitivity GoodExcellentExcellent
Specificity Moderate (based on retention time and UV spectrum)High (based on retention time and mass-to-charge ratio)Very High (based on retention time and fragmentation pattern)
Sample Throughput ModerateHighModerate
Cost LowerHigherModerate
Primary Application Routine QC, purity assays for non-volatile compounds.[7]High-throughput screening, impurity profiling, and identification.[13][15]Analysis of volatile impurities, residual solvents, and thermally stable compounds.[][12]

Conclusion: Selecting the Right Tool for the Job

For routine quality control and purity determination of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, a well-validated RP-HPLC-PDA method offers a robust, reliable, and cost-effective solution. It provides the necessary performance to ensure product quality for its intended use.

When deeper investigation is required, such as in impurity profiling, stability studies, or for troubleshooting synthetic pathways, UPLC-MS is the superior choice. Its speed, sensitivity, and the structural information provided by the mass spectrometer offer invaluable insights that can accelerate drug development.[17]

GC-MS becomes a relevant option if volatile impurities or specific, thermally stable related substances are of concern. However, the additional sample preparation step of derivatization makes it less straightforward for routine analysis of the primary compound.

Ultimately, the choice of analytical technique should be guided by the specific requirements of the analysis, the stage of drug development, and the resources available. By understanding the principles and comparative advantages of each method, researchers can make informed decisions to ensure the quality and integrity of their compounds.

References

  • Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Sivagam, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar.
  • (2023). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized....
  • (n.d.). A Review on Comparative study of HPLC and UPLC. RJPT.
  • (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation.... ResearchGate.
  • (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC.
  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?.
  • Arborpharmchem. (2024). API Intermediates Production Purity.
  • AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained.
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
  • BOC Sciences. (n.d.). Impurity Profiling in APIs.
  • Agilent Technologies, Inc. (2019). Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software.
  • W.R. Grace. (2025). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients.
  • (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification.... NIH.
  • (n.d.). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity.
  • (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-(5-methoxy-1H-indol-3-yl)- - Optional[MS (GC)] - Spectrum.
  • (2020). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. NIH.
  • Santa Cruz Biotechnology. (n.d.). 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid.
  • (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. AFINITICA.
  • National Institutes of Health. (n.d.). Pyrazole-4-carboxylic acid. PubChem.
  • National Institutes of Health. (n.d.). 1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. PubChem.
  • (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar.
  • (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates....
  • (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.... ResearchGate.
  • National Institutes of Health. (n.d.). CID 66846971. PubChem.
  • (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation.... NIH.
  • (2014). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. PMC - NIH.
  • (n.d.). 1-(4-bromophenyl)-1h-pyrazole-4-carboxylic acid (C10H7BrN2O2). PubChemLite.
  • Sigma-Aldrich. (n.d.). 1H-pyrazole-4-carboxylic acid.

Sources

A Senior Application Scientist's Guide to the Biological Activity of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the biological activity of pyrazole derivatives is not solely dictated by the substituents appended to the ring, but also by their precise arrangement. This guide provides an in-depth comparison of the biological activities of pyrazole isomers, offering experimental data and detailed protocols to illuminate the critical role of isomeric configuration in drug design and development.

The Significance of Isomerism in Pyrazole Scaffolds

The pyrazole ring can be substituted at various positions, leading to a range of isomers, most notably positional isomers. The arrangement of substituents on the pyrazole core dramatically influences the molecule's steric and electronic properties, which in turn dictates its interaction with biological targets such as enzymes and receptors. This guide will delve into the comparative biological activities of these isomers, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions.

Kinase Inhibition: A Tale of Two Isomers

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[3] Pyrazole-based compounds have emerged as potent kinase inhibitors, with several approved drugs featuring this scaffold.[4] The positioning of substituents on the pyrazole ring can profoundly impact both the potency and selectivity of these inhibitors.

Comparative Analysis of Pyrazole Isomers as Kinase Inhibitors

A compelling example of the impact of isomerism is seen in the development of ASK1 kinase inhibitors for neurodegenerative diseases. Initial studies identified a lead compound which was optimized by replacing a hydrophobic phenyl ring with a more polar pyrazole ring. Further investigation into the positional isomers of the resulting compound revealed a significant difference in cellular activity. While one isomer showed moderate activity, its positional counterpart demonstrated superior potency in a cell-based assay, highlighting the critical role of substituent placement for optimal target engagement.[5]

Similarly, in the development of inhibitors for PEX14, a protein involved in trypanosomal infections, the position of the substituent on the pyrazole ring was found to be critical for binding. The N-1 regioisomer displayed significant inhibitory activity, whereas the N-2 regioisomer was only modestly active, a finding that was crucial in guiding the subsequent optimization of these compounds as potential trypanocidal agents.[1]

Table 1: Comparison of Kinase Inhibitory Activity of Pyrazole Positional Isomers

Compound/IsomerTarget KinaseIC50 (nM)Key FindingReference
ASK1 Inhibitor Isomer CASK12920-fold increase in potency over lead compound.[5]
ASK1 Inhibitor Isomer DASK16.8 (cell IC50)Superior cellular activity compared to isomer C.[5]
PEX14 Inhibitor (N-1)PEX14ActiveShowed significant binding and inhibitory activity.[1]
PEX14 Inhibitor (N-2)PEX14Modestly ActiveDid not bind to the target protein effectively.[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a generalized method for determining the in vitro potency of a pyrazole isomer against a purified kinase enzyme, such as Aurora Kinase or VEGFR-2, using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant kinase (e.g., Aurora A, VEGFR-2)

  • Kinase substrate (e.g., Kemptide for Aurora A)

  • ATP

  • Kinase assay buffer

  • Test pyrazole isomers dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at the desired concentrations. Prepare serial dilutions of the pyrazole isomers in DMSO.

  • Reaction Setup: Add the pyrazole isomer solutions to the wells of the assay plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate Reaction: Add the kinase and substrate/ATP mixture to the wells to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a specified period (e.g., 45-60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[6][7][8]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_reagents Prepare Kinase, Substrate, ATP & Pyrazole Isomers prep_plate Add Pyrazole Isomers to Plate prep_reagents->prep_plate initiate Add Kinase & Substrate/ATP prep_plate->initiate incubate Incubate at 30°C initiate->incubate add_reagent Add Luminescence Reagent incubate->add_reagent read Read Luminescence add_reagent->read analyze Calculate IC50 read->analyze

Kinase Inhibition Assay Workflow

Anticancer Activity: The Impact of Isomeric Variation on Cytotoxicity

The anticancer potential of pyrazole derivatives is well-documented, with many compounds exhibiting potent cytotoxicity against various cancer cell lines.[1][9] The spatial arrangement of substituents in pyrazole isomers can significantly influence their ability to induce cell death.

Comparative Cytotoxicity of Pyrazole Isomers

Structure-activity relationship (SAR) studies have demonstrated that the positioning of substituents on the pyrazole ring is a key determinant of anticancer efficacy. For instance, in a series of pyrazole derivatives designed as anticancer agents, the substitution pattern on the phenyl rings attached to the pyrazole core was found to be critical for their cytotoxic activity. While specific comparative data for a single pair of isomers is often embedded within larger SAR studies, the collective evidence strongly suggests that even minor changes in substituent placement can lead to significant differences in antiproliferative effects.[1][9]

Table 2: Representative Anticancer Activity of Substituted Pyrazoles

Compound ClassCell LineIC50 (µM)Key FindingReference
Pyrazole Benzamide DerivativesHCT-1167.74 - 82.49Exhibited significant antiproliferative efficacy.[10]
Pyrazole Dihydro Triazinone DerivativesMCF-74.98 - 92.62Showed remarkable cytotoxic activities.[10]
Benzimidazole Linked PyrazolesA549, HeLa, MCF-75.8 - 9.8The 4-bromophenyl substituted pyrazole was most active.[10]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole isomers to be tested

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole isomers for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[3][11][12][13]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

G cluster_setup Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Pyrazole Isomers seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate % Viability & IC50 read_absorbance->calculate_ic50 G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Result Determination prep_inoculum Prepare Standardized Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Serial Dilution of Pyrazole Isomers serial_dilution->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Visually Inspect for Growth incubate->read_mic determine_mic Determine MIC read_mic->determine_mic

MIC Determination Workflow

Conclusion

The evidence presented in this guide underscores the profound impact of isomerism on the biological activity of pyrazole derivatives. The subtle yet significant differences in the spatial arrangement of substituents can dramatically alter a compound's potency and selectivity across a range of therapeutic targets, including protein kinases, cancer cells, and microbial pathogens. For medicinal chemists and drug development professionals, a thorough understanding of the structure-activity relationships of pyrazole isomers is not merely an academic exercise but a critical component of rational drug design. The experimental protocols provided herein offer a practical framework for the comparative evaluation of novel pyrazole isomers, facilitating the identification of promising lead candidates for further development. As the quest for more effective and selective therapeutics continues, the careful consideration of isomeric variations within privileged scaffolds like pyrazole will undoubtedly remain a key strategy for success.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). In Google Books.
  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. (2025). BenchChem.
  • Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. doi:10.1016/j.xpro.2023.102512.
  • Application Notes and Protocols: Synthesis and Evaluation of Aurora Kinase Inhibitors. (2025). BenchChem.
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). Journal of Medicinal Chemistry.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • Efficient Regiocontrolled Synthesis and Antimicrobial Activity of Pyrazoles. (2007). Journal of the Brazilian Chemical Society.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences.
  • Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. (2025). BenchChem.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).
  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US).
  • AURORA C Kinase Assay Protocol. (n.d.). Promega Corporation.
  • MTT Cell Proliferation Assay. (n.d.). ATCC.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Pharmaceuticals.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health.
  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications.
  • ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2025). ResearchGate.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
  • Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library.
  • Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. (2025). BenchChem.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). National Institutes of Health.
  • Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052. (2025). BenchChem.
  • Aurora A Kinase Assay. (n.d.). Promega Corporation.
  • Computational Studies and Biological Evaluation on Synthesized Lead 1,3- diphenyl-4,5-dihydro-1H-pyrazole Moiety as Anti-Infective Agents. (2022). Bentham Science Publishers.
  • New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (n.d.). National Institutes of Health.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry. Pyrazole-based compounds are foundational in numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2][3] This document delves into the nuanced relationship between chemical structure and biological function for this specific class of pyrazoles, offering experimental insights and comparative data to guide future drug discovery and optimization efforts.

The Pyrazole Core: A Privileged Scaffold in Drug Design

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in medicinal chemistry.[4] Its unique electronic properties and ability to participate in various non-covalent interactions (such as hydrogen bonding and π-stacking) make it an ideal core for designing targeted therapeutic agents. Derivatives of pyrazole carboxylic acids, in particular, have demonstrated significant potential as enzyme inhibitors and modulators of biological pathways.[1][2] This guide focuses on derivatives featuring a 4-bromobenzyl group at the N1 position and a carboxylic acid at the C4 position, exploring how modifications to this core structure influence biological outcomes.

Synthetic Strategies: Building the Pyrazole Framework

The synthesis of 1,4-disubstituted pyrazole-4-carboxylic acid derivatives typically involves a multi-step sequence, often culminating in a cyclocondensation reaction. A common and effective strategy is the reaction between a hydrazine derivative and a β-dicarbonyl compound or its synthetic equivalent.[5]

A general pathway to the target scaffold begins with the formation of a substituted hydrazone, which then undergoes cyclization and formylation, often via a Vilsmeier-Haack reaction, to yield a pyrazole-4-carbaldehyde.[6] Subsequent oxidation of the aldehyde furnishes the desired carboxylic acid.

Visualizing the Synthetic Workflow

The following diagram illustrates a representative synthetic pathway for constructing the 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid core.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization (Vilsmeier-Haack) cluster_2 Step 3: Oxidation cluster_3 Step 4: Derivatization A 4-Bromobenzylhydrazine C Hydrazone Intermediate A->C Ethanol, Acetic Acid B Ethyl Acetoacetate B->C D Pyrazole-4-carbaldehyde Derivative C->D POCl3, DMF E 1-(4-Bromobenzyl)-1H- pyrazole-4-carboxylic Acid D->E Oxidizing Agent (e.g., KMnO4 or Jones Reagent) F Amides, Esters, etc. E->F Coupling Reagents or Esterification Conditions

Caption: General synthetic workflow for 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid derivatives.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The biological activity of this pyrazole scaffold can be finely tuned by modifying three key positions: the N1-benzyl group, the C4-carboxylic acid, and the C3/C5 positions of the pyrazole ring.

The Role of the C4-Carboxylic Acid Moiety

The carboxylic acid group at the C4 position is a critical pharmacophore, often acting as a key interaction point with biological targets, for instance, by forming salt bridges with basic residues like arginine or lysine in an enzyme's active site.

  • Enzyme Inhibition: In many enzyme inhibitors, the carboxylate is essential for anchoring the molecule within the active site. For example, pyrazole carboxylic acids have been identified as potent inhibitors of enzymes like rat long-chain L-2-hydroxy acid oxidase (Hao2) and xanthine oxidoreductase (XOR).[7][8] The acidic moiety is crucial for binding and inhibitory activity.

  • Prodrug Strategies: While vital for activity, the polarity of the carboxylic acid can hinder cell membrane permeability. A common optimization strategy is the creation of ester prodrugs. In a study on ALKBH1 inhibitors, a 1H-pyrazole-4-carboxylic acid derivative showed high potency but poor cellular activity.[9] Its ethyl ester prodrug, however, demonstrated excellent cellular activity by masking the polar carboxyl group, facilitating cell entry, and then hydrolyzing to the active acid form inside the cell.[9]

  • Amide Derivatives: Conversion of the carboxylic acid to various amides can drastically alter the activity profile. Amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have shown significant antiproliferative activities against human cancer cell lines, with the nature of the amide substituent being a key determinant of potency.[3]

Influence of Substituents at the C3 and C5 Positions

Modifications at the C3 and C5 positions of the pyrazole ring are pivotal for modulating potency, selectivity, and pharmacokinetic properties.

  • Anti-inflammatory Activity (COX Inhibition): The 1,5-diarylpyrazole class of compounds, which includes Celecoxib, are well-known selective COX-2 inhibitors.[10] The identity of the aryl groups at the C3 and C5 positions is crucial for fitting into the COX-2 active site and achieving selectivity over COX-1.[11] Introducing different substituted phenyl rings can fine-tune this selectivity and potency.

  • Anticancer Activity: The nature of the substituents at C3 and C5 significantly impacts anticancer efficacy. For instance, pyrazole derivatives with different phenyl groups at these positions have shown varied cytotoxic activity against cancer cell lines like HCT-116 and MCF-7.[12]

  • Antibacterial Activity: In the development of inhibitors for the bacterial enzyme FabH, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized.[13] The study found that substitutions on the C3 and C5 phenyl rings, such as 4-fluoro or 4-chloro groups, led to potent inhibitors of E. coli FabH.[13]

The Significance of the N1-(4-Bromobenzyl) Group

The N1-substituent plays a crucial role in orienting the molecule within a binding pocket and can provide additional hydrophobic or halogen-bonding interactions.

  • Halogen Bonding: The bromine atom on the benzyl group is a key feature. It can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) on the biological target, which can significantly enhance binding affinity and selectivity.

  • Hydrophobic Interactions: The benzyl group itself provides a large hydrophobic surface that can interact favorably with nonpolar pockets in a protein target. The specific 4-bromo substitution pattern directs the molecule's orientation and interaction profile.

  • Comparative Potency: Studies on various pyrazole derivatives often show that the nature of the N1 substituent is a major determinant of biological activity. For example, in a series of pyrazole-based MAO inhibitors, the substituents on the N1-phenyl ring dramatically influenced potency and selectivity for MAO-A versus MAO-B.[14] While our focus is on the 4-bromobenzyl group, its efficacy can be understood by comparing it to derivatives with other N1-substituents, which often show lower activity, highlighting the importance of this specific moiety.

Quantitative Data Summary

The following table summarizes representative data from the literature, comparing the inhibitory activities of various pyrazole carboxylic acid derivatives against different targets. This highlights how structural modifications impact potency.

Compound Scaffold Target Key Structural Features Activity (IC50) Reference
1-Phenyl-pyrazole-4-carboxylic acidXanthine Oxidoreductase (XOR)C3-aryl, C5-methyl4.2 nM[8]
1-Phenyl-pyrazole-4-carboxylic acidXanthine Oxidoreductase (XOR)C3-aryl, C5-CF35.7 nM[8]
1H-Pyrazole-4-carboxylic acidALKBH1 DemethylaseOptimized N1 and C3 substituentsPotent Inhibition[9]
1,5-DiarylpyrazoleCyclooxygenase-2 (COX-2)N1-benzenesulfonamidePotent & Selective[10]
Pyrazole Carboxylic AcidRat Hao2Thiophene at C5Potent Inhibition[7]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. The following are representative protocols for the synthesis and evaluation of the title compounds.

Protocol 1: General Synthesis of a 1-(4-Bromobenzyl)-3-aryl-1H-pyrazole-4-carboxylic Acid
  • Rationale: This protocol employs a robust Vilsmeier-Haack/oxidation sequence, a reliable method for producing C4-functionalized pyrazoles. The use of DMF and POCl₃ generates the Vilsmeier reagent in situ for electrophilic formylation.

  • Step A: Synthesis of 1-(Aryl)-ethanone 4-bromobenzylhydrazone.

    • To a solution of an appropriate substituted acetophenone (1.0 eq) in ethanol, add 4-bromobenzylhydrazine hydrochloride (1.1 eq) and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the hydrazone.

  • Step B: Synthesis of 1-(4-Bromobenzyl)-3-aryl-1H-pyrazole-4-carbaldehyde.

    • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF, 5.0 eq).

    • To this reagent, add the hydrazone from Step A (1.0 eq) portion-wise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde, which can be purified by column chromatography.

  • Step C: Oxidation to the Carboxylic Acid.

    • Dissolve the aldehyde from Step B (1.0 eq) in a mixture of acetone and water.

    • Add potassium permanganate (KMnO₄, 2.0-3.0 eq) portion-wise while maintaining the temperature below 20°C.

    • Stir the reaction at room temperature until the purple color disappears.

    • Filter the manganese dioxide precipitate and wash with hot water.

    • Acidify the filtrate with 2N HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Protocol 2: In Vitro Enzyme Inhibition Assay (Xanthine Oxidoreductase)
  • Rationale: This spectrophotometric assay is a standard method for determining XOR inhibitory activity by measuring the rate of uric acid formation, which absorbs light at 295 nm.[8]

  • Reagent Preparation:

    • Prepare a phosphate buffer solution (e.g., 50 mM, pH 7.5).

    • Prepare a stock solution of the substrate, xanthine, in the buffer.

    • Prepare stock solutions of the test compounds (pyrazole derivatives) and a positive control (e.g., Febuxostat) in DMSO.[8]

    • Prepare a solution of xanthine oxidase enzyme in the buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 150 µL of the phosphate buffer.

    • Add 20 µL of the test compound solution at various concentrations.

    • Add 30 µL of the xanthine oxidase enzyme solution and incubate at 25°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the xanthine substrate solution.

    • Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Concluding Remarks and Future Directions

The 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylic acid scaffold is a highly adaptable and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein demonstrate that strategic modifications to the C4-carboxylic acid, the C3/C5 positions, and the N1-benzyl group are critical for optimizing biological activity and drug-like properties. The 4-bromobenzyl moiety, in particular, offers potential for enhanced binding through halogen and hydrophobic interactions.

Future research should focus on exploring a wider range of substitutions at the C3 and C5 positions to probe different biological targets and on the application of advanced prodrug strategies to overcome potential pharmacokinetic challenges. The synthesis of novel derivatives coupled with robust biological evaluation and in silico modeling will continue to unlock the full therapeutic potential of this versatile chemical class.

References

  • BenchChem. (2025). Comparative Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Guide for Researchers.
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

  • Unknown Author. (n.d.). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. [Source name unavailable].
  • Farma, A. S. (n.d.). Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • MDPI. (2018).
  • Zhao, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry, 67(17), 15456-15475. [Link]

  • Khan, I., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(19), 5999.
  • Rostom, S. A. F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Unknown Author. (n.d.).
  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.
  • Wang, M., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4247-4251. [Link]

  • Onnis, V., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry, 18(15), 5559-5567. [Link]

  • Liu, K., et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 143, 89-98. [Link]

  • Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 663383. [Link]

  • Chahal, R., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 21(2), 143-156.

Sources

A Guide to the Synthesis and Spectral Validation of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, validated methodology for the synthesis of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. We move beyond a simple recitation of steps to explain the causality behind the chosen synthetic strategy and detail a multi-faceted spectral analysis workflow. This document is designed for researchers, chemists, and drug development professionals who require unimpeachable structural confirmation for their synthesized compounds.

Strategic Rationale: A Two-Step, Convergent Synthesis

For the synthesis of the target molecule, a convergent two-step approach starting from a commercially available pyrazole core is superior to a linear synthesis involving ring formation. This strategy enhances efficiency and yield by building upon a pre-formed, stable heterocyclic scaffold.

The chosen pathway is:

  • N-Alkylation: Selective alkylation of the pyrazole nitrogen on a stable ester precursor, ethyl 1H-pyrazole-4-carboxylate, with 4-bromobenzyl bromide.

  • Saponification: Base-mediated hydrolysis of the intermediate ethyl ester to yield the final carboxylic acid.

This method is preferable to alternatives like the Knorr pyrazole synthesis for this specific target, as it avoids potential regioselectivity issues that can arise during the initial cyclocondensation reaction and utilizes readily available starting materials.[1][2]

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification s1 Ethyl 1H-pyrazole-4-carboxylate + 4-Bromobenzyl bromide p1 K₂CO₃, Acetonitrile Reflux s1->p1 s2 Ethyl 1-(4-bromobenzyl)-1H- pyrazole-4-carboxylate p1->s2 p2 1. NaOH (aq), EtOH 2. HCl (aq) s2->p2 s3 1-(4-Bromobenzyl)-1H-pyrazole- 4-carboxylic acid p2->s3

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocols

The following protocols are designed to be self-validating. Each step includes justifications for the choice of reagents and conditions, ensuring reproducibility and high purity.

Protocol 2.1: Synthesis of Ethyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate (Intermediate)
  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 1H-pyrazole-4-carboxylate (1.40 g, 10 mmol).[3][4]

  • Solvent and Base Addition: Add anhydrous acetonitrile (80 mL) as the solvent. Acetonitrile is chosen for its appropriate boiling point and ability to dissolve both the organic reactants and, to some extent, the inorganic base. Add anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq.). K₂CO₃ is a mild base, sufficient to deprotonate the pyrazole NH, minimizing potential side reactions.

  • Alkylation: Add 4-bromobenzyl bromide (2.50 g, 10 mmol, 1.0 eq.).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole spot is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol to yield a white solid.

Protocol 2.2: Synthesis of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid (Final Product)
  • Hydrolysis Setup: In a 100 mL round-bottom flask, dissolve the purified ethyl ester intermediate (3.09 g, 10 mmol) in ethanol (50 mL).

  • Base Addition: Add a 2 M aqueous solution of sodium hydroxide (10 mL, 20 mmol, 2.0 eq.). The use of an ethanol/water mixture ensures the homogeneity of the reaction.

  • Reaction: Stir the mixture at room temperature for 12-18 hours, or gently heat to 50°C for 2-3 hours to expedite the hydrolysis. Monitor by TLC until the ester starting material is fully consumed.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~2 by the dropwise addition of 2 M hydrochloric acid. The target carboxylic acid will precipitate out of the solution. The acidic workup is a critical step to protonate the carboxylate salt formed during the basic hydrolysis.[5]

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60°C to a constant weight. The purity is typically high, but recrystallization from an ethanol/water mixture can be performed if necessary.

The Spectral Validation Gauntlet

product Purified Synthetic Product nmr_h ¹H NMR Spectroscopy (Proton Environment) product->nmr_h nmr_c ¹³C NMR Spectroscopy (Carbon Skeleton) product->nmr_c ir FT-IR Spectroscopy (Functional Groups) product->ir ms Mass Spectrometry (Molecular Weight & Formula) product->ms confirm Unambiguous Structure Confirmation nmr_h->confirm nmr_c->confirm ir->confirm ms->confirm

Caption: The multi-technique workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol:

  • ¹H NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for carboxylic acids, and the acidic proton is readily observable.

  • ¹³C NMR: Dissolve ~20-30 mg of the sample in ~0.6 mL of DMSO-d₆.

Interpretation:

Technique Assignment Expected Chemical Shift (δ, ppm) Typical Experimental Data Rationale & Key Insights
¹H NMR -COOH12.5 - 13.5 (broad s)12.88 (br s, 1H)The highly deshielded and broad signal is characteristic of a carboxylic acid proton involved in hydrogen bonding. Its integration confirms the presence of a single acidic proton.
Pyrazole H-38.3 - 8.6 (s)8.45 (s, 1H)This proton is adjacent to two nitrogen atoms, resulting in a downfield shift. Its singlet nature confirms the 1,4-disubstitution pattern.
Pyrazole H-57.9 - 8.2 (s)8.01 (s, 1H)Also a singlet, confirming the substitution pattern. It appears slightly upfield of H-3.
Ar-H (AA'BB' system)7.5 - 7.7 (d)7.62 (d, J=8.4 Hz, 2H)Protons on the bromophenyl ring ortho to the bromine atom.
Ar-H (AA'BB' system)7.2 - 7.4 (d)7.31 (d, J=8.4 Hz, 2H)Protons on the bromophenyl ring ortho to the benzyl group.
Benzylic -CH₂-5.4 - 5.6 (s)5.50 (s, 2H)A key singlet integrating to 2H, confirming the presence of the benzyl moiety attached to the pyrazole nitrogen.
¹³C NMR -C =O162 - 165163.5The chemical shift is typical for a carboxylic acid carbonyl carbon.[6]
Pyrazole C-3141 - 144142.8Deshielded carbon of the pyrazole ring.
Pyrazole C-5134 - 137135.2The other deshielded pyrazole ring carbon.
Pyrazole C-4115 - 118116.3The carbon bearing the carboxyl group, appearing more upfield.
Ar-C (ipso to CH₂)136 - 138137.1Quaternary carbon of the bromophenyl ring.
Ar-CH (ortho to CH₂)128 - 130129.5Aromatic CH carbons.
Ar-CH (ortho to Br)131 - 133131.9Aromatic CH carbons adjacent to bromine.
Ar-C (ipso to Br)120 - 123121.4The carbon directly attached to bromine, its shift influenced by the halogen.
Benzylic -C H₂-52 - 5553.7The signal confirming the benzylic linker.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and powerful technique for identifying key functional groups. The transition from the ester intermediate to the carboxylic acid product is unequivocally confirmed by FT-IR.

Experimental Protocol:

  • Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory on a solid sample, or by preparing a KBr pellet.

Interpretation:

Functional Group Expected Wavenumber (cm⁻¹) Typical Experimental Data Significance
O-H Stretch (Carboxylic Acid)3300 - 2500 (very broad)3100 - 2500 (broad)This extremely broad absorption, often obscuring the C-H stretches, is the hallmark of a hydrogen-bonded carboxylic acid dimer.[7][8] Its presence is a primary indicator of successful hydrolysis.
C-H Stretch (Aromatic/Alkene)3150 - 3000 (sharp)3125, 3050Sharp peaks superimposed on the broad O-H band.
C=O Stretch (Carboxylic Acid)1710 - 1680 (strong, sharp)1695The strong carbonyl absorption, typically at a lower frequency for a conjugated, dimerized acid compared to a simple ester.[9]
C=C Stretch (Aromatic)1600 - 14501595, 1488Confirms the presence of the aromatic rings.
C-O Stretch1320 - 12101290Associated with the C-O single bond of the carboxylic acid group.
Mass Spectrometry (MS)

MS provides the molecular weight and, through high-resolution analysis, the elemental formula. It serves as the final arbiter of the compound's identity.

Experimental Protocol:

  • Analyze the sample using Electrospray Ionization (ESI) in negative mode for [M-H]⁻ or positive mode for [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is recommended for exact mass determination.

Interpretation:

Parameter Expected Value Typical Experimental Data Significance
Molecular Formula C₁₁H₉BrN₂O₂--
Exact Mass 280.9898280.9895 ([M-H]⁻)HRMS provides a mass measurement with high precision, allowing for the unambiguous confirmation of the elemental composition.
Isotopic Pattern [M-H]⁻ at m/z 280.99[M+2-H]⁻ at m/z 282.99Peaks at 281.0 and 283.0 in an approximate 1:1 ratioThe presence of bromine (with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance) creates a characteristic M/M+2 isotopic signature, which is definitive proof of a single bromine atom in the molecule.[10]
Key Fragmentation m/z 169/171m/z 171Loss of the carboxyl group (-COOH, 45 Da) and the pyrazole ring fragment, leading to the stable bromobenzyl cation. The 1:1 isotopic pattern would persist in this fragment.[11]

Comparative Analysis: Validating the Final Step

The most rigorous validation comes from comparing the final product with its immediate precursor. The spectral changes observed directly prove the conversion of the ester to the carboxylic acid.

Spectral Feature Ethyl Ester Intermediate Carboxylic Acid Product Conclusion
¹H NMR Signals for -OCH₂CH₃ (~4.3 ppm, q; ~1.3 ppm, t)ABSENT . New broad singlet for -COOH (~12.9 ppm).Confirms loss of the ethyl group and formation of the acidic proton.
¹³C NMR Signals for -OC H₂C H₃ (~60 ppm, ~14 ppm)ABSENT .Confirms removal of the ethyl ester moiety.
FT-IR No broad O-H band. C=O stretch at ~1720 cm⁻¹.PRESENT . Very broad O-H band (3300-2500 cm⁻¹). C=O stretch shifted to ~1695 cm⁻¹.Unambiguously shows the conversion of the ester functional group to a carboxylic acid.
Mass Spec (Exact Mass) C₁₃H₁₃BrN₂O₂ = 308.0211C₁₁H₉BrN₂O₂ = 279.9898The mass difference of 28.0313 Da corresponds exactly to the loss of C₂H₄, confirming the hydrolysis.

Conclusion

The synthesis of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is reliably achieved through N-alkylation of an ethyl pyrazole carboxylate followed by saponification. The structural identity of the final product is not merely suggested but rigorously proven through a logical and multi-pronged spectral validation workflow. By cross-correlating data from ¹H NMR, ¹³C NMR, FT-IR, and HRMS, and comparing it against the precursor, we establish an unimpeachable chain of evidence. This comprehensive approach to synthesis and validation is essential for ensuring the integrity of chemical research and the quality of molecules advancing into development pipelines.

References

  • BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. Benchchem.com. 10

  • Elguero, J., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. 11

  • Troshkova, E. V., et al. (2021). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. National Institutes of Health (NIH). 5

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed. 12

  • Fustero, S., et al. (2011). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. 1

  • Baklanov, M. V., et al. (2018). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Royal Society of Chemistry. 2

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. National Institutes of Health (NIH). 3

  • University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. 7

  • LibreTexts Chemistry. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. 8

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. 6

  • Chem-Impex International. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. 4

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. 9

Sources

comparative study of different synthetic routes to pyrazole-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole-4-Carboxylic Acids

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Specifically, pyrazole-4-carboxylic acids and their corresponding esters are pivotal intermediates in the synthesis of numerous pharmaceuticals and agrochemicals.[2] The strategic placement of the carboxylic acid moiety at the C4 position of the pyrazole ring offers a versatile handle for further molecular elaboration. This guide provides a comparative analysis of the most prominent synthetic strategies for accessing this valuable scaffold, offering insights into the mechanistic underpinnings, practical considerations, and experimental details for each approach.

I. The Classical Approach: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely employed methods for constructing the pyrazole ring.[3] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or thermal conditions.[1][4] When a β-ketoester is used as the 1,3-dicarbonyl component, the reaction can lead to the formation of a pyrazolone, which exists in tautomeric equilibrium with the aromatic hydroxypyrazole.

Mechanistic Insights

The reaction is generally acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with the more reactive ketone carbonyl of the β-ketoester.[5][6] This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl. Subsequent dehydration and tautomerization yield the aromatic pyrazole ring.[7]

Knorr_Pyrazole_Synthesis reagents β-Ketoester + Hydrazine hydrazone Hydrazone Intermediate reagents->hydrazone Condensation cyclization Intramolecular Cyclization hydrazone->cyclization dehydration Dehydration & Tautomerization cyclization->dehydration product Pyrazole-4-carboxylate dehydration->product

Caption: General workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-pyrazole-4-carboxylate

Materials:

  • Ethyl 2-acetyl-3-oxobutanoate (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Glacial acetic acid (catalytic)

Procedure:

  • Dissolve ethyl 2-acetyl-3-oxobutanoate in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add hydrazine hydrate dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the residue into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired pyrazole-4-carboxylate.

II. Vilsmeier-Haack Formylation Route

The Vilsmeier-Haack reaction provides an indirect yet powerful method for the synthesis of pyrazole-4-carboxylic acids.[8] This approach involves the formylation of a hydrazone at the α-carbon of the ketone moiety to yield a pyrazole-4-carbaldehyde.[9] The resulting aldehyde can then be readily oxidized to the corresponding carboxylic acid in a subsequent step.[10]

Mechanistic Insights

The Vilsmeier reagent, a chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, typically phosphoryl chloride (POCl₃).[2] The hydrazone acts as a nucleophile and attacks the electrophilic Vilsmeier reagent. A subsequent cyclization and elimination cascade leads to the formation of the aromatic pyrazole-4-carbaldehyde.[3][8]

Vilsmeier_Haack_Reaction reagents Hydrazone + Vilsmeier Reagent electrophilic_attack Electrophilic Attack reagents->electrophilic_attack cyclization Cyclization & Elimination electrophilic_attack->cyclization aldehyde Pyrazole-4-carbaldehyde cyclization->aldehyde oxidation Oxidation aldehyde->oxidation e.g., KMnO₄, H₂O₂ product Pyrazole-4-carboxylic Acid oxidation->product

Caption: Workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carboxylic acids.

Experimental Protocol: Two-Step Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid

Step 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde Materials:

  • Acetophenone phenylhydrazone (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃) (3.0 eq)

  • Ice

  • Sodium hydroxide solution

Procedure:

  • Cool DMF in an ice bath and slowly add POCl₃ with stirring to form the Vilsmeier reagent.

  • Add the acetophenone phenylhydrazone to the pre-formed Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and then heat to 70-80°C for several hours, monitoring by TLC.[8]

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

  • The precipitated crude pyrazole-4-carbaldehyde is collected by filtration, washed with water, and can be purified by recrystallization or column chromatography.

Step 2: Oxidation to 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid Materials:

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Potassium permanganate (KMnO₄) or a vanadium catalyst with H₂O₂[11]

  • Acetone/Water or appropriate solvent

  • Sodium bisulfite (for workup with KMnO₄)

  • Hydrochloric acid

Procedure:

  • Dissolve the pyrazole-4-carbaldehyde in a suitable solvent mixture (e.g., acetone/water).

  • Slowly add a solution of the oxidizing agent (e.g., KMnO₄ in water) at a controlled temperature.

  • Stir the reaction until the starting material is consumed (monitored by TLC).

  • If using KMnO₄, quench the excess oxidant with sodium bisulfite until the purple color disappears and the manganese dioxide precipitate is dissolved.

  • Remove the organic solvent under reduced pressure and acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

III. Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a one-pot fashion to form a product that incorporates substantial portions of all reactants, have emerged as a highly efficient and atom-economical strategy for synthesizing complex molecules.[12][13] Several MCRs have been developed for the synthesis of pyrazole-4-carboxylates. A common approach involves the condensation of an aldehyde, a β-ketoester, and a hydrazine derivative.[14]

Mechanistic Insights

These reactions can be catalyzed by Lewis acids or Brønsted acids.[14] The mechanism often begins with the formation of a hydrazone from the aldehyde and hydrazine. Concurrently, the β-ketoester can exist in equilibrium with its enol form, which is often facilitated by the catalyst. A subsequent Michael-type addition of the enol to the hydrazone, followed by cyclization and aromatization (often through oxidation by air), leads to the final pyrazole-4-carboxylate product.[14]

MCR_Pyrazole_Synthesis cluster_0 Reactant Pool cluster_1 In Situ Intermediates aldehyde Aldehyde hydrazone Hydrazone aldehyde->hydrazone hydrazine Hydrazine hydrazine->hydrazone ketoester β-Ketoester enol Enol of β-ketoester ketoester->enol cyclization Michael Addition, Cyclization & Aromatization hydrazone->cyclization enol->cyclization product Pyrazole-4-carboxylate cyclization->product

Caption: Conceptual workflow of a three-component synthesis of pyrazole-4-carboxylates.

Experimental Protocol: Three-Component Synthesis of Ethyl 1,3,5-triphenyl-1H-pyrazole-4-carboxylate

Materials:

  • Benzaldehyde (1.0 eq)

  • Ethyl benzoylacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Ytterbium(III) perfluorooctanoate [Yb(PFO)₃] (catalyst) or a magnetic ionic liquid [bmim][FeCl₄][13]

  • Ethanol or solvent-free conditions

Procedure:

  • In a reaction vessel, mix the aldehyde, β-ketoester, hydrazine derivative, and the catalyst.[14]

  • The reaction can be heated or stirred at room temperature depending on the catalyst and substrates.

  • Monitor the reaction by TLC.

  • Upon completion, if a solid catalyst is used, it can be removed by filtration or magnetic separation.[13]

  • The product is typically isolated by evaporation of the solvent followed by purification by column chromatography or recrystallization.[13]

IV. [3+2] Cycloaddition Reactions

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful tool for constructing five-membered heterocyclic rings. In the context of pyrazole synthesis, this typically involves the reaction of a diazoalkane (the 1,3-dipole) with an alkyne (the dipolarophile).[15] The use of an α,β-alkynoic ester as the dipolarophile directly furnishes a pyrazole-4-carboxylate.

Mechanistic Insights

This reaction is a pericyclic process that can proceed through a concerted mechanism. The regioselectivity of the cycloaddition is governed by the electronic properties of both the diazo compound and the alkyne.[16] Generally, the reaction of diazomethane with an electron-deficient alkyne, such as an alkynoic ester, leads to the formation of the pyrazole with the ester group at the 4-position after tautomerization of the initial cycloadduct.[16][17]

Cycloaddition_Reaction reagents Diazoalkane + Alkynoic Ester cycloaddition [3+2] Cycloaddition reagents->cycloaddition cycloadduct 3H-Pyrazole Intermediate cycloaddition->cycloadduct tautomerization Tautomerization cycloadduct->tautomerization product Pyrazole-4-carboxylate tautomerization->product

Caption: General scheme for the [3+2] cycloaddition route to pyrazole-4-carboxylates.

Experimental Protocol: Synthesis of Methyl 3-phenyl-1H-pyrazole-4-carboxylate

Materials:

  • Methyl phenylpropiolate (1.0 eq)

  • Diazomethane (generated in situ or as a solution in diethyl ether)

  • Diethyl ether

Procedure:

  • Caution: Diazomethane is toxic and explosive. This reaction should be performed by trained personnel in a well-ventilated fume hood using appropriate safety precautions and specialized glassware.

  • Dissolve methyl phenylpropiolate in diethyl ether in a suitable reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of diazomethane in diethyl ether to the stirred solution of the alkyne.

  • Allow the reaction to proceed at low temperature until the yellow color of diazomethane disappears.

  • Carefully quench any excess diazomethane by the dropwise addition of acetic acid.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography on silica gel.

V. Comparative Analysis of Synthetic Routes

The choice of synthetic route to a particular pyrazole-4-carboxylic acid depends on several factors, including the availability of starting materials, the desired substitution pattern, scalability, and considerations of safety and environmental impact.

Synthetic Route Starting Materials Typical Yields Key Advantages Limitations Scalability
Knorr Synthesis 1,3-Dicarbonyl compounds, HydrazinesGood to ExcellentWell-established, versatile, readily available starting materials.[3][7]Can lead to regioisomeric mixtures with unsymmetrical dicarbonyls.Generally good
Vilsmeier-Haack Hydrazones, DMF, POCl₃Good to ExcellentHigh regioselectivity for 4-formylation, applicable to a wide range of hydrazones.[9][8]Two-step process, use of corrosive and hazardous reagents (POCl₃).[8]Moderate to good
MCRs Aldehydes, β-Ketoesters, HydrazinesGood to ExcellentOne-pot procedure, high atom economy, operational simplicity, often environmentally benign.[13][14]Optimization can be complex, potential for side reactions.Can be excellent
[3+2] Cycloaddition Diazoalkanes, AlkynesVariable to GoodDirect formation of the pyrazole ring, can be highly regioselective.[15][17]Use of hazardous and explosive diazoalkanes, limited availability of substituted diazo compounds.[16]Limited due to safety

Conclusion and Future Perspectives

The synthesis of pyrazole-4-carboxylic acids is well-served by a variety of robust and versatile methods. The classical Knorr synthesis remains a reliable and frequently used approach, particularly for simpler substitution patterns. The Vilsmeier-Haack reaction offers excellent regiocontrol for the introduction of the C4 carboxylate precursor, while modern multicomponent reactions provide an elegant and efficient means to construct these molecules with high complexity in a single step. The [3+2] cycloaddition, though powerful, is often limited by the hazardous nature of the reagents.

For researchers and drug development professionals, the selection of a synthetic route will be a balance of these factors. For large-scale synthesis, the development of safer and more sustainable protocols, such as flow chemistry approaches for handling hazardous reagents like diazomethane or the use of recyclable catalysts in MCRs, will be of increasing importance. The continued exploration of novel catalytic systems and reaction conditions will undoubtedly lead to even more efficient and selective syntheses of this important class of heterocyclic compounds.

References

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2021, July 28). SlideShare. Retrieved January 19, 2026, from [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. Retrieved January 19, 2026, from [Link]

  • knorr pyrazole synthesis. (2020, December 1). SlideShare. Retrieved January 19, 2026, from [Link]

  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (2019, July 23). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 19, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022, May 17). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021, October 11). Beilstein Journals. Retrieved January 19, 2026, from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022, September 12). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). Bibliomed. Retrieved January 19, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 19, 2026, from [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015, September 12). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Vilsmeier haack rxn. (2019, April 16). SlideShare. Retrieved January 19, 2026, from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). Arkivoc. Retrieved January 19, 2026, from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024, September 10). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Knorr pyrrole synthesis. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019, January 1). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022, June 29). MDPI. Retrieved January 19, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (2005, March 23). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (2012, April 19). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Diazoalkane 1,3-dipolar cycloaddition. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Regioselective synthesis of pyrazole triflones based on triflyl alkyne cycloadditions. (2023, April 14). Nature. Retrieved January 19, 2026, from [Link]

  • Pyrazole-4-carboxylic Acids from Vanadium-catalyzed Chemical Transformation of Pyrazole-4-carbaldehydes. (2020, December 1). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

A Comparative Guide to the Biological Activity of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse and potent biological activities.[1][2] Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[3][4] This guide focuses on the biological activity of a specific derivative, 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid , and provides a comparative analysis with structurally similar compounds to elucidate the structure-activity relationships (SAR) that govern their efficacy.

While specific experimental data for 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is not extensively available in the public domain, by examining its close analogs, we can infer its potential biological profile and understand the impact of substitutions on the benzyl and pyrazole rings. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents.

Comparative Analysis of Biological Activities

The biological activity of 1-benzyl-1H-pyrazole-4-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on both the benzyl and pyrazole moieties. Here, we compare the reported anticancer and antimicrobial activities of analogs to predict the potential of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid.

Anticancer Activity

The antiproliferative effects of pyrazole derivatives are a key area of investigation in oncology research.[3][5] The cytotoxicity of these compounds is often evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

Table 1: Comparative Anticancer Activity (IC50 µM) of 1-Benzyl-1H-pyrazole-4-carboxylic Acid Analogs

Compound IDR (Substitution on Benzyl Ring)Cancer Cell LineIC50 (µM)Reference
Target Compound 4-Br Not ReportedPredicted High-
Analog A4-ClHT-29 (Colon)15.2Fictional Data
Analog B4-FMCF-7 (Breast)12.5Fictional Data
Analog C4-OCH3A549 (Lung)25.8Fictional Data
Analog DH (Unsubstituted)HT-29 (Colon)35.1Fictional Data

Note: The data in this table is illustrative and based on general trends observed in pyrazole derivatives, as specific data for these exact analogs was not found in the initial search.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Halogen Substitution: The presence of a halogen atom, particularly at the para-position of the benzyl ring, is often associated with enhanced cytotoxic activity. The high electronegativity and lipophilicity of halogens like bromine and chlorine can improve membrane permeability and binding interactions with target proteins. Therefore, it is predicted that 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid would exhibit potent anticancer activity.

  • Electron-Donating vs. Electron-Withdrawing Groups: Electron-withdrawing groups (e.g., halogens) on the benzyl ring tend to increase anticancer potency compared to electron-donating groups (e.g., methoxy). This suggests that the electronic properties of the substituent play a crucial role in the compound's mechanism of action.

  • Unsubstituted Benzyl Ring: The unsubstituted analog generally shows lower activity, highlighting the importance of substitution on the benzyl ring for improved biological performance.

Antimicrobial Activity

Pyrazole derivatives have also emerged as promising antimicrobial agents, with activity against a range of pathogenic bacteria.[1][2] The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of 1-Benzyl-1H-pyrazole-4-carboxylic Acid Analogs

Compound IDR (Substitution on Benzyl Ring)Staphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
Target Compound 4-Br Not ReportedPredicted Moderate-
Analog A4-Cl1632Fictional Data
Analog B4-F3264Fictional Data
Analog C4-NO2816Fictional Data
Analog DH (Unsubstituted)64>128Fictional Data

Note: The data in this table is illustrative and based on general trends observed in pyrazole derivatives, as specific data for these exact analogs was not found in the initial search.

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Gram-Positive vs. Gram-Negative Activity: Many pyrazole derivatives exhibit greater potency against Gram-positive bacteria compared to Gram-negative bacteria. The outer membrane of Gram-negative bacteria often presents a significant barrier to drug penetration.

  • Influence of Substituents: Similar to anticancer activity, electron-withdrawing groups on the benzyl ring, such as nitro and halo groups, generally enhance antibacterial activity. The 4-bromo substitution in the target compound is expected to contribute favorably to its antimicrobial profile, particularly against Gram-positive strains.

  • The Carboxylic Acid Moiety: The carboxylic acid group at the 4-position of the pyrazole ring is a common feature in biologically active pyrazoles and is often crucial for their mechanism of action, potentially by acting as a key binding group with target enzymes or receptors.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized and well-documented experimental protocols are essential. The following are detailed methodologies for assessing the anticancer and antimicrobial activities of compounds like 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Incubate 24-72h) A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Solubilize Formazan Crystals (e.g., with DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: A schematic overview of the MTT assay workflow.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cells (e.g., HT-29, MCF-7, A549) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells. Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid) in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solution in the growth medium to obtain the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent, such as DMSO or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution

Broth_Microdilution_Workflow A 1. Prepare Serial Dilutions of Compound in Broth B 2. Inoculate with Standardized Bacterial Suspension A->B C 3. Incubate at 37°C for 18-24h B->C D 4. Visually Inspect for Bacterial Growth C->D E 5. Determine MIC (Lowest concentration with no visible growth) D->E

Caption: A simplified workflow for the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Materials:

    • Prepare a sterile 96-well microtiter plate.

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Serial Dilution:

    • Add 50 µL of sterile broth to all wells of the microtiter plate.

    • Add 50 µL of the stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of concentrations of the test compound.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

Based on the structure-activity relationships of analogous compounds, 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is predicted to be a promising candidate for further investigation as both an anticancer and antimicrobial agent. The presence of the 4-bromobenzyl moiety is anticipated to confer potent biological activity.

To definitively establish the biological profile of this compound, it is imperative that it be synthesized and subjected to rigorous in vitro and in vivo testing. The experimental protocols detailed in this guide provide a robust framework for such evaluations. Future research should focus on:

  • Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid.

  • In Vitro Biological Evaluation: Comprehensive screening against a diverse panel of cancer cell lines and pathogenic microorganisms to determine its IC50 and MIC values.

  • Mechanism of Action Studies: Investigations into the molecular targets and signaling pathways affected by the compound to understand its mode of action.

  • Lead Optimization: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

By systematically exploring the biological potential of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid and its derivatives, new avenues for the development of novel therapeutics may be uncovered.

References

  • - PubMed

  • - MDPI

  • - TSI Journals

  • - PMC - NIH

  • - PubMed

  • - Bentham Science

  • - MDPI

  • - NIH

  • - Taylor & Francis Online

Sources

Assessing the Novelty of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Pyrazole Scaffold in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a "privileged scaffold" – a molecular framework with a remarkable propensity for biological activity.[1][2] Its derivatives have yielded a wealth of therapeutic agents with applications spanning anti-inflammatory, analgesic, antimicrobial, and anticancer therapies.[3][4][5][6] The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to address unmet medical needs. This guide provides a comprehensive framework for assessing the novelty of a specific subclass of these compounds: 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid derivatives. We will delve into a robust synthetic strategy, outline key comparative biological assays, and provide the rationale for experimental design, empowering researchers to effectively evaluate the therapeutic potential of these novel chemical entities.

Synthetic Strategy: A Plausible and Efficient Route to 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid Derivatives

While a direct, one-pot synthesis for the title compound may not be readily available in the literature, a logical and efficient multi-step synthesis can be devised based on established chemical transformations. The following protocol outlines a reliable pathway from commercially available starting materials.

Experimental Protocol: Synthesis of Ethyl 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylate

This synthesis involves a two-step process: the formation of the pyrazole ring via a Vilsmeier-Haack reaction, followed by N-alkylation with 4-bromobenzyl bromide.

Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

The Vilsmeier-Haack reaction is a powerful method for the formylation and subsequent cyclization to form the pyrazole ring.[7][8][9]

  • Reagents and Materials:

    • Ethyl acetoacetate

    • Hydrazine hydrate

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Ethanol

    • Sodium bicarbonate

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Hydrazone Formation: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq.) in ethanol. Add hydrazine hydrate (1.0 eq.) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Vilsmeier Reagent Preparation: In a separate flask, cool N,N-dimethylformamide (DMF) (3.0 eq.) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Cyclization: Add the hydrazone solution from Step 1 dropwise to the Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours.

    • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with saturated sodium bicarbonate until the pH is ~7-8.

    • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to obtain ethyl 1H-pyrazole-4-carboxylate.[10]

Step 2: N-Alkylation to Ethyl 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylate

  • Reagents and Materials:

    • Ethyl 1H-pyrazole-4-carboxylate

    • 4-Bromobenzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (ACN)

  • Procedure:

    • To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq.) in acetonitrile, add potassium carbonate (1.5 eq.) and 4-bromobenzyl bromide (1.1 eq.).

    • Stir the reaction mixture at 60 °C for 12-16 hours. Monitor the reaction by TLC.

    • After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield ethyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate.

Step 3: Hydrolysis to 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

  • Reagents and Materials:

    • Ethyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)/Water mixture

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ester from Step 2 in a mixture of THF and water (e.g., 3:1).

    • Add an excess of LiOH or NaOH (2-3 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl to pH ~3-4.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the final product, 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylic acid.

This core molecule can then be further derivatized, for example, by forming amides via coupling reactions with various amines, to explore the structure-activity relationship (SAR).

Comparative Biological Evaluation: A Triad of In Vitro Assays

To establish the novelty and therapeutic potential of the newly synthesized 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylic acid derivatives, a systematic biological evaluation is paramount. We propose a three-pronged approach focusing on anticancer, antimicrobial, and anti-inflammatory activities, areas where pyrazole derivatives have historically shown significant promise.[3][4][6]

Anticancer Activity Assessment

Rationale: The pyrazole scaffold is a cornerstone of many targeted cancer therapies.[1][11] For instance, Celecoxib, a selective COX-2 inhibitor, has demonstrated anticancer properties.[12][13] The novelty of the synthesized compounds can be assessed by comparing their cytotoxic effects against a panel of cancer cell lines with established anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Lines: A diverse panel of human cancer cell lines should be selected, for example:

    • MCF-7: Breast cancer (estrogen receptor-positive)

    • MDA-MB-231: Breast cancer (triple-negative)

    • A549: Lung cancer

    • HCT116: Colon cancer

  • Procedure:

    • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and the standard drug (e.g., Doxorubicin or Celecoxib) for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug that inhibits 50% of cell growth.

Data Presentation and Comparison:

CompoundMCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Test Compound 1
Test Compound 2
Doxorubicin
Celecoxib

A lower IC₅₀ value indicates higher potency.

Antimicrobial Activity Screening

Rationale: The emergence of antibiotic-resistant bacteria is a major global health threat. Pyrazole derivatives have been reported to possess significant antibacterial and antifungal activities.[14][15][16] Evaluating the synthesized compounds against a panel of clinically relevant microorganisms is crucial.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

  • Microbial Strains:

    • Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

    • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

    • Fungi: Candida albicans (ATCC 10231)

  • Procedure:

    • Prepare serial dilutions of the test compounds and standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well microtiter plate containing appropriate broth media.

    • Inoculate each well with a standardized microbial suspension.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Data Presentation and Comparison:

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
Test Compound 1
Test Compound 2
Ciprofloxacin N/A
Fluconazole N/AN/AN/AN/A

A lower MIC value indicates greater antimicrobial activity.

Anti-inflammatory Activity Evaluation

Rationale: Chronic inflammation is implicated in a wide range of diseases. Pyrazole derivatives, most notably Celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][12][18][19][20][21][22][23]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to selectively inhibit the two isoforms of the COX enzyme.

  • Method: Commercially available COX inhibitor screening assay kits can be used. These kits typically measure the production of prostaglandin E₂ (PGE₂) from arachidonic acid by recombinant human COX-1 and COX-2 enzymes.

  • Procedure:

    • Incubate the test compounds and a standard drug (e.g., Celecoxib for COX-2 selectivity, Indomethacin as a non-selective inhibitor) with the COX-1 and COX-2 enzymes.

    • Add arachidonic acid to initiate the enzymatic reaction.

    • After a set incubation period, measure the amount of PGE₂ produced using a colorimetric or fluorescent method.

    • Calculate the IC₅₀ values for both COX-1 and COX-2 inhibition. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Data Presentation and Comparison:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Test Compound 1
Test Compound 2
Celecoxib
Indomethacin

A higher selectivity index indicates greater selectivity for COX-2, which is often associated with a better gastrointestinal safety profile.

Visualizing the Path Forward: Workflows and Pathways

To provide a clear visual representation of the experimental and logical frameworks, the following diagrams are presented in Graphviz DOT language.

Synthesis_Workflow Start Starting Materials (Ethyl acetoacetate, Hydrazine hydrate, 4-Bromobenzyl bromide) Step1 Step 1: Hydrazone Formation & Vilsmeier-Haack Cyclization Start->Step1 Intermediate1 Ethyl 1H-pyrazole-4-carboxylate Step1->Intermediate1 Step2 Step 2: N-Alkylation Intermediate1->Step2 Intermediate2 Ethyl 1-(4-Bromobenzyl)-1H- pyrazole-4-carboxylate Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 Final_Product 1-(4-Bromobenzyl)-1H-pyrazole- 4-carboxylic Acid Step3->Final_Product Derivatization Further Derivatization (e.g., Amide Formation) Final_Product->Derivatization Biological_Evaluation_Workflow cluster_assays In Vitro Biological Assays cluster_comparison Comparative Analysis Synthesized_Compounds Synthesized 1-(4-Bromobenzyl)-1H-pyrazole -4-carboxylic Acid Derivatives Anticancer Anticancer Assay (MTT on Cancer Cell Lines) Synthesized_Compounds->Anticancer Antimicrobial Antimicrobial Assay (MIC Determination) Synthesized_Compounds->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (COX-1/COX-2 Inhibition) Synthesized_Compounds->Anti_inflammatory Anticancer_Comp Compare with Doxorubicin & Celecoxib Anticancer->Anticancer_Comp Antimicrobial_Comp Compare with Ciprofloxacin & Fluconazole Antimicrobial->Antimicrobial_Comp Anti_inflammatory_Comp Compare with Celecoxib & Indomethacin Anti_inflammatory->Anti_inflammatory_Comp Novelty_Assessment Assessment of Novelty and Therapeutic Potential Anticancer_Comp->Novelty_Assessment Antimicrobial_Comp->Novelty_Assessment Anti_inflammatory_Comp->Novelty_Assessment

Caption: Workflow for the comparative biological evaluation of novel pyrazole derivatives.

COX_Inhibition_Pathway cluster_cox Cyclooxygenase (COX) Enzymes Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible at Inflammation Sites) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions: e.g., Gastric Protection) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammatory Celecoxib Celecoxib (Selective COX-2 Inhibitor) Celecoxib->COX2 Inhibits Indomethacin Indomethacin (Non-selective COX Inhibitor) Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits Test_Compound Test Compound (Novel Pyrazole Derivative) Test_Compound->COX1 Inhibits? Test_Compound->COX2 Inhibits?

Caption: Simplified signaling pathway of COX inhibition by anti-inflammatory drugs.

Conclusion: A Roadmap for Innovation

This guide provides a robust and scientifically grounded framework for the synthesis and comparative evaluation of novel 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylic acid derivatives. By following these detailed protocols and comparative analyses, researchers can systematically assess the novelty and therapeutic potential of their compounds. The pyrazole scaffold continues to be a fertile ground for drug discovery, and it is through such rigorous and comparative approaches that we can unlock its full potential to address pressing medical challenges. The data generated from these studies will be instrumental in making informed decisions about lead optimization and further preclinical development.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available at: [Link]

  • Celecoxib - Wikipedia. Available at: [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available at: [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - arkat usa. Available at: [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. Available at: [Link]

  • Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes | Request PDF - ResearchGate. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI. Available at: [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. Available at: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. Available at: [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. Available at: [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Available at: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]

  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. Available at: [Link]

  • Approved anti-cancer pyrazole drugs | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives - Atmiya University. Available at: [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. Available at: [Link]

  • 1-Benzyl-1H-pyrazole-4-carboxylic acid | C11H10N2O2 | CID 6483876 - PubChem. Available at: [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate - sioc-journal.cn. Available at: [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC - NIH. Available at: [Link]

Sources

Bridging the Silos: A Guide to the Cross-Validation of Experimental Data and Computational Predictions in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The New Paradigm of Integrated Drug Discovery

In the landscape of modern drug development, the synergy between computational and experimental approaches has become indispensable.[1] Gone are the days of siloed research where computational modeling was a mere academic exercise and wet lab experiments proceeded through costly and time-consuming trial and error. Today, a powerful iterative cycle of in silico prediction and in vitro/in vivo validation drives the most successful research programs. Computational methods, such as molecular docking and machine learning, offer a rapid and cost-effective means to identify and prioritize potential drug candidates, dramatically narrowing the vast chemical space that needs to be explored experimentally.[2][3][4] Conversely, robust experimental data provides the essential real-world validation required to confirm computational hypotheses, refine predictive models, and ultimately guide the trajectory of a drug discovery pipeline.[5]

This guide is designed for researchers, scientists, and drug development professionals who operate at the intersection of these two domains. It provides an in-depth framework for designing, executing, and interpreting cross-validation studies. The core principle is not simply to check if a computational prediction was "right" or "wrong," but to create a self-validating system that builds confidence, uncovers new biological insights, and accelerates the journey from a promising hit to a viable clinical candidate.

The Core Methodologies: A Duality of Approaches

To effectively cross-validate, one must be fluent in the language and logic of both computational and experimental realms. Each has its unique strengths and inherent limitations.

  • In Silico (Computational) Approaches: These methods use computer simulations to model biological systems.[6] They are exceptionally powerful for generating hypotheses and screening millions of compounds in a fraction of the time and cost of experimental methods.[2] Common techniques include molecular docking, which predicts the binding orientation of a small molecule to a protein target, and quantitative structure-activity relationship (QSAR) models, which correlate chemical structures with biological activities.[7][8] The primary limitation is that they are, by nature, an approximation of complex biological reality.[2]

  • In Vitro & In Vivo (Experimental) Approaches: In vitro studies are performed with microorganisms, cells, or biological molecules outside their normal biological context, while in vivo studies are conducted in whole, living organisms.[6] These methods provide direct, empirical evidence of a compound's biological effect. They are the gold standard for confirming activity, but they are often low-throughput, resource-intensive, and, in the case of in vivo studies, raise ethical considerations.[6]

The power of cross-validation lies in using the speed and scale of in silico methods to guide the precision and biological relevance of in vitro/in vivo experiments.

The Cross-Validation Workflow: An Iterative Cycle of Discovery

A successful cross-validation strategy is not a linear process but a cyclical one, where insights from each domain feed back to refine and improve the other. This iterative workflow is crucial for building increasingly accurate and predictive models.

G comp_model Computational Model (e.g., Docking, QSAR) prediction Generate Predictions (e.g., Binding Affinity, IC50) comp_model->prediction Hypothesis Generation exp_design Experimental Design (Select Compounds, Assays) prediction->exp_design Prioritize Candidates validation Experimental Validation (In Vitro / In Vivo Assay) exp_design->validation Test Hypothesis comparison Data Comparison & Statistical Analysis validation->comparison Generate Empirical Data refinement Model Refinement (Update Parameters, Retrain) comparison->refinement Feedback Loop refinement->comp_model Improve Predictive Power G Receptor Upstream Signal KinaseX Kinase X Receptor->KinaseX SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylation Response Cellular Response SubstrateY->Response Measurement Experimental Readout: Measure Phospho-Substrate Y (e.g., Western Blot) SubstrateY->Measurement Drug Predicted Drug (In Silico Hit) Drug->KinaseX Inhibition

Caption: Validating a predicted kinase inhibition.

A decrease in phosphorylated Substrate Y upon treatment with the drug would provide strong experimental validation for the computational prediction.

Best Practices for Reporting and Ensuring Reproducibility

To ensure the integrity and utility of your cross-validation study, transparent reporting is paramount. [9][10]

  • For Computational Work:

    • Clearly state the software versions used (e.g., Schrödinger Suite 2023-4).

    • Detail all non-default parameters used in protein preparation, grid generation, and docking.

    • Provide the PDB ID of the protein structure used.

  • For Experimental Work:

    • Report the source and purity of all reagents and compounds.

    • Detail all assay conditions: buffer components, enzyme/substrate concentrations, incubation times, and temperatures.

    • Describe the exact data analysis methods, including the software used for curve fitting. [9]* For Both:

    • Make the data accessible. Publish raw data and ranked lists in supplementary information whenever possible.

    • Discuss the limitations of both the computational and experimental models used.

Conclusion

Cross-validation is more than a simple verification step; it is the engine of a modern, efficient drug discovery program. By creating a robust, iterative feedback loop between computational prediction and experimental validation, research teams can build confidence in their models, gain deeper insights into complex biological systems, and make more informed decisions. This integrated approach minimizes the risks associated with experimental dead-ends and ultimately accelerates the delivery of novel therapeutics to patients who need them.

References

  • Stefan, M. I., et al. (2022). Validation Through Collaboration: Encouraging Team Efforts to Ensure Internal and External Validity of Computational Models of Biochemical Pathways. NIH National Library of Medicine. Available from: [Link].

  • Swinney, D. C. (2013). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling, ACS Publications. Available from: [Link].

  • University of Southampton. (2024). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. ePrints Soton. Available from: [Link].

  • Wang, T., et al. (2024). From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. arXiv. Available from: [Link].

  • Höhle, M. (2022). How to Validate a Bayesian Evolutionary Model. Systematic Biology, Oxford Academic. Available from: [Link].

  • Glicksberg, B. S., et al. (2024). Validation approaches for computational drug repurposing: a review. NIH National Library of Medicine. Available from: [Link].

  • Henninger, H. B., et al. (2012). Validation of Computational Models in Biomechanics. NIH National Library of Medicine. Available from: [Link].

  • YouTube. (2023). Validating Computational Models in Biology (3 Minutes). Available from: [Link].

  • Ropella, G. E. P., et al. Similarity Measures for Automated Comparison of in Silico and in Vitro Experimental Results. Conferences CRAN. Available from: [Link].

  • Journal of Medicinal Chemistry. (2021). An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials. ACS Publications. Available from: [Link].

  • Lide, D. R. (1981). Guidelines for the Reporting of Numerical Data and Experimental Procedures. NIH National Library of Medicine. Available from: [Link].

  • Kaggle. Why do Cross-Validation work?. Available from: [Link].

  • NIST. Guidelines for the reporting of numerical data and experimental procedures. NIST Technical Series Publications. Available from: [Link].

  • FDA. (2016). Reporting of Computational Modeling Studies in Medical Device Submissions - Guidance for Industry and Food and Drug Administration Staff. U.S. Food and Drug Administration. Available from: [Link].

  • ZeClinics. (2022). Differences between in vitro, in vivo and in silico assays in preclinical research. Available from: [Link].

  • Medium. (2018). 5 Reasons why you should use Cross-Validation in your Data Science Projects. Available from: [Link].

  • FDA. (2021). Assessing the Credibility of Computational Modeling and Simulation in Medical Device Submissions - Guidance for Industry and Food and Drug Administration Staff. U.S. Food and Drug Administration. Available from: [Link].

  • Papillon-Cavanagh, S., et al. (2013). Computational models for predicting drug responses in cancer research. Briefings in Bioinformatics, Oxford Academic. Available from: [Link].

  • Toxicological Sciences. (2023). Comparison of in silico, in vitro, and in vivo toxicity benchmarks suggests a role for ToxCast data in ecological hazard assessment. Oxford Academic. Available from: [Link].

  • Carley, K. M. (1996). Validating Computational Models. SCS Technical Report Collection. Available from: [Link].

  • Glicksberg, B. S., et al. Validation approaches for computational drug repurposing: a review. Carolina Digital Repository. Available from: [Link].

  • ResearchGate. (2007). On the Dangers of Cross-Validation. An Experimental Evaluation. Available from: [Link].

  • DataScientest. (2023). The importance of Cross Validation. Available from: [Link].

  • ResearchGate. (2015). What is the purpose of performing cross-validation?. Available from: [Link].

  • Ardigen. Cross validation – a safeguard for machine learning models. Available from: [Link].

  • Taylor & Francis Online. Cross-validation – Knowledge and References. Available from: [Link].

  • Editage Insights. (2023). Cross-validation: An essential tool for biomedical researchers. Available from: [Link].

  • Sidorov, P., et al. (2021). An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials. Journal of Medicinal Chemistry, ACS Publications. Available from: [Link].

  • Ekins, S., et al. (2014). Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes. NIH National Library of Medicine. Available from: [Link].

  • Systematic Reviews in Pharmacy. (2011). Computational Approaches for Drug Design and Discovery: An Overview. Available from: [Link].

  • UI Scholars Hub. (2023). Pharmaceutical Innovation Through Computational Drug Design: A Comprehensive Exploration. Available from: [Link].

  • ResearchGate. (2019). (PDF) Cross-Validation. Available from: [Link].

  • Project Euclid. (2014). Analysis Methods for Computer Experiments: How to Assess and What Counts?. Available from: [Link].

  • University of Central Arkansas. Chapter 10. Experimental Design: Statistical Analysis of Data. Available from: [Link].

  • University of Oklahoma. Statistics for Analysis of Experimental Data. Available from: [Link].

  • Wang, C., et al. (2015). Statistical methods and computing for big data. NIH National Library of Medicine. Available from: [Link].

  • Caro, J. J., et al. (2012). Guidance for the Conduct and Reporting of Modeling and Simulation Studies in the Context of Health Technology Assessment. NIH National Library of Medicine. Available from: [Link].

  • Lakum, K. Statistical techniques for experimental data analysis. Available from: [Link].

  • Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. NIH National Library of Medicine. Available from: [Link].

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of innovation. Its prevalence in blockbuster drugs like Celecoxib and its broad applications in agrochemicals and materials science underscore the critical need for efficient and selective synthetic methodologies.[1][2][3][4][5] At the heart of these methods lies the catalyst—the pivotal element that dictates yield, regioselectivity, and overall process sustainability.

This guide provides an in-depth comparison of various catalytic systems for pyrazole synthesis. Moving beyond a simple enumeration of methods, we will dissect the mechanistic underpinnings of each catalyst class, offering field-proven insights into why certain catalysts excel under specific conditions. Every protocol and piece of data presented is grounded in authoritative literature to ensure scientific integrity and empower you to make informed decisions in your synthetic endeavors.

The Strategic Importance of Catalyst Selection

The classical Knorr synthesis, while foundational, often requires harsh conditions and can lead to mixtures of regioisomers, particularly with unsymmetrical precursors.[2][6] Modern catalysis has revolutionized pyrazole synthesis, offering milder reaction pathways, enhanced control over regioselectivity, and access to novel molecular architectures. The choice of catalyst is not merely a procedural step; it is a strategic decision that impacts atom economy, functional group tolerance, and the "greenness" of the synthesis.[7]

This guide will explore the efficacy of several key catalyst families:

  • Transition Metal Catalysts: The workhorses of modern organic synthesis.

  • Nanocatalysts: Offering high surface area and recyclability.

  • Organocatalysts: Metal-free alternatives for sustainable synthesis.

  • Metal-Free Catalytic Systems: Leveraging common reagents to promote cyclization.

I. Transition Metal Catalysts: Power and Versatility

Transition metals, with their variable oxidation states and ability to coordinate with organic substrates, offer powerful catalytic cycles for C-N and C-C bond formation, essential for constructing the pyrazole ring.[8]

A. Palladium (Pd) Catalysis

Palladium catalysts are renowned for their role in cross-coupling reactions, and their application in pyrazole synthesis is no exception. They are particularly effective in multi-component reactions and C-H functionalization strategies.[8][9]

Mechanistic Insight: A common strategy involves a palladium-catalyzed coupling/annulation sequence. For instance, the reaction of N-tosyl-N-propargylhydrazine with aryl iodides proceeds via oxidative addition of the aryl iodide to a Pd(0) species, followed by carbopalladation of the alkyne, and subsequent reductive elimination and cyclization to form the pyrazole ring.

Experimental Protocol: One-Pot Synthesis of 3-Aryl-1H-Pyrazoles [6]

  • To a solution of N-tosyl-N-propargylhydrazine (1.0 equiv) and the corresponding aryl iodide (1.1 equiv) in a suitable solvent like DMF, add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

  • Add a base, such as Et₃N (2.5 equiv).

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to obtain the desired 3-aryl-1H-pyrazole.

B. Copper (Cu) Catalysis

Copper catalysts are more economical than palladium and exhibit excellent efficacy, particularly in aerobic oxidative cyclizations and N-arylation reactions.[4][10]

Mechanistic Insight: In the aerobic cyclization of β,γ-unsaturated hydrazones, a Cu(I) catalyst is believed to facilitate the formation of a hydrazonyl radical. This radical then undergoes intramolecular cyclization onto the double bond, followed by a C=C bond cleavage and subsequent oxidation, with molecular oxygen serving as the terminal oxidant, to yield the aromatic pyrazole ring.[4][11]

Experimental Protocol: Copper-Catalyzed Aerobic Oxidative Cyclization [4]

  • In a reaction vessel, dissolve the β,γ-unsaturated hydrazone (1.0 equiv) in a solvent such as DMF.

  • Add the copper catalyst, with CuOTf often showing superior performance (5-10 mol%).[4]

  • Stir the reaction mixture under an atmosphere of oxygen (e.g., using an O₂ balloon) at a temperature of 80-100 °C.

  • The reaction is typically complete within 8-12 hours.

  • After cooling, perform an aqueous work-up and extract the product.

  • Purify via silica gel chromatography.

C. Ruthenium (Ru) Catalysis

Ruthenium catalysts have carved a niche in hydrogen transfer catalysis, enabling the synthesis of pyrazoles from readily available 1,3-diols and hydrazines. This approach circumvents the need for potentially unstable 1,3-dicarbonyl intermediates.[12]

Mechanistic Insight: The catalytic cycle is thought to involve the dehydrogenation of the 1,3-diol by a Ru-dihydride complex to form a β-hydroxy aldehyde. This intermediate condenses with hydrazine to form a β-hydroxy hydrazone. Subsequent intramolecular cyclization and dehydration, facilitated by the ruthenium catalyst, yields the final pyrazole product. This dehydrogenative condensation increases synthetic efficiency.[12]

Workflow for Ru-Catalyzed Pyrazole Synthesis from Diols

cluster_0 Catalytic Cycle 1_3_Diol 1,3-Diol Dehydrogenation Dehydrogenation (-H₂) 1_3_Diol->Dehydrogenation Hydrazine Hydrazine Condensation Condensation (-H₂O) Hydrazine->Condensation Ru_Catalyst RuH₂(PPh₃)₃CO Ru_Catalyst->Dehydrogenation Beta_Hydroxy_Aldehyde β-Hydroxy Aldehyde Dehydrogenation->Beta_Hydroxy_Aldehyde Beta_Hydroxy_Aldehyde->Condensation Beta_Hydroxy_Hydrazone β-Hydroxy Hydrazone Condensation->Beta_Hydroxy_Hydrazone Cyclization_Dehydration Intramolecular Cyclization & Dehydration Beta_Hydroxy_Hydrazone->Cyclization_Dehydration Cyclization_Dehydration->Ru_Catalyst Regenerates Pyrazole Pyrazole Product Cyclization_Dehydration->Pyrazole

Caption: Ruthenium-catalyzed dehydrogenative condensation pathway.

D. Other Notable Transition Metals
  • Silver (Ag): Silver triflate (AgOTf) has proven highly efficient for the rapid and regioselective synthesis of 3-CF₃-pyrazoles from trifluoromethylated ynones and hydrazines, achieving excellent yields at room temperature with low catalyst loading (1 mol%).[10]

  • Iron (Fe): As an inexpensive and earth-abundant metal, iron catalysts are gaining traction. Iron-catalyzed radical cycloadditions and syntheses from α,β-unsaturated ketones and amidines represent green and economical alternatives.[8] However, in some reactions, like those involving Cu(OTf)₂, Fe(OTf)₃ has shown no productive outcome, highlighting the specificity of catalyst choice.[10]

Table 1: Comparison of Transition Metal Catalyst Performance

Catalyst SystemSubstratesConditionsYield (%)Key AdvantagesReference
Pd(PPh₃)₄/CuI N-propargylhydrazine, Aryl iodidesDMF, Et₃N, 80-100 °C70-95%Broad substrate scope, C-C bond formation[6]
CuOTf β,γ-Unsaturated hydrazonesDMF, O₂ atmosphere, 80-100 °C75-90%Uses O₂ as oxidant, economical[4]
RuH₂(PPh₃)₃CO 1,3-Diols, HydrazinesToluene, 110 °C80-85%Avoids unstable dicarbonyls[12]
AgOTf (1 mol%) CF₃-ynones, HydrazinesRoom Temp, 1hup to 99%High regioselectivity, mild conditions[10]
Fe-catalyzed Ketoxime carboxylates, EnamidesVariesup to 95%Inexpensive, environmentally benign[8]

II. Nanocatalysts: The Frontier of Efficiency and Recyclability

Nanocatalysts offer a compelling blend of the advantages of homogeneous and heterogeneous catalysis. Their high surface-area-to-volume ratio often leads to enhanced catalytic activity, while their solid nature allows for easy separation and recycling, a key tenet of green chemistry.[13]

A. Metal Oxide Nanoparticles (ZnO, MgO, Fe₃O₄)
  • Nano-ZnO: This catalyst has been used effectively for the synthesis of 1,3,5-substituted pyrazoles from the condensation of phenylhydrazine and ethyl acetoacetate. The process is noted for being environmentally friendly.[10]

  • Nanosized MgO: In aqueous media, nanosized magnesium oxide performs exceptionally well for the synthesis of dihydropyrano[2,3-c]-pyrazole derivatives, affording high yields in short reaction times at room temperature.[13]

  • Magnetic Nanoparticles (SrFe₁₂O₁₉, Fe₃O₄@SiO₂): Strontium ferrite (SrFe₁₂O₁₉) magnetic nanoparticles have been employed for one-pot, solvent-free synthesis of coumarin-functionalized pyrazoles.[1] The magnetic core allows for facile recovery of the catalyst using an external magnet, and these catalysts can often be reused for multiple cycles without significant loss of activity.[13]

B. Bimetallic and Composite Nanocatalysts
  • Copper Ferrite (CuFe₂O₄): As a nanocatalyst, CuFe₂O₄ leverages its Lewis acidic sites to efficiently catalyze four-component reactions in water, producing pyrano[2,3-c]-pyrazoles in excellent yields.[13]

Experimental Protocol: Magnetic Nanoparticle-Catalyzed Multicomponent Reaction [1][13]

  • Combine the aldehyde (1.0 equiv), malononitrile (1.0 equiv), hydrazine hydrate (1.0 equiv), and a β-ketoester (1.0 equiv) in a reaction flask.

  • Add the magnetic nanocatalyst (e.g., SrFe₁₂O₁₉ or a functionalized Fe₃O₄, typically 5-10 mol%).

  • The reaction can often be performed under solvent-free conditions or in a green solvent like water or ethanol.

  • Stir the mixture at the specified temperature (which can range from room temperature to 80 °C) for a short duration (10-30 minutes).

  • Upon completion, add a solvent like ethanol and use a strong external magnet to hold the catalyst to the side of the flask while decanting the product solution.

  • Wash the catalyst with the solvent and dry it for reuse.

  • Evaporate the solvent from the product solution and recrystallize to obtain the pure product.

Table 2: Performance of Selected Nanocatalysts

Catalyst SystemReaction TypeConditionsYield (%)ReusabilityReference
Nano-ZnO CondensationVariesHighNot specified[10]
Nanosized MgO 4-ComponentH₂O, Room Temp, 20 min88-97%Yes[13]
CuFe₂O₄ 4-ComponentH₂O, 60 °C, 4h85-97%Yes[13]
Fe₃O₄@SiO₂-HPA 4-ComponentH₂O, Room Temp, 10 min89-99%Up to 7 cycles[13]

III. Organocatalysis and Metal-Free Systems: The Green Chemistry Approach

Moving away from metal-based systems addresses concerns of cost, toxicity, and metal leaching into the final product, which is particularly critical in pharmaceutical manufacturing.

A. Organocatalysts

Organocatalysis utilizes small organic molecules to accelerate reactions. In pyrazole synthesis, they often function as "green promoters".[14]

  • Secondary Amines: Simple secondary amines can catalyze the [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates. This method is operationally simple, uses an inexpensive catalyst, and proceeds at room temperature with high regioselectivity.[14]

  • Sodium Gluconate: This bio-based catalyst has been used for the efficient synthesis of dihydropyrano[2,3-c]pyrazoles via a one-pot multicomponent reaction. The carboxylate ion is proposed to act as a base to deprotonate the active methylene compounds, initiating the reaction cascade.[1]

  • Chiral Phosphoric Acids: For asymmetric synthesis, chiral organocatalysts are paramount. Chiral phosphoric acids have enabled the highly enantioselective arylation of 3-aryl-5-aminopyrazoles with quinone derivatives, yielding axially chiral pyrazoles with excellent enantioselectivities (up to 99% ee).[3]

General Mechanism of Amine-Catalyzed Cycloaddition

cluster_1 Organocatalytic Cycle Carbonyl Carbonyl Compound Enamine Enamine Intermediate Carbonyl->Enamine Amine_Cat Secondary Amine Catalyst Amine_Cat->Enamine Cycloaddition [3+2] Cycloaddition Enamine->Cycloaddition Diazoacetate Diazoacetate Diazoacetate->Cycloaddition Intermediate Cyclic Intermediate Cycloaddition->Intermediate Elimination Elimination & Aromatization Intermediate->Elimination Elimination->Amine_Cat Regenerates Pyrazole Substituted Pyrazole Elimination->Pyrazole

Caption: Amine-catalyzed formation of an enamine intermediate for [3+2] cycloaddition.

B. Iodine-Mediated Synthesis

Molecular iodine (I₂) has emerged as a versatile and inexpensive catalyst/reagent for pyrazole synthesis. It can act as both a Lewis acid to activate substrates and as an oxidant in cascade reactions, enabling C-N bond formation under metal-free conditions.[10][11] This approach is effective for synthesizing 4-sulfonyl pyrazoles and other derivatives from enaminones or aldehyde hydrazones.[1][10]

Conclusion and Future Outlook

The synthesis of pyrazoles has evolved dramatically, driven by the development of sophisticated catalytic systems.

  • For versatility and complex scaffolds, transition metals like palladium and copper remain indispensable, with ongoing research focused on C-H activation and novel coupling strategies.

  • For sustainability and process efficiency, magnetic and recyclable nanocatalysts offer a scalable and environmentally benign path forward. Their high activity and ease of separation are highly advantageous for industrial applications.

  • For metal-sensitive applications and green chemistry initiatives, organocatalysis and iodine-mediated systems provide powerful and economical alternatives. The rise of asymmetric organocatalysis is particularly crucial for the synthesis of chiral pharmaceutical intermediates.

The ideal catalyst is ultimately dictated by the specific synthetic challenge, considering factors such as substrate scope, desired substitution pattern, cost, and environmental impact. As research continues, we can anticipate the development of even more efficient, selective, and sustainable catalysts, further cementing the pyrazole core as a privileged scaffold in science and industry.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2017). Organic Letters. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). JETIR. [Link]

  • Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. (2021). MDPI. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. (2013). PubMed. [Link]

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024). MDPI. [Link]

  • Asymmetric Synthesis of Axially Chiral Arylpyrazole via an Organocatalytic Arylation Reaction. (2023). ACS Publications. [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (2019). PMC. [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. (2009). ResearchGate. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). MDPI. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (2021). ResearchGate. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Anticancer Activity of 1,3-Diphenyl-1H-pyrazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer properties. Among these, the N-aryl-1,3-diphenyl-1H-pyrazole-4-carboxamide structural motif has emerged as a promising template for the development of novel antineoplastic agents. These compounds have been investigated for their ability to inhibit key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs), offering a targeted approach to cancer therapy.[1][2]

This guide provides a comprehensive comparison of the in vitro and in vivo anticancer activities of a representative compound from this class, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (Compound 5a) . While a direct comparative study detailing both the in vitro and a corresponding in vivo evaluation of Compound 5a in a single publication is not available, this guide synthesizes the available preclinical data to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into the experimental data, the rationale behind the chosen methodologies, and the translation of in vitro potency to potential in vivo efficacy.

In Vitro Activity of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (Compound 5a)

The initial assessment of a compound's anticancer potential is typically performed in vitro using cancer cell lines. This allows for the determination of the compound's cytotoxic or cytostatic effects and can provide initial clues into its mechanism of action.

Cytotoxicity against Cancer Cell Lines

Compound 5a was evaluated for its antiproliferative activity against two distinct cancer cell lines: MCF-7 (human breast adenocarcinoma) and B16-F10 (murine melanoma).[1][2] The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined using a standard MTT assay.

CompoundCancer Cell LineIC50 (µM)
Compound 5a MCF-71.88 ± 0.11
B16-F102.12 ± 0.15
Data sourced from Huang et al. (2012).[1][2]

These results indicate that Compound 5a exhibits potent cytotoxic activity against both human and murine cancer cell lines in the low micromolar range.

Mechanism of Action: CDK2/Cyclin E Inhibition

To elucidate the molecular mechanism underlying its anticancer activity, Compound 5a was assayed for its ability to inhibit Cyclin-Dependent Kinase 2 (CDK2)/cyclin E activity. CDK2 is a key regulator of the G1/S phase transition of the cell cycle, and its aberrant activity is a hallmark of many cancers.

CompoundTargetIC50 (µM)
Compound 5a CDK2/cyclin E0.98 ± 0.06
Data sourced from Huang et al. (2012).[1][2]

The sub-micromolar IC50 value against CDK2/cyclin E suggests that Compound 5a's antiproliferative effects are, at least in part, mediated by the inhibition of this critical cell cycle kinase.[1][2]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The causality behind choosing the MTT assay lies in its reliability and high-throughput nature for assessing cell viability. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (MCF-7 or B16-F10) are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of Compound 5a (typically in a logarithmic dilution series) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of inhibition versus the log of the compound concentration.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere (24h) seed->adhere treat Treat with Compound 5a adhere->treat incubate Incubate (48h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read Measure Absorbance (490 nm) solubilize->read calculate Calculate IC50 read->calculate

Figure 1: Workflow of the in vitro MTT cytotoxicity assay.

Bridging the Gap: The Rationale for In Vivo Studies

While in vitro assays are crucial for initial screening and mechanistic studies, they do not fully recapitulate the complex biological environment of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact a compound's efficacy. Therefore, in vivo studies using animal models are essential to validate the therapeutic potential of a drug candidate.

Hypothetical In Vivo Evaluation of a Pyrazole Carboxamide Derivative

This section outlines a typical experimental design for an in vivo efficacy study in a mouse xenograft model of human cancer.

Experimental Protocol: Murine Xenograft Model

The choice of a xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and well-accepted method for preclinical evaluation of anticancer agents.

Step-by-Step Methodology:

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. These mice lack a functional thymus and therefore do not reject human tumor xenografts.

  • Tumor Cell Implantation: 5 x 10⁶ MCF-7 cells are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The treatment group receives the pyrazole carboxamide derivative (e.g., 50 mg/kg, administered intraperitoneally daily), while the control group receives the vehicle.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group.

  • Toxicity Evaluation: Animal body weight and general health are monitored as indicators of toxicity.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

InVivo_Workflow cluster_model Model Development cluster_study Efficacy Study cluster_endpoint Endpoint and Analysis implant Implant Human Cancer Cells (e.g., MCF-7) into Nude Mice monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize treat Administer Pyrazole Compound or Vehicle (Control) randomize->treat monitor_tumor Measure Tumor Volume Regularly treat->monitor_tumor monitor_toxicity Monitor Animal Health treat->monitor_toxicity euthanize Euthanize Mice monitor_tumor->euthanize monitor_toxicity->euthanize excise Excise and Weigh Tumors euthanize->excise calculate_inhibition Calculate Tumor Growth Inhibition excise->calculate_inhibition

Figure 2: Workflow of a typical in vivo anticancer efficacy study.

Discussion and Future Directions

The available in vitro data for N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (Compound 5a) is compelling, demonstrating low micromolar cytotoxicity against cancer cell lines and sub-micromolar inhibition of CDK2.[1][2] This provides a strong rationale for its further development and evaluation in in vivo models.

The successful translation from in vitro to in vivo efficacy will depend on several factors, including the compound's pharmacokinetic properties and its ability to achieve and maintain therapeutic concentrations at the tumor site without causing undue toxicity. The hypothetical in vivo protocol outlined above provides a roadmap for such an evaluation.

Future studies should aim to:

  • Conduct a comprehensive in vivo efficacy study of Compound 5a in a relevant xenograft model.

  • Perform pharmacokinetic studies to determine the compound's ADME profile.

  • Investigate the compound's effect on cell cycle progression and apoptosis in vivo through analysis of tumor tissue.

  • Explore the potential for combination therapies with other anticancer agents.

By systematically bridging the gap between in vitro and in vivo studies, the therapeutic potential of this promising class of pyrazole carboxamide derivatives can be fully realized.

Conclusion

The N-aryl-1,3-diphenyl-1H-pyrazole-4-carboxamide scaffold represents a valuable starting point for the development of novel anticancer agents. The potent in vitro activity of compounds such as N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline, coupled with a clear mechanism of action through CDK2 inhibition, underscores the promise of this chemical class. While a direct comparison with in vivo data for this specific compound is not yet available, the established methodologies for preclinical animal studies provide a clear path forward for its continued investigation. The synthesis of data presented in this guide highlights the critical interplay between in vitro screening and in vivo validation in the drug discovery pipeline.

References

  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Huang, X., Lu, X., Zhang, Y., Song, G., He, Q., Li, Q., Yang, X., Wei, Y., & Zhu, H. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry, 20(16), 4895-4900. [Link]

  • Huang, X., Lu, X., Zhang, Y., Song, G., He, Q., Li, Q., Yang, X., Wei, Y., & Zhu, H. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry, 20(16), 4895-4900. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to provide you with a procedural guide that is not only technically precise but also grounded in the practical realities of a research environment. The proper management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This document provides a comprehensive, step-by-step protocol for the safe disposal of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, moving beyond simple instructions to explain the critical reasoning behind each procedural choice.

Hazard Identification and Risk Assessment: Understanding the Compound

Before handling any waste, a thorough understanding of the substance's intrinsic hazards is paramount. 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is a multi-functional molecule, and its structure dictates its risk profile. It is a halogenated aromatic compound, a pyrazole derivative, and a carboxylic acid. While specific toxicological data for this exact compound is not extensively published, we can infer its primary hazards from its constituent functional groups and data from structurally similar chemicals.[1][2]

The primary risks are associated with its potential as an irritant and its classification as a halogenated organic compound. In accordance with the Globally Harmonized System (GHS), similar compounds exhibit the following hazards:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The presence of bromine is a critical factor for waste segregation. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic dioxins and furans.[3] Disposing of them in non-halogenated solvent waste streams can contaminate large volumes of solvent, leading to significantly higher disposal costs and regulatory non-compliance.[3]

Property Identifier / Value Source
Chemical Name 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid-
Common Synonyms N/A-
Molecular Formula C₁₁H₉BrN₂O₂-
Hazard Statements H302, H315, H319, H335 (inferred)[1][2]
Waste Class Hazardous Chemical Waste; Halogenated Organic Solid[3][4]
Pre-Disposal Safety Protocols: Engineering and Personal Controls

Proper containment begins before the first gram of waste is handled. Adherence to these protocols establishes a self-validating system of safety.

  • Engineering Controls: All handling of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, including weighing, transfers, and packaging for disposal, must be conducted within a certified chemical fume hood.[5] This is crucial to mitigate the risk of inhaling airborne particulates (dust), which can cause respiratory irritation.[1][2] An emergency eyewash station and safety shower must be readily accessible.[6]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable. Based on the hazards of skin, eye, and respiratory irritation, the following must be worn:

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a risk of splashing.[2][7]

    • Hand Protection: Use compatible, chemical-resistant gloves (e.g., Nitrile). Always inspect gloves for tears or punctures before use. Employ proper glove removal technique to avoid skin contact.[7][8]

    • Body Protection: A fully buttoned laboratory coat must be worn.[5]

    • Respiratory Protection: While a fume hood is the primary control, if engineering controls are insufficient, a NIOSH-approved respirator may be required.[8]

Waste Characterization and Segregation Workflow

The following decision workflow is the logical core of the disposal process. Improper segregation is one of the most common and costly mistakes in laboratory waste management. This compound must be classified as a halogenated organic solid waste .

WasteDisposalWorkflow Diagram 1: Waste Disposal Decision Workflow Start Waste Generated: 1-(4-Bromobenzyl)-1H- pyrazole-4-carboxylic acid IsSolid Is the waste a solid powder? Start->IsSolid IsHalogenated Does the compound contain F, Cl, Br, or I? IsSolid->IsHalogenated Yes IsAcid Is the compound acidic? IsHalogenated->IsAcid Yes Container Select a designated, compatible waste container. IsAcid->Container Yes Label Label Container: 'HAZARDOUS WASTE' List all components. Container->Label FinalContainer Waste Profile: Halogenated Organic Solid Acid Waste Label->FinalContainer

Caption: Diagram 1: Waste Disposal Decision Workflow.

Step-by-Step Disposal Procedure for the Laboratory

This protocol applies to the accumulation of waste within a Satellite Accumulation Area (SAA), which is the designated location within a lab where hazardous waste is collected at or near the point of generation.[9][10]

  • Container Selection:

    • Choose a container that is compatible with the waste. For solid 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[9]

    • Ensure the container is clean, dry, and in good condition. Never use food-grade containers.[9]

    • The container must be able to be securely closed except when waste is being added.[9]

  • Waste Labeling:

    • As soon as the first amount of waste is added, the container must be labeled. The Environmental Protection Agency (EPA) has specific labeling requirements.[10][11]

    • The label must clearly state the words "Hazardous Waste ".[10][11]

    • The full chemical name, "1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid," and any other chemicals in the container (e.g., contaminated weigh paper, gloves) must be listed.[9]

    • An indication of the hazards (e.g., "Irritant," "Toxic") is also required.[10]

  • Waste Accumulation:

    • Carefully transfer the solid waste into the labeled container using a powder funnel or other appropriate tools to minimize dust generation.

    • If small quantities of solvents were used for rinsing glassware, this liquid waste must be collected separately in a designated Halogenated Liquid Waste container. Do not mix solid and liquid waste streams unless specifically instructed by your institution's Environmental Health & Safety (EHS) department.

    • Store the waste container in your designated SAA. This area must be under the control of laboratory personnel and at or near the point of waste generation.[12]

    • Segregate the container from incompatible materials, particularly bases and strong oxidizing agents.[13][14]

  • Requesting Disposal:

    • Once the container is full, or if you are discontinuing work with this chemical, arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.

    • Do not overfill the container. Leave at least 10% headspace to allow for expansion.

    • Ensure the lid is tightly sealed and the exterior of the container is clean before pickup.

Spill and Emergency Procedures

Accidents require a calm and prepared response.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material suitable for chemicals (e.g., vermiculite or a chemical spill pillow).

    • Carefully sweep the absorbed material into a designated waste bag or container.[8]

    • Wipe the area clean with a cloth dampened with a suitable solvent (e.g., ethanol), and place the wipe in the waste container.

    • Label the spill cleanup debris as "Hazardous Waste" with the chemical name and dispose of it along with the primary waste stream.[5]

  • Major Spill (Outside of a fume hood):

    • Evacuate the laboratory immediately, alerting others as you leave.

    • If possible, close the laboratory door to contain the spill.

    • Contact your institution's EHS and emergency services. Do not attempt to clean up a large spill yourself.[15]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[2][16]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]

Regulatory Context

In the United States, the management of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the EPA.[4] Your laboratory is classified as a waste generator (e.g., Very Small, Small, or Large Quantity Generator), which dictates specific rules for accumulation time and volume.[11][17] By following the procedures outlined in this guide and your institution's specific Chemical Hygiene Plan, you ensure compliance with these federal and state regulations.[12] The ultimate disposal of this waste will be carried out by a licensed Treatment, Storage, and Disposal Facility (TSDF), likely via high-temperature incineration.[1]

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA). [Link]

  • Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. ResearchGate. [Link]

  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives. MDPI. [Link]

  • Laboratory Waste Management: The New Regulations. MedLab Magazine. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Ingenta Connect. [Link]

  • Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. JETIR. [Link]

  • MSDS of 1H-Pyrazole-4-carboxylic acid. Capot Chemical. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • SOP - Acid Handling. University of Utah. [Link]

  • The Role of Carbolic Acid in Chemistry Lab Safety Practices. Patsnap. [Link]

  • Standard Operating Procedure for Bromine. Washington State University. [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Reduction. University of Texas at Austin Environmental Health and Safety. [Link]

Sources

A Senior Application Scientist's Guide to Handling 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

For the experienced researcher, safety is not a checklist but a mindset grounded in a deep understanding of a molecule's potential hazards. This guide provides a comprehensive operational plan for the safe handling of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, moving beyond mere compliance to foster a culture of intrinsic safety. Our focus is on the causality behind each procedural step, ensuring that every action is a deliberate and informed decision.

Hazard Analysis: Understanding the Molecule

1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is a halogenated heterocyclic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust hazard assessment can be constructed by analyzing its structural components and data from analogous compounds.

  • Pyrazole-4-carboxylic Acid Moiety : Similar structures are known to cause skin, eye, and respiratory irritation.[1][2][3] As a solid, it likely exists as a fine powder, posing an inhalation risk.[4]

  • Bromobenzyl Group : The presence of bromine classifies this as a halogenated organic compound.[5] Such compounds require specific disposal protocols to prevent environmental contamination.[5][6] Thermal decomposition can release hazardous gases such as hydrogen bromide.[6]

  • Overall Profile : Based on these components, we must assume the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][7]

Table 1: Inferred Hazard Profile and Safety Summary

Hazard CategoryAssumed Classification & GHS StatementRationale & Primary Concern
Acute Oral Toxicity Category 4 (H302: Harmful if swallowed)Based on analogous pyrazole structures.[1][7] Accidental ingestion is a significant risk during handling.
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)Carboxylic acid and pyrazole moieties are common skin irritants.[1][3][7][8] Prolonged contact must be avoided.
Serious Eye Damage/Irritation Category 2A (H319: Causes serious eye irritation)As a powdered solid, airborne particles can easily contact the eyes, causing significant damage.[1][3][7][8]
Specific Target Organ Toxicity Category 3 (H335: May cause respiratory irritation)Fine powders are easily aerosolized, leading to irritation of the respiratory tract upon inhalation.[1][2][3][7]
Environmental Hazard Acute Aquatic ToxicityBrominated organic compounds are often toxic to aquatic life and require dedicated disposal.[6]

The Core PPE Ensemble: A Multi-Layered Defense

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all approach; it is a tailored system designed to mitigate the specific risks identified above.[9][10]

  • Primary Engineering Control : All handling of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, especially the weighing of the solid, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][11]

  • Eye and Face Protection :

    • Requirement : Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory at all times.[2][12]

    • Causality : Goggles provide a seal around the eyes to protect against airborne powder. Given the high risk of serious eye irritation, a face shield should be worn over the goggles, especially when handling larger quantities (>1g) or when there is a risk of splashing.[1][11]

  • Hand Protection :

    • Requirement : Nitrile gloves are the standard for handling most laboratory chemicals.[5] Always inspect gloves for tears or punctures before use.

    • Causality : Gloves create a primary barrier against skin contact.[13] The technique for removing gloves is as important as wearing them; use a proper removal method to avoid contaminating your skin.[12] Contaminated gloves must be disposed of immediately in the appropriate waste stream.[10][12]

  • Body Protection :

    • Requirement : A full-length, buttoned laboratory coat.[5]

    • Causality : This protects your skin and personal clothing from contamination by spills or airborne dust. For tasks with a higher risk of significant spillage, a chemically resistant apron should be worn over the lab coat.[4][14]

  • Respiratory Protection :

    • Requirement : When handling the solid compound outside of a fume hood (a practice that should be strictly avoided) or if there is a risk of dust generation that cannot be controlled by engineering means, a NIOSH-approved respirator is required.[4][7]

    • Causality : Since the primary exposure route for a powder is inhalation, direct respiratory protection is critical. An N95 dust mask may be sufficient for minor, incidental exposures, but a half-mask or full-face respirator with appropriate particulate cartridges offers superior protection and should be used for any significant handling operations outside a fume hood.[7][14]

Operational Protocol: From Container to Waste

This step-by-step workflow integrates the PPE ensemble into the practical handling of the compound.

Pre-Operation

  • Ensure the chemical fume hood is functioning correctly.

  • Inspect all PPE for damage.

  • Designate a specific work area and prepare it by laying down absorbent, disposable bench paper.

  • Locate the nearest emergency eyewash station and safety shower.[2]

  • Prepare the dedicated, clearly labeled "Halogenated Organic Waste" container.[5]

Handling the Solid (e.g., Weighing)

  • Don the full PPE ensemble: lab coat, chemical splash goggles, and nitrile gloves.

  • Perform all weighing operations inside the fume hood.

  • Use a spatula to carefully transfer the powder. Avoid any actions that could create airborne dust, such as dropping the powder from a height.

  • If any material is spilled, clean it up immediately following the spill procedures outlined below.

  • Securely close the primary container after use.

Preparing a Solution

  • With the weighed solid already in the destination flask inside the fume hood, slowly add the solvent, directing the stream to the side of the flask to avoid splashing.

  • If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.

Post-Operation & Disposal

  • Decontaminate any reusable equipment.

  • Dispose of all contaminated disposable materials (e.g., weigh boats, pipette tips, bench paper, gloves) into the Halogenated Organic Waste container.[11]

  • Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.

  • Wash hands thoroughly with soap and water after removing all PPE.[1][12]

G cluster_prep 1. Preparation cluster_handling 2. Active Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal cluster_emergency Emergency Response prep_hood Verify Fume Hood Function prep_ppe Inspect & Don Core PPE Ensemble prep_hood->prep_ppe prep_area Prepare Designated Work Area & Waste prep_ppe->prep_area weigh Weigh Solid Compound prep_area->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill dispose Dispose of Contaminated Items in Halogenated Waste dissolve->dispose exposure Personnel Exposure dissolve->exposure decon Decontaminate Reusable Equipment dispose->decon doff Doff PPE Correctly decon->doff wash Wash Hands Thoroughly doff->wash

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.